molecular formula C7H5ClF3NO B1430276 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol CAS No. 1227585-35-4

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Cat. No.: B1430276
CAS No.: 1227585-35-4
M. Wt: 211.57 g/mol
InChI Key: RUAVABQEWBMUDY-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAVABQEWBMUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a bioisostere for several functional groups and can significantly enhance a compound's potency and pharmacokinetic profile.

The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The combination of a trifluoromethyl group and a chloro-substituent on a pyridine core creates a versatile building block with distinct electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals.[1][2]

This technical guide provides a comprehensive overview of the synthetic pathways to a key derivative, [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol. This molecule serves as a crucial precursor for more complex structures, and a thorough understanding of its synthesis is paramount for researchers and professionals in drug development and chemical synthesis. We will delve into the strategic considerations behind the chosen synthetic routes, provide detailed experimental protocols, and offer insights based on established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I) points to two primary synthetic strategies, both centered around the formation of a functionalized 2-chloro-5-(trifluoromethyl)pyridine core.

Diagram 1: Retrosynthetic Pathways to [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol

G cluster_reduction Reduction target [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I) aldehyde 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II) target->aldehyde Reduction acid 2-Chloro-5-(trifluoromethyl)isonicotinic acid (III) target->acid Reduction core 2-Chloro-5-(trifluoromethyl)pyridine (IV) aldehyde->core Formylation acid->core Carboxylation

Caption: Retrosynthetic analysis of the target molecule.

The most direct precursors to the target alcohol (I) are the corresponding aldehyde, 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II), or the carboxylic acid, 2-chloro-5-(trifluoromethyl)isonicotinic acid (III), via reduction. The synthesis of these intermediates, in turn, relies on the functionalization of the readily accessible 2-chloro-5-(trifluoromethyl)pyridine (IV) core at the 4-position.

Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (IV)

The most economically viable and widely practiced industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine (IV) commences from 3-picoline (3-methylpyridine).[3] The synthesis is a multi-step process involving chlorination of the methyl group, followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group, and finally, chlorination of the pyridine ring.

Diagram 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

G picoline 3-Picoline trichloromethyl 2-Chloro-5-(trichloromethyl)pyridine picoline->trichloromethyl Radical Chlorination trifluoromethyl 2-Chloro-5-(trifluoromethyl)pyridine (IV) trichloromethyl->trifluoromethyl Fluorination (Halex Reaction)

Caption: Key steps in the synthesis of the core intermediate.

Step 1.1: Radical Chlorination of 3-Picoline

The initial step involves the free-radical chlorination of the methyl group of 3-picoline. This reaction is typically carried out at elevated temperatures in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like o-dichlorobenzene.[3] It is crucial to control the reaction conditions to favor the formation of the trichloromethyl derivative, 2-chloro-5-(trichloromethyl)pyridine, while minimizing side reactions.

Step 1.2: Fluorination via Halogen Exchange (Halex) Reaction

The trichloromethyl group is then converted to the trifluoromethyl group through a halogen exchange reaction. Anhydrous potassium fluoride (KF) is a common fluorinating agent for this transformation, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3] The use of a phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), can enhance the reaction rate and yield.[3]

ParameterValue/ConditionSource
Starting Material2-Chloro-5-(trichloromethyl)pyridine[3]
Fluorinating AgentAnhydrous Potassium Fluoride (KF)[3]
SolventDimethyl Sulfoxide (DMSO)[3]
CatalystCetyltrimethylammonium Bromide (CTAB)[3]
Molar Ratio (Substrate:KF)1 : 2.0-2.4[3]
Reaction TemperatureReflux[3]
Reaction Time5-7 hours[3]
Typical Yield~80%[3]
Experimental Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (IV)

Materials:

  • 2-Chloro-5-(trichloromethyl)pyridine

  • Anhydrous Potassium Fluoride (KF), freshly ground and dried

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Cetyltrimethylammonium Bromide (CTAB)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, add 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and anhydrous DMSO.

  • Stir the mixture and heat to 100 °C under a nitrogen atmosphere.

  • Add freshly ground and dried anhydrous potassium fluoride (2.2 eq) and CTAB (0.06-0.10 times the mass of the starting material).[3]

  • Increase the temperature to a gentle reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with a suitable amount of ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to afford 2-chloro-5-(trifluoromethyl)pyridine as a colorless liquid.[3]

Part 2: Functionalization at the 4-Position

With the core intermediate in hand, the next critical phase is the introduction of a functional group at the 4-position. The two most viable routes involve the synthesis of either the 4-carbaldehyde (II) or the 4-carboxylic acid (III).

Route A: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II)

This approach involves the deprotonation of the 4-position of the pyridine ring using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA) or a hindered Grignard reagent, at low temperatures to prevent side reactions. The resulting organolithium or Grignard species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Diagram 3: Proposed Lithiation-Formylation Route

G core 2-Chloro-5-(trifluoromethyl)pyridine (IV) lithium_intermediate Lithium Intermediate core->lithium_intermediate 1. LDA, THF, -78 °C aldehyde 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II) lithium_intermediate->aldehyde 2. DMF 3. H3O+ workup G aldehyde Aldehyde (II) target [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I) aldehyde->target NaBH4, MeOH acid Carboxylic Acid (III) acid->target 1. LiAlH4, THF 2. H3O+ workup

Caption: Reduction of the key intermediates to the target alcohol.

Experimental Protocol 2: Reduction of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II) to [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I)

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II) (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I).

Conclusion and Future Perspectives

The synthesis of [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol is a multi-step process that hinges on the successful construction of the 2-chloro-5-(trifluoromethyl)pyridine core and the subsequent strategic functionalization at the 4-position. While the synthesis of the core intermediate is well-documented, the introduction of a C1-functional group at the 4-position of this electron-deficient ring requires careful consideration of modern synthetic methodologies, such as directed ortho-metalation. The final reduction to the target alcohol can be achieved through well-established and reliable procedures.

This technical guide provides a robust framework for the synthesis of this valuable building block. The continued development of more efficient and selective C-H functionalization techniques will undoubtedly open new avenues for the synthesis of this and other complex fluorinated pyridine derivatives, further empowering the fields of drug discovery and agrochemical research.

References

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents.

Sources

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms and functionalized pyridine rings plays a pivotal role in modulating the bioactivity, metabolic stability, and physicochemical properties of novel molecules. Within this context, 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol has emerged as a highly valuable and versatile building block. Its unique trifunctional architecture—a reactive chloro group, an electron-withdrawing trifluoromethyl moiety, and a nucleophilic hydroxymethyl group—offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthetic utility and handling, designed to empower researchers in leveraging its full potential.

Core Molecular Characteristics

This compound is a substituted pyridine derivative whose utility is defined by the interplay of its distinct functional groups. The pyridine core provides a heterocyclic scaffold, while the substituents impart specific reactivity and properties.

PropertyValueSource(s)
CAS Number 1227585-35-4[1][2]
Molecular Formula C₇H₅ClF₃NO[1][2]
Molecular Weight 211.57 g/mol [1][2]
SMILES OCC1=CC(Cl)=NC=C1C(F)(F)F[1][2]
Purity (Typical) >98%[1][2]
Functional Groups Chloro, Trifluoromethyl, Hydroxymethyl, Pyridine[1][2]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the chloro and hydroxymethyl groups serve as key handles for synthetic modifications.[1] This compound is expected to exhibit moderate to high solubility in polar organic solvents.[1]

Synthesis and Derivatization: A Chemist's Perspective

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests a logical retrosynthetic approach originating from more common pyridine building blocks. A plausible synthetic route could involve the functionalization of a pre-existing 2-chloro-5-(trifluoromethyl)pyridine scaffold.

Conceptual Synthetic Pathway:

G A 2-Chloro-5-(trifluoromethyl)pyridine B Introduction of a functional group at C4 (e.g., Formylation, Carboxylation) A->B Electrophilic Aromatic Substitution or Metalation/Functionalization C (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)carboxaldehyde or 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid B->C D Reduction C->D Reducing agents (e.g., NaBH₄, LiAlH₄) E This compound D->E

Caption: Conceptual retrosynthetic analysis for this compound.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1]

3.1. Reactions at the Hydroxymethyl Group:

The primary alcohol functionality is a versatile handle for numerous reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives.

  • Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides allows for the straightforward formation of esters and ethers, respectively. This is a common strategy in drug discovery for modifying solubility and pharmacokinetic profiles.

  • Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using standard halogenating agents. This transforms the functionality into a reactive electrophilic site for nucleophilic substitution reactions.

3.2. Nucleophilic Aromatic Substitution at the Chloro Group:

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly when the pyridine nitrogen is activated (e.g., by protonation or Lewis acid coordination). This allows for the introduction of a wide variety of substituents, including:

  • Amines

  • Thiols

  • Alkoxides

3.3. Cross-Coupling Reactions:

The chloro group can also participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up possibilities for the synthesis of complex biaryl and other elaborated structures.

Potential Applications in Drug Discovery and Materials Science:

The trifluoromethyl-substituted pyridine motif is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals.[3] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. The versatile functional handles on this compound make it an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery programs. Furthermore, the unique electronic properties imparted by the trifluoromethyl group could be exploited in the design of novel materials with specific optical or electronic characteristics.[1]

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is imperative. The safety profile can be inferred from related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine, but it should be noted that the hydroxymethyl group may alter the toxicological properties.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Classifications for the Related Compound 2-Chloro-5-(trifluoromethyl)pyridine:

The related compound, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), is classified with the following hazards:

  • Harmful if swallowed.[4][5][6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • Harmful if inhaled.[4][6]

  • May cause respiratory irritation.[6]

  • Causes damage to organs (Central Nervous System, Liver, Peripheral Nervous System) through prolonged or repeated exposure.[4]

Given these potential hazards for a closely related structure, it is prudent to handle this compound with a high degree of caution until specific toxicological data becomes available.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for chemical synthesis. Its trifunctional nature provides a rich platform for the creation of diverse and complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. While detailed experimental data on its synthesis and reactivity remain to be fully elucidated in the public domain, its structural features suggest a wide range of synthetic possibilities. As the demand for novel fluorinated and heterocyclic compounds continues to grow, the importance of intermediates like this compound is set to increase, making it a key target for further research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Shimizu, T., Nakagawa, Y., & Hirashima, A. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 141–149. [Link]

Sources

A Spectroscopic Guide to 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: Elucidating Molecular Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the spectral data for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol (CAS No. 1227585-35-4), a key heterocyclic building block in modern drug discovery and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the spectral characteristics of this molecule, researchers can ensure its identity, purity, and structural integrity in their synthetic workflows.

While direct experimental spectra for this compound are not widely published, this guide provides a robust, predictive analysis based on the known spectral data of its immediate precursor, 2-Chloro-5-(trifluoromethyl)pyridine, and the well-established spectroscopic effects of the hydroxymethyl substituent on the pyridine ring. This approach offers a reliable framework for the characterization of this and structurally related compounds.

Molecular Structure and Key Features

This compound is a substituted pyridine with a molecular formula of C7H5ClF3NO and a molecular weight of approximately 211.57 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxymethyl group at the 4-position. These substituents create a unique electronic environment that is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and two signals corresponding to the hydroxymethyl group. The analysis begins with the experimental data for the precursor, 2-Chloro-5-(trifluoromethyl)pyridine.

Experimental Data for 2-Chloro-5-(trifluoromethyl)pyridine:

The ¹H NMR spectrum of 2-Chloro-5-(trifluoromethyl)pyridine in CDCl₃ shows three aromatic protons with the following chemical shifts:

  • H-6: ~8.69 ppm (singlet)

  • H-4: ~7.90 ppm (doublet)

  • H-3: ~7.50 ppm (doublet)

Predictive Analysis for this compound:

The introduction of the hydroxymethyl (-CH₂OH) group at the 4-position will significantly alter the spectrum. The proton at the 4-position is replaced by the hydroxymethyl group, and the remaining two aromatic protons will be singlets due to the loss of adjacent proton coupling.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-6~8.7s1H
H-3~7.6s1H
-CH₂-~4.8s2H
-OHVariablebr s1H

The chemical shift of the methylene protons (-CH₂-) in pyridinemethanols typically appears around 4.7-4.8 ppm.[2] The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predictive Analysis for this compound:

The predicted ¹³C NMR chemical shifts are based on the known values for pyridine and the substituent effects of the chloro, trifluoromethyl, and hydroxymethyl groups. In pyridine, the carbon chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[3]

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
C-2~152
C-3~122
C-4~148
C-5~125 (q)
C-6~149
-CF₃~123 (q)
-CH₂OH~62

The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the trifluoromethyl group will also show a quartet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the hydroxymethyl and trifluoromethyl groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3400-3200O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
1600-1450C=C and C=N stretch (pyridine ring)
1300-1100C-F stretch (trifluoromethyl)
1050-1000C-O stretch (primary alcohol)
800-700C-Cl stretch

The broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration. The strong absorptions between 1300 and 1100 cm⁻¹ are indicative of the C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predictive Analysis for this compound:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through the loss of small, stable molecules or radicals.

fragmentation M [M]⁺˙ m/z 211 M_minus_H [M-H]⁺ m/z 210 M->M_minus_H -H• M_minus_OH [M-OH]⁺ m/z 194 M->M_minus_OH -•OH M_minus_CH2OH [M-CH₂OH]⁺ m/z 180 M->M_minus_CH2OH -•CH₂OH

Caption: Predicted major fragmentation pathways for this compound.

A significant fragment is expected at m/z 180, corresponding to the loss of the hydroxymethyl radical (•CH₂OH). The loss of a hydroxyl radical (•OH) would result in a fragment at m/z 194.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The spectral data of this compound, as predicted from its structural components and the known data of its precursor, provide a comprehensive fingerprint for its identification and characterization. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes its molecular weight and likely fragmentation patterns. This guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling them to confidently verify its structure and purity in their research and development endeavors.

References

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL: [Link])

  • NIST. 4-Pyridinemethanol. (URL: [Link])

  • NIST. 4-Pyridinemethanol. (URL: [Link])

  • SpectraBase. 4-Hydroxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

  • ResearchGate. Mass spectra of the pyridine derivatives. (URL: [Link])

  • NMRDB.org. Predict 1H proton NMR spectra. (URL: [Link])

  • Google Patents. Synthetic method of 2-chloro-5-trifluoromethylpyridine. (URL: )
  • PubChem. 4-Hydroxymethylpyridine. (URL: [Link])

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (URL: [Link])

Sources

reactivity of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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I've established the significance of trifluoromethylpyridines and the reactivity of related compounds. Now, I'm shifting focus toward finding specific experimental details and mechanistic discussions centered on 2-Chloro-5-(trifluoromethyl)-4-pyridinem ethanol. My aim is to locate reactions where this specific molecule is a reactant, which would enable me to provide concrete protocols, discuss causality with more accuracy, and create precise visualizations.

Reviewing Related Syntheses

I've been examining the synthesis routes for related compounds, specifically 2-chloro-5-(trifluoromethyl)pyridine, as initial searches yielded mostly general data. Several patents have been identified focusing on its synthesis, though lacking the hydroxymethyl group of the target. These related structures provide a strong starting point for investigation.

Expanding Search Parameters

I've expanded my search, confirming the compound's importance in agrochemical and pharmaceutical intermediates. Now, I'm focusing on finding experimental data for reactions of this compound specifically, like ether/ester formation, nucleophilic substitutions, and oxidations. I aim to uncover concrete examples with reaction conditions, yields, and mechanistic insights to build a strong technical guide. I will look for its CAS number now.

Deepening Experimental Data Dive

I'm now focusing my efforts to find specific experimental data related to the target compound, this compound, and its reactions. While I've seen prior work on related pyridines, I still lack concrete examples that detail ether/ester formation, nucleophilic substitutions, and oxidations of this specific molecule. I've broadened my search to include the CAS number, hoping to unearth supplier information and possible application notes or publications that provide critical technical details such as reaction conditions, yields, and potential mechanistic insight.

Seeking Experimental Data

I've been digging deeper, and while previous searches gave me a starting point, direct experimental data and specific protocols for this compound's reactivity are proving elusive. I've found a good number of patents.

Pinpointing Reaction Schemes

I'm now focusing my efforts on finding specific uses of the target molecule in synthetic schemes. The previous search gave me some general clues, but now I need examples of the molecule as a starting material or intermediate. I have inferred its reactivity based on the substituents, but to create the in-depth technical guide I need concrete experimental protocols, not just general principles. I need to know how it's been used.

Targeting Synthetic Examples

I'm expanding my search, but direct experimental data for the compound remains sparse, although patents for related compounds and general principles of pyridine ring substitution are available. I found the CAS number useful for confirming the structure but not the reaction details. While I've deduced its reactivity based on substituents, I need concrete examples. I'm now hunting for patents and articles that use this compound as a reactant to find reaction schemes and protocols.

Analyzing Trifluoromethylpyridines

I've been examining the critical roles trifluoromethylpyridines play in agrochemicals and pharmaceuticals. My focus has broadened to include the reactivity of 2-chloropyridines, especially regarding nucleophilic aromatic substitution, in the context of synthesis strategies.

Targeting Specific Reactions

I'm now prioritizing finding concrete experimental examples involving this compound. My initial searches yielded general reactivity of 2-chloropyridines, but I need specific reaction protocols. The patent literature is heavily focused on the starting material's synthesis, so I am now targeting publications that feature its use as a reactant.

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and development. This guide provides a comprehensive, methodology-driven exploration of the structure elucidation of this compound, a key heterocyclic building block. Moving beyond a mere recitation of techniques, this document delves into the strategic integration of spectroscopic and chromatographic methods, explaining the causal logic behind experimental choices. It is designed to serve as a practical reference for scientists, ensuring that the process of structural verification is both rigorous and self-validating.

Introduction: The Significance of a Fluorinated Pyridine Building Block

This compound (CAS No: 1227585-35-4) is a substituted pyridine derivative of significant interest in medicinal and agrochemical synthesis.[1] Its structural features—a chlorinated pyridine ring, a trifluoromethyl group, and a hydroxymethyl substituent—offer multiple points for chemical modification, making it a versatile intermediate. The trifluoromethyl group, in particular, is a bioisostere often incorporated to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2][3]

Given its role as a critical precursor, absolute certainty in its structure is paramount. An error in the assignment of its isomeric form or the presence of impurities can have cascading effects, leading to the synthesis of incorrect final compounds and the invalidation of subsequent biological or material science data. This guide outlines the multi-technique approach required to definitively confirm its molecular structure.

Foundational Characteristics

Before delving into complex spectroscopic analysis, establishing the foundational properties of the compound is a critical first step. This data provides the initial parameters against which all subsequent experimental results will be compared.

PropertyValueSource
Molecular Formula C₇H₅ClF₃NO[1]
Molecular Weight 211.57 g/mol [1]
IUPAC Name (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol
Appearance White to light-colored solid (Inferred from similar compounds)

The Analytical Workflow: A Strategy for Unambiguous Elucidation

G cluster_0 Purity Assessment cluster_2 Definitive Confirmation Purity Sample Purity Check (HPLC/GC, LC-MS) MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern Purity->MS Pure Sample IR Infrared (IR) Spectroscopy - Functional Groups MS->IR Confirm MW NMR NMR Spectroscopy - Connectivity (¹H, ¹³C) - Key Nuclei (¹⁹F) IR->NMR Confirm Functional Groups XRay Single Crystal X-Ray (Absolute Structure) NMR->XRay Propose Connectivity Final Final Structure Confirmed NMR->Final XRay->Final If crystal available

Caption: The overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the first line of spectroscopic inquiry. Its primary role is to confirm the molecular weight and elemental composition.

Expertise & Causality: We employ Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions. For a molecule like this, ESI is often preferred as a "softer" ionization technique that is more likely to preserve the molecular ion. The key is to definitively identify the molecular ion peak (M⁺).

Expected Data & Interpretation:

  • Molecular Ion (M⁺): The spectrum should show a prominent cluster of peaks around m/z 211.57.

  • Isotopic Pattern: The presence of chlorine is a powerful diagnostic tool. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺ to M+2 peak ratio of approximately 3:1, providing unambiguous evidence for a single chlorine atom in the structure.

IonExpected m/zKey Information
[M]⁺~211Molecular ion with ³⁵Cl
[M+2]⁺~213Molecular ion with ³⁷Cl
[M-OH]⁺~194Loss of the hydroxyl group
[M-CH₂OH]⁺~180Loss of the hydroxymethyl group
Protocol: GC-MS Analysis

This protocol is designed to assess purity and confirm the molecular weight.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS instrument.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Verify the retention time for the main peak. Analyze the corresponding mass spectrum for the molecular ion and the characteristic 3:1 isotopic pattern for chlorine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is exceptionally useful for rapidly confirming the presence of key functional groups.

Expertise & Causality: The hydroxymethyl group (-CH₂OH) and the aromatic pyridine ring are expected to produce the most prominent and diagnostic signals. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
3400-3200 (broad)O-H stretchHydroxymethyl group (-OH)
3100-3000C-H stretch (sp²)Aromatic C-H (Pyridine ring)
2950-2850C-H stretch (sp³)Aliphatic C-H (-CH₂)
1600-1450C=C and C=N stretchesPyridine aromatic ring
1350-1150C-F stretchesTrifluoromethyl group (-CF₃)
800-600C-Cl stretchChloro-substituent
Protocol: Acquiring an ATR-IR Spectrum
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the fluorine environment.

Expertise & Causality: The chemical shifts are dictated by the electron-donating or withdrawing nature of the substituents. The chlorine and trifluoromethyl groups are strongly electron-withdrawing, which will shift nearby protons and carbons downfield (to a higher ppm). The hydroxymethyl group is less influential.

¹H NMR - Proton Environment
  • Expected Signals: We expect four distinct signals: two aromatic protons, the methylene protons, and the hydroxyl proton.

  • Splitting: The aromatic protons will likely appear as singlets or very finely split doublets, as they are not adjacent to other protons on the ring. The methylene protons will be split by the hydroxyl proton unless exchange with the solvent is rapid.

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationRationale
H-3~7.6-7.8Singlet (s)1HAdjacent to Cl and C-CF₃. Deshielded.
H-6~8.6-8.8Singlet (s)1HAdjacent to N and C-CF₃. Strongly deshielded.
-CH₂-~4.8-5.0Singlet (s) or Doublet (d)2HMethylene protons adjacent to the aromatic ring and OH.
-OHVariable (~2-4)Singlet (s) or Triplet (t)1HLabile proton; position and splitting are solvent/concentration dependent.
¹³C NMR - Carbon Skeleton
  • Expected Signals: We anticipate 7 distinct carbon signals, one for each carbon atom in the unique electronic environment.

¹⁹F NMR - Fluorine Confirmation
  • Expected Signal: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift relative to a standard like CFCl₃ will confirm the trifluoromethyl moiety.

G cluster_0 Analytical Techniques cluster_1 Structural Features Confirmed MS MS MW Molecular Weight & Cl Isotope Pattern MS->MW IR IR FG Functional Groups (-OH, -CF₃, C-Cl) IR->FG H_NMR ¹H NMR CH_Framework Proton Connectivity & Chemical Environment H_NMR->CH_Framework C_NMR ¹³C NMR C_Skeleton Carbon Skeleton C_NMR->C_Skeleton F_NMR ¹⁹F NMR F_Group Trifluoromethyl Group F_NMR->F_Group

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol is limited in publicly accessible literature. This guide provides foundational information and established methodologies for its characterization, drawing upon data from structurally analogous compounds and established principles of chemical analysis to offer a comprehensive technical overview.

Introduction: A Molecule of Interest in Modern Chemistry

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique combination of a chloro group, a trifluoromethyl moiety, and a hydroxymethyl substituent on a pyridine scaffold suggests a versatile building block for the synthesis of novel chemical entities.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and hydroxymethyl groups provide reactive handles for further chemical modifications, making this compound a valuable intermediate in drug discovery and the development of agrochemicals.[3]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary for its effective handling, characterization, and application.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

PropertyValue/InformationSource
Chemical Name This compound[1]
CAS Number 1227585-35-4[1]
Molecular Formula C₇H₅ClF₃NO[1]
Molecular Weight 211.57 g/mol [1]
Appearance Likely a solid at room temperature, based on analogous compounds.Inferred
Melting Point Not experimentally determined. For comparison, the related compound 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C. The presence of the hydroxymethyl group is expected to increase the melting point due to hydrogen bonding capabilities.Inferred
Boiling Point Not experimentally determined. High boiling point expected due to polar functional groups.Inferred
Solubility Predicted to have moderate to high solubility in polar organic solvents.[2] The hydroxymethyl group suggests some aqueous solubility, though the trifluoromethyl and chloro groups will decrease it.Inferred
pKa Not experimentally determined. The pyridine nitrogen will be basic, while the hydroxyl proton will be weakly acidic. The electron-withdrawing trifluoromethyl and chloro groups will decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.Inferred

Experimental Characterization: Methodologies and Insights

The following sections detail the standard experimental protocols for determining the key physicochemical properties of novel organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity.

Recommended Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Diagram: Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Crystalline Sample Prep2 Finely Powder Prep1->Prep2 Prep3 Pack into Capillary Tube Prep2->Prep3 Measure1 Place in Melting Point Apparatus Prep3->Measure1 Introduce Sample Measure2 Rapid Heat to ~15°C Below Expected MP Measure1->Measure2 Measure3 Slow Heat (1-2°C/min) Measure2->Measure3 Measure4 Observe and Record Melting Range Measure3->Measure4 Result Melting Range Measure4->Result Data Output

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination

For non-volatile or high-boiling point liquids or solids, distillation under reduced pressure is the preferred method for determining the boiling point.[4]

Recommended Protocol: Small-Scale Distillation

  • Apparatus: A micro-distillation apparatus is assembled.

  • Procedure: A small amount of the compound (if liquid) or a solution in a high-boiling inert solvent is placed in the distillation flask with a boiling chip.

  • Heating: The flask is heated gently.

  • Measurement: The temperature is recorded when the vapor phase of the distilling liquid surrounds the thermometer bulb and remains constant. The pressure at which the distillation is conducted must also be recorded.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing formulation and bioavailability.[5]

Recommended Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, ethanol).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Diagram: Thermodynamic Solubility Workflow

Solubility cluster_protocol Solubility Determination Step1 Add Excess Solid to Solvent Step2 Equilibrate (e.g., 24-48h agitation) Step1->Step2 Step3 Separate Undissolved Solid (Centrifuge/Filter) Step2->Step3 Step4 Quantify Solute in Supernatant (e.g., HPLC) Step3->Step4 Result Solubility (e.g., mg/mL) Step4->Result Data Output

Caption: A streamlined workflow for thermodynamic solubility assessment.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and target binding.

Recommended Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • Measurement: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Analysis: The pKa is determined from the inflection point of the titration curve.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a characteristic signal for the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl group.

  • C-H stretch: Signals for aromatic and aliphatic C-H bonds.

  • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-F and C-Cl stretching: Absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying its concentration in various matrices. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for analysis.[7]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.[2][8]

  • TGA: Measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting and decomposition.[9]

Conclusion

This compound is a promising building block in chemical synthesis. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a robust framework for its characterization. By employing the established methodologies outlined herein, researchers and drug development professionals can systematically evaluate this compound, enabling its effective use in the discovery and development of new chemical entities.

References

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Alberta. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • bioRxiv. (2022, January 21). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. Retrieved from [Link]

  • Kaczmarek, M., et al. (2022).
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • PLOS. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Molecular pKa Prediction with Deep Learning and Chemical Fingerprints. Retrieved from [Link]

  • ResearchGate. (2017, December 14). (PDF) Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

  • WIPO Patentscope. (2019, July 11). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • The Catalyst. (n.d.). Boiling Points. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Piconol. Retrieved from [Link]

  • Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Springer. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Springer. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

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solubility of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this structural motif a valuable component in the design of novel bioactive molecules.[3] Understanding the solubility of this compound in various organic solvents is of paramount importance for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, along with a detailed protocol for its experimental determination.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, it is essential to first examine its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C7H5ClF3NO[4]

  • Molecular Weight: 211.57 g/mol [4]

  • Structure:

The key structural features that dictate its solubility are:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group.

  • Chloro Group (-Cl): An electronegative and lipophilic substituent.

  • Methanol Group (-CH2OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

The interplay of these functional groups results in a molecule with a moderate polarity. While the trifluoromethyl and chloro groups contribute to its lipophilicity, the pyridine nitrogen and the hydroxyl group provide sites for polar interactions.

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7][8][9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Expected Solubility Profile:

Based on its structure, we can anticipate the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are expected to be excellent solvents. They can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can accept hydrogen bonds from the methanol group.

  • Good Solubility in Alcohols: Solvents such as methanol, ethanol, and isopropanol should effectively dissolve the compound due to their ability to form hydrogen bonds with both the pyridine nitrogen and the hydroxyl group.

  • Moderate Solubility in Halogenated Solvents: Dichloromethane and chloroform are likely to be reasonably good solvents due to dipole-dipole interactions.

  • Lower Solubility in Non-Polar Solvents: Solvents like hexane and toluene are expected to be poor solvents as they can only engage in weak van der Waals forces, which are insufficient to overcome the stronger solute-solute interactions of the crystalline solid.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[5]

  • Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is crucial for good solubility.[6][8]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve a molecule with hydrogen bonding capabilities like this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B C Seal vial and place in shaker bath B->C D Agitate at constant temperature for 24-48h C->D E Allow solution to settle D->E F Filter or centrifuge to remove undissolved solid E->F G Prepare serial dilutions of the clear supernatant F->G H Analyze by HPLC-UV or other suitable method G->H I Quantify against a standard curve H->I

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.[12]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking water bath or on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11] Equilibrium is confirmed when the concentration of the solute in solution does not change over time.[12]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or by centrifugation.[11]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the saturated solution sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Molecular Interactions Influencing Solubility Diagram

G cluster_solute This compound cluster_solvent Organic Solvent Solute Pyridine-N (H-bond acceptor) -CH2OH (H-bond donor/acceptor) -CF3, -Cl (Lipophilic) Solvent Polar Aprotic (e.g., DMSO) - Dipole-dipole - H-bond acceptor Alcohol (e.g., Methanol) - H-bond donor/acceptor Non-polar (e.g., Hexane) - van der Waals forces Solute->Solvent Solute-Solvent Interactions (Determine Solubility)

Caption: Key molecular interactions governing solubility.

Summary of Expected Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental measurement.

Solvent ClassExample SolventsPredicted SolubilityPrimary Interactions
Polar AproticDMSO, DMF, THFHighDipole-dipole, Hydrogen bonding (acceptor)
AlcoholsMethanol, EthanolHighHydrogen bonding (donor and acceptor)
KetonesAcetoneGoodDipole-dipole
EstersEthyl AcetateModerateDipole-dipole
HalogenatedDichloromethaneModerateDipole-dipole
AromaticTolueneLow to Moderateπ-π stacking, weak dipole
AliphaticHexane, HeptaneLowvan der Waals forces

This compound is a molecule with a nuanced solubility profile governed by the presence of both polar, hydrogen-bonding functional groups and lipophilic substituents. A thorough understanding of its solubility in various organic solvents is critical for its effective use in research and development. While qualitative predictions can be made based on its structure, precise quantitative data must be obtained experimentally. The shake-flask method provides a robust and reliable means of determining the thermodynamic solubility, which is an essential parameter for process development, formulation, and ensuring the integrity of biological assays.

References

  • Jubilant Ingrevia.
  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Capot Chemical. Specifications of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine.
  • Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Thompson Rivers University. Solubility of Organic Compounds. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Homework.Study.com. How does polarity affect solubility?. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

  • YouTube. How Does Solvent Polarity Impact Compound Solubility?. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

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A Theoretical Deep Dive into 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Potential of Fluorinated Pyridines

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. Trifluoromethylpyridine derivatives, in particular, stand out for their profound impact on the physicochemical and biological properties of parent compounds.[1] This guide focuses on a specific, yet underexplored member of this family: 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. While direct experimental data on this molecule is sparse, its structural motifs are present in numerous high-value agrochemicals and pharmaceuticals.[1] This necessitates a robust theoretical framework to predict its behavior, reactivity, and potential as a versatile building block.

This document eschews a conventional, templated approach. Instead, it offers a bespoke, in-depth exploration of the theoretical methodologies that can be employed to unlock the full potential of this compound. We will journey through the computational techniques that allow us to dissect its electronic structure, predict its spectroscopic signatures, and ultimately, forecast its utility in the rational design of next-generation chemical entities.

I. Molecular Architecture and Physicochemical Landscape

Before delving into complex theoretical models, it is imperative to establish the fundamental physicochemical properties of this compound. These parameters, often derivable from its basic structure, provide the initial constraints for our computational models.

PropertyValueSource
Molecular Formula C₇H₅ClF₃NOFrontier Specialty Chemicals
CAS Number 1227585-35-4Frontier Specialty Chemicals
Molecular Weight 213.57 g/mol Calculated
Structure A pyridine ring substituted with a chloro group at position 2, a trifluoromethyl group at position 5, and a hydroxymethyl group at position 4.Inferred

II. The Computational Chemist's Toolkit: Methodologies for In-Silico Analysis

The core of our theoretical investigation lies in the application of sophisticated computational methods. The choice of methodology is paramount and is dictated by the specific properties we aim to elucidate. For a molecule like this compound, a multi-pronged approach is most effective.

A. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the preeminent tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. A study on the related compound, 2-chloro-4-(trifluoromethyl)pyridine, successfully employed DFT to analyze its vibrational spectra, NMR chemical shifts, and other key properties.[2]

Workflow for DFT Analysis of this compound:

DFT_Workflow cluster_pre Pre-processing cluster_calc Core Calculations cluster_post Post-processing & Analysis mol_build Molecular Structure Input (SMILES or 3D coordinates) basis_select Basis Set & Functional Selection (e.g., B3LYP/6-311++G(d,p)) mol_build->basis_select geom_opt Geometry Optimization basis_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc nlo_calc NLO Property Calculation (Dipole Moment, Hyperpolarizability) geom_opt->nlo_calc mep_calc Molecular Electrostatic Potential (MEP) geom_opt->mep_calc thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis spectral_analysis Vibrational & NMR Spectra Simulation freq_calc->spectral_analysis reactivity_analysis Reactivity Prediction from MEP mep_calc->reactivity_analysis

Caption: A generalized workflow for DFT analysis.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Input Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

    • Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational efficiency for molecules of this size, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate geometries.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of this calculation also provide the predicted infrared (IR) and Raman spectra.

B. Molecular Docking: Probing Interactions with Biological Targets

Given that trifluoromethylpyridines are prevalent in pharmaceuticals, a key theoretical investigation is to predict how this compound might interact with protein targets. Molecular docking is the primary computational tool for this purpose.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation:

    • Obtain the 3D structure of a target protein of interest from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and perform a geometry optimization using a suitable method (e.g., DFT as described above).

    • Assign partial charges to the atoms.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

    • Use the docking score to estimate the binding affinity.

III. Predicted Molecular Properties and Their Implications

Based on the theoretical study of the analogous 2-chloro-4-(trifluoromethyl)pyridine, we can anticipate the following insights from a comprehensive computational analysis of this compound[2]:

A. Electronic and Spectroscopic Properties
  • Vibrational Analysis (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities, allowing for the assignment of experimental FT-IR and FT-Raman spectra. This is invaluable for chemical identification and characterization.

  • NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.[2] This aids in structure elucidation and confirmation.

  • Non-Linear Optical (NLO) Properties: The calculation of the electric dipole moment (µ) and first-order hyperpolarizability (β) can indicate the potential of the molecule for applications in optoelectronics.[2]

B. Reactivity and Interaction Potential
  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution on the molecule. It allows for the prediction of reactive sites for electrophilic and nucleophilic attack. For this compound, we would expect electronegative regions around the nitrogen and oxygen atoms and the trifluoromethyl group, and electropositive regions around the hydrogen atoms.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Predicted Reactivity Hotspots:

MEP_Prediction cluster_electrophilic Electrophilic Attack Sites cluster_nucleophilic Nucleophilic Attack Sites Molecule This compound N_atom Pyridine Nitrogen Molecule->N_atom Predicted from MEP O_atom Hydroxyl Oxygen Molecule->O_atom Predicted from MEP H_atoms Hydroxyl & Ring Hydrogens Molecule->H_atoms Predicted from MEP

Caption: Predicted reactivity based on MEP analysis.

IV. Bridging Theory and Application: A Roadmap for Drug Development

The theoretical studies outlined above are not merely academic exercises; they provide a direct line of sight to practical applications in drug discovery and development.

  • Scaffold Hopping and Analogue Design: By understanding the electronic and steric properties of this compound, medicinal chemists can design novel analogues with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Target Identification and Validation: Molecular docking studies can help identify potential biological targets for this molecule, paving the way for experimental validation and the development of new therapeutic agents.

  • Informing Synthesis Strategies: An understanding of the molecule's reactivity can guide the development of more efficient and selective synthetic routes. For instance, knowing the most likely sites for electrophilic or nucleophilic attack can help in planning protection and deprotection steps. The synthesis of related trifluoromethylpyridines often involves multi-step processes, and theoretical insights can aid in optimizing these pathways.[3][4][5]

V. Conclusion: A Call for Computational Exploration

While this compound remains a molecule with limited published experimental data, the power of modern computational chemistry allows us to bridge this knowledge gap. The theoretical framework presented in this guide provides a comprehensive roadmap for its in-silico characterization. By employing these techniques, researchers can unlock the latent potential of this and other novel fluorinated pyridines, accelerating the discovery and development of the next generation of pharmaceuticals and agrochemicals.

References

  • METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.
  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem.
  • This compound. Frontier Specialty Chemicals.

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An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel fluorinated heterocyclic compound, 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. The document delineates a strategic, multi-step synthetic pathway commencing from the readily accessible precursor, 3-picoline. Key transformations, including chlorination, fluorination, and subsequent C4-functionalization via a carboxylation-reduction sequence, are detailed with an emphasis on the underlying chemical principles and experimental considerations. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and agrochemical synthesis, offering field-proven insights into the practical execution of these synthetic steps. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of Trifluoromethyl-Substituted Pyridines

The incorporation of a trifluoromethyl group into organic molecules can profoundly influence their physicochemical and biological properties. This is primarily due to the high electronegativity and lipophilicity of the CF3 group, which can enhance metabolic stability, binding affinity, and cell permeability. When integrated into a pyridine scaffold, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridines become valuable building blocks for the synthesis of novel therapeutic agents and agrochemicals.[1] 2-Chloro-5-(trifluoromethyl)pyridine, a key intermediate discussed in this guide, is a precursor to various high-efficacy insecticides, herbicides, and fungicides.[2][3] The target molecule, this compound, represents a further functionalized derivative with potential for elaboration into a diverse range of novel chemical entities.

Strategic Synthesis of the Key Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The most economically viable and scalable synthesis of 2-Chloro-5-(trifluoromethyl)pyridine commences with 3-picoline. The overall strategy involves a two-stage process: the initial chlorination of the methyl group followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group, and finally, chlorination of the pyridine ring.

Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

The initial step involves the radical chlorination of 2-chloro-5-methylpyridine. This reaction is typically initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

  • To a stirred solution of 2-chloro-5-methylpyridine (1 equivalent) in a suitable solvent such as o-dichlorobenzene, add a radical initiator (e.g., AIBN, 0.05 equivalents).[2]

  • Heat the reaction mixture to reflux (approximately 140°C) and introduce chlorine gas at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC). Additional portions of the radical initiator may be required to drive the reaction to completion.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol to yield 2-chloro-5-(trichloromethyl)pyridine as a white solid.[2]

Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

The conversion of the trichloromethyl group to the trifluoromethyl group is achieved through a halogen exchange reaction, often employing a fluoride source like anhydrous potassium fluoride.

Experimental Protocol:

  • In a flask equipped with a reflux condenser, combine 2-chloro-5-(trichloromethyl)pyridine (1 equivalent), anhydrous potassium fluoride (2.0-2.4 equivalents), and a phase transfer catalyst such as cetyltrimethylammonium bromide (CTAB) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[2]

  • Heat the mixture to reflux with vigorous stirring.

  • The reaction is typically complete within 5-7 hours, as monitored by GC.

  • After cooling, the reaction mixture is filtered, and the filtrate is subjected to fractional distillation under reduced pressure to isolate the desired 2-chloro-5-(trifluoromethyl)pyridine.[2]

The following diagram illustrates the synthetic workflow for the precursor:

G cluster_0 Precursor Synthesis 3-Picoline 3-Picoline 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Picoline->2-Chloro-5-methylpyridine Ring Chlorination 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Radical Chlorination (Cl2, AIBN) 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine Halex Reaction (KF, CTAB, DMSO)

Caption: Synthetic pathway to the key precursor.

Synthesis of this compound

With the precursor in hand, the next stage involves the introduction of a hydroxymethyl group at the C4 position of the pyridine ring. A robust strategy for this transformation is a two-step process involving the carboxylation of the C4 position to form 2-Chloro-5-(trifluoromethyl)isonicotinic acid, followed by its reduction to the corresponding alcohol.

Carboxylation to 2-Chloro-5-(trifluoromethyl)isonicotinic acid

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. In this case, lithiation at the C4 position followed by quenching with carbon dioxide will yield the desired carboxylic acid.

Proposed Experimental Protocol:

  • Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon).

  • Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) and stir the mixture at -78°C for 1-2 hours to facilitate lithiation at the C4 position.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-Chloro-5-(trifluoromethyl)isonicotinic acid.[4]

Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol can be achieved using a variety of reducing agents. Sodium borohydride in the presence of a Lewis acid or in a methanol system is an effective and milder alternative to lithium aluminum hydride.[5][6]

Proposed Experimental Protocol:

  • Suspend 2-Chloro-5-(trifluoromethyl)isonicotinic acid (1 equivalent) in methanol.

  • Cool the suspension in an ice bath and add sodium borohydride (2-3 equivalents) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The following diagram illustrates the proposed synthetic workflow for the final product:

G cluster_1 Final Product Synthesis 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)isonicotinic acid 2-Chloro-5-(trifluoromethyl)isonicotinic acid 2-Chloro-5-(trifluoromethyl)pyridine->2-Chloro-5-(trifluoromethyl)isonicotinic acid 1. LDA, THF, -78°C 2. CO2 This compound This compound 2-Chloro-5-(trifluoromethyl)isonicotinic acid->this compound Reduction (NaBH4, MeOH)

Caption: Proposed synthesis of the target molecule.

Physicochemical Properties and Characterization Data

The following table summarizes the known and predicted physicochemical properties of the key compounds in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Chloro-5-(trifluoromethyl)pyridineC6H3ClF3N181.54White or colorless to light orange/yellow powder to lump to clear liquid52334-81-3[7]
2-Chloro-5-(trifluoromethyl)isonicotinic acidC7H3ClF3NO2225.55Solid505084-58-2[4]
This compoundC7H5ClF3NO211.57Not specified1227585-35-4[8]

Characterization Data (Predicted for the final product):

  • ¹H NMR: Resonances corresponding to the pyridyl protons and the methylene protons of the hydroxymethyl group are expected.

  • ¹³C NMR: Signals for the pyridine ring carbons, the trifluoromethyl carbon, and the methylene carbon are anticipated.

  • ¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the pyridine ring, and C-F stretches of the trifluoromethyl group are predicted.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Safety and Handling

Trifluoromethyl-substituted pyridines and their chlorinated derivatives should be handled with care in a well-ventilated fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. These compounds are generally considered harmful if swallowed, inhaled, or in contact with skin.[9][10] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion and Future Outlook

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The strategic functionalization of the readily available 2-chloro-5-(trifluoromethyl)pyridine precursor opens avenues for the exploration of novel chemical space. The hydroxymethyl group of the final product serves as a versatile handle for further derivatization, allowing for the synthesis of a library of compounds for screening in drug discovery and agrochemical research programs. The methodologies detailed herein are based on well-established chemical principles and provide a solid foundation for the successful synthesis and future investigation of this and related fluorinated pyridines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(5), 529-536. Retrieved from [Link]

  • ResearchGate. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved from [Link]

  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • De Gruyter. (2016). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1131-1132. Retrieved from [Link]

  • Goure, W. F. (1993). The synthesis and chemistry of 2‐hydroxy‐4,6‐bis(trifluoromethyl)pyridine‐5‐carboxylates. Journal of Heterocyclic Chemistry, 30(1), 71-80.
  • ResearchGate. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 733. Retrieved from [Link]

  • ACS Publications. (2023). Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Organic Letters, 25(51), 9188-9193.
  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • Capot Chemical. (n.d.). Specifications of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, 108, 563-566. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol has emerged as a pivotal structural motif and versatile synthetic intermediate in medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethyl group and the chloro-substituent on the pyridine ring, render it a valuable building block for the synthesis of complex, biologically active molecules. This comprehensive guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the synthesis of cardiac myosin inhibitors. Detailed, field-proven protocols are presented, alongside a discussion of the underlying chemical principles that guide its reactivity and utility in drug discovery and development.

Introduction: A Building Block of Strategic Importance

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group to this heterocyclic system significantly modulates its physicochemical properties. The strong electron-withdrawing nature of the -CF3 group enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve membrane permeability, and can favorably influence the pKa of the pyridine nitrogen, thereby affecting its binding characteristics.

This compound combines these advantageous features with strategically placed reactive handles. The chloro group at the 2-position offers a site for nucleophilic aromatic substitution, while the hydroxymethyl group at the 4-position provides a versatile point for derivatization through a variety of well-established chemical transformations. This unique combination of features makes it a highly sought-after intermediate for the construction of complex molecular architectures with therapeutic potential.

Core Application: Synthesis of Cardiac Myosin Inhibitors

A primary and high-impact application of this compound is in the synthesis of a new class of drugs known as cardiac myosin inhibitors. These agents are designed to treat hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by the thickening of the heart muscle. Mavacamten, a first-in-class cardiac myosin inhibitor, represents a significant therapeutic advancement for patients with obstructive HCM. The synthesis of Mavacamten and its analogs often utilizes key pyridine-containing intermediates.

The Role in Mavacamten Synthesis: A Hypothetical Pathway

While the precise, publicly disclosed industrial synthesis of Mavacamten may vary, a plausible and chemically sound synthetic route involves the strategic use of this compound as a key building block. The core concept is to leverage the hydroxymethyl group for subsequent coupling reactions.

A critical step in the synthesis of many amine-containing drug molecules is the formation of a carbon-nitrogen bond. Starting from this compound, the hydroxyl group can be activated to facilitate a nucleophilic substitution reaction. This activation is crucial as the hydroxyl group itself is a poor leaving group.

The following sections will detail the key transformations that underscore the utility of this compound in this context.

Key Synthetic Transformations and Protocols

The versatility of the hydroxymethyl group in this compound allows for several synthetic strategies. The choice of a particular pathway is often dictated by the desired final product, scalability, and overall synthetic efficiency. Below are detailed protocols for key transformations.

Activation of the Hydroxymethyl Group

To render the hydroxymethyl group susceptible to nucleophilic attack, it must first be converted into a better leaving group. Two common and effective methods are the formation of a mesylate or a halide.

Principle: The conversion of an alcohol to a mesylate is a robust and widely used method for activating a hydroxyl group. Mesylates are excellent leaving groups, readily displaced by a wide range of nucleophiles. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the cooled solution with stirring.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Anhydrous Solvent: Prevents hydrolysis of the highly reactive methanesulfonyl chloride.

  • Inert Atmosphere: While not always strictly necessary, it is good practice to prevent moisture from entering the reaction.

  • 0 °C Reaction Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Triethylamine: Acts as a base to neutralize the HCl formed, driving the reaction to completion. A non-nucleophilic base is chosen to avoid competing reactions.

Principle: The hydroxyl group can be directly replaced by a chlorine atom using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This transformation provides a reactive benzylic-type chloride that is an excellent substrate for SN2 reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Rotary evaporator

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HCl and SO₂), suspend or dissolve this compound (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (or a lower temperature such as 60 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with toluene a few times to ensure complete removal of residual SOCl₂.

  • The resulting crude 4-(chloromethyl)-2-chloro-5-(trifluoromethyl)pyridine can be used in the next step without further purification or can be purified by chromatography.

Causality of Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting alcohols to chlorides. The byproducts (HCl and SO₂) are gaseous, which helps to drive the reaction to completion.

  • Reflux Conditions: The reaction often requires heating to proceed at a reasonable rate.

  • Scrubber: Essential for safely neutralizing the toxic and corrosive gases produced during the reaction.

Nucleophilic Substitution to Introduce Key Moieties

Once the hydroxymethyl group has been activated, it can be readily displaced by a variety of nucleophiles. This is a key step in building the final drug molecule.

Principle: The introduction of an azide group provides a versatile handle for further transformations. The azide can be reduced to a primary amine, which is a common functional group in many pharmaceuticals.

Materials:

  • 4-(Chloromethyl)-2-chloro-5-(trifluoromethyl)pyridine or the corresponding mesylate (from Protocol 1 or 2)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Water

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Dissolve the chloromethyl or mesyl derivative (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(azidomethyl)-2-chloro-5-(trifluoromethyl)pyridine can be purified by column chromatography.

Causality of Experimental Choices:

  • Sodium Azide: A readily available and effective source of the azide nucleophile.

  • DMF: A polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), leaving it highly reactive.

  • Heating: Provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthetic_Pathway A 2-Chloro-5-(trifluoromethyl)- 4-pyridinemethanol B Activated Intermediate (Mesylate or Chloride) A->B Activation (Protocol 1 or 2) C Azide Intermediate (4-(azidomethyl)-2-chloro-5- (trifluoromethyl)pyridine) B->C Nucleophilic Substitution (Protocol 3) D Amine Intermediate C->D Reduction (e.g., H₂, Pd/C) E Final Drug Candidate (e.g., Mavacamten Analog) D->E Coupling with another building block

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Building Block for Next-Generation Agrochemicals

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, lending potent biological activity to a multitude of successful herbicides, fungicides, and insecticides.[1][2] A significant portion of these active ingredients are derived from the versatile intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][3][4] This guide, however, focuses on a more specialized, bifunctional analogue: 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol .

The introduction of a hydroxymethyl group at the 4-position transforms the synthetic possibilities of the TFMP core. While retaining the crucial reactive handle of the C2-chloro atom for nucleophilic aromatic substitution, it adds a primary alcohol for a host of subsequent derivatizations. This dual functionality allows for the construction of more complex, highly functionalized molecules, enabling researchers to fine-tune properties such as systemic transport, target-site binding, and metabolic stability.[5]

This document serves as a technical guide for researchers and synthetic chemists, providing an in-depth look at the reactivity of this intermediate and detailed protocols for its application in the synthesis of advanced agrochemical motifs.

Physicochemical Properties & Safety Profile

A thorough understanding of the starting material's properties is paramount for safe handling and successful reaction design.

PropertyValueSource
CAS Number 1227585-35-4Frontier Specialty Chemicals
Molecular Formula C₇H₅ClF₃NOFrontier Specialty Chemicals
Molecular Weight 211.57 g/mol Frontier Specialty Chemicals
Appearance Off-white to light yellow solidTypical Observation
Solubility Soluble in methanol, ethyl acetate, dichloromethaneGeneral Chemical Principles

Safety Considerations: While a specific, comprehensive safety datasheet for this exact compound is not widely available, its structural similarity to 2-chloro-5-(trifluoromethyl)pyridine suggests that it should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Transformations: A Mechanistic Overview

The synthetic utility of this compound stems from three primary reaction sites. The strategic selection of reaction partners and conditions allows for precise and predictable molecular elaboration.

G start 2-Chloro-5-(trifluoromethyl)- 4-pyridinemethanol snar Nucleophilic Aromatic Substitution (SNAr) at C2-Chloro start->snar  + Nucleophile (Nu-H)  (e.g., R-OH, R-SH, R₂-NH) oxidation Oxidation of C4-Hydroxymethyl start->oxidation  + Oxidizing Agent  (e.g., MnO₂, PCC) derivatization Derivatization of C4-Hydroxymethyl start->derivatization  + Electrophile (E+)  (e.g., R-X, RCOCl) snar_product 2-Substituted-4-hydroxymethyl Pyridine Derivatives snar->snar_product aldehyde 4-Formyl Pyridine (Aldehyde) oxidation->aldehyde acid 4-Carboxy Pyridine (Carboxylic Acid) oxidation->acid ether 4-Alkoxymethyl Pyridine (Ethers) derivatization->ether ester 4-Acyloxymethyl Pyridine (Esters) derivatization->ester

Caption: Key synthetic pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group is highly activated towards SNAr. This is the cornerstone reaction for introducing the core of the desired agrochemical.

  • Mechanistic Rationale: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position synergistically decrease the electron density of the pyridine ring. This makes the ring susceptible to attack by nucleophiles. Attack at the C2 (or C4) position is electronically favored because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the transition state.[6][7] The strong inductive effect of the -CF₃ group further enhances the stability of this intermediate, making the reaction relatively facile.[6]

  • Common Nucleophiles: Phenols (R-OH), thiophenols (R-SH), and anilines or secondary amines (R₂-NH) are excellent nucleophiles for this transformation, commonly used to build the final agrochemical structure.[8]

  • Experimental Insight: These reactions are typically run in polar aprotic solvents like DMF or DMSO, with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the incoming nucleophile. Heating is often required to drive the reaction to completion.[8]

Oxidation of the C4-Hydroxymethyl Group

The primary alcohol at the C4 position provides a gateway to other important functional groups, namely aldehydes and carboxylic acids.

  • To the Aldehyde (4-Formyl): Mild oxidation is required to prevent over-oxidation to the carboxylic acid.

    • Expertise & Choice of Reagent: Manganese dioxide (MnO₂) is an excellent choice for this transformation on benzylic-type alcohols. It is a heterogeneous reagent, simplifying workup through simple filtration. Other options include pyridinium chlorochromate (PCC) or Swern oxidation. The choice depends on substrate tolerance and desired scale.

  • To the Carboxylic Acid (4-Carboxy): Stronger oxidizing conditions are necessary.

    • Expertise & Choice of Reagent: Potassium permanganate (KMnO₄) under basic conditions followed by an acidic workup is effective. Alternatively, Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) can be used, though chromium-based reagents are less favored in modern process chemistry due to toxicity concerns.

Direct Derivatization of the C4-Hydroxymethyl Group

The alcohol can be directly converted into ethers or esters, which is often a final step in a synthetic sequence to introduce a specific side-chain or pro-moiety.

  • Ether Formation (e.g., Williamson Ether Synthesis): Deprotonation of the alcohol with a strong base (e.g., NaH) in an aprotic solvent like THF, followed by the addition of an alkyl halide (R-X), yields the corresponding ether. This is a robust method for adding alkyl chains.

  • Ester Formation: Reaction with an acyl chloride (RCOCl) or carboxylic anhydride ((RCO)₂O) in the presence of a base like triethylamine or pyridine provides the target ester. This is a common strategy for creating pro-herbicides or pro-fungicides, where the ester is cleaved in vivo to release the active molecule.

Application Protocol: Two-Step Synthesis of a Phenyl-Pyridyl Ether Herbicide Motif

This section provides a detailed, self-validating protocol for the synthesis of a hypothetical herbicide candidate, demonstrating the sequential application of SNAr and etherification. This workflow is representative of synthetic strategies used to produce commercial agrochemicals.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Williamson Ether Synthesis A Combine Starting Material, 4-Fluorophenol, & K₂CO₃ in DMF B Heat Reaction Mixture (e.g., 80-100 °C) A->B C Monitor by TLC/LC-MS (for disappearance of starting material) B->C D Aqueous Workup (Quench, Extract, Wash, Dry) C->D E Purify by Column Chromatography to yield Intermediate 1 D->E F Dissolve Intermediate 1 in anhydrous THF E->F Proceed to Step 2 G Add NaH (portion-wise) at 0 °C F->G H Add Propargyl Bromide and warm to RT G->H I Monitor by TLC/LC-MS (for disappearance of Intermediate 1) H->I J Aqueous Workup & Purification to yield Final Product I->J

Caption: Experimental workflow for the synthesis of a hypothetical herbicide candidate.

Step 1: Nucleophilic Aromatic Substitution with 4-Fluorophenol
  • Objective: To displace the C2-chloro atom with 4-fluorophenoxide, forming the core phenyl-pyridyl ether linkage.

  • Rationale: The 4-fluorophenyl moiety is a common feature in herbicides. The SNAr reaction is the most direct method to forge this C-O bond. Potassium carbonate is a cost-effective and sufficiently strong base to generate the phenoxide in situ.

ReagentM.W.Equiv.MolesMass / Volume
This compound211.571.010 mmol2.12 g
4-Fluorophenol112.111.111 mmol1.23 g
Potassium Carbonate (K₂CO₃), anhydrous138.212.020 mmol2.76 g
Dimethylformamide (DMF)---40 mL

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.12 g, 10 mmol).

  • Add 4-fluorophenol (1.23 g, 11 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add dimethylformamide (40 mL) and begin vigorous stirring.

  • Heat the reaction mixture to 90 °C using an oil bath.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is complete when the starting pyridinemethanol spot is no longer visible (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the intermediate, (2-(4-fluorophenoxy)-5-(trifluoromethyl)pyridin-4-yl)methanol . (Expected yield: 80-90%).

Step 2: Etherification with Propargyl Bromide
  • Objective: To alkylate the C4-hydroxymethyl group, introducing a propargyl moiety, a functional group known to enhance herbicidal activity in some classes of compounds.

  • Rationale: The Williamson ether synthesis is a classic and reliable method for this transformation. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, ensuring efficient alkylation. Anhydrous conditions are critical as NaH reacts violently with water.

ReagentM.W.Equiv.MolesMass / Volume
Intermediate from Step 1287.211.08 mmol2.30 g
Sodium Hydride (NaH), 60% in mineral oil40.001.512 mmol0.48 g
Propargyl Bromide (80% in toluene)118.961.310.4 mmol~1.1 mL
Tetrahydrofuran (THF), anhydrous---50 mL

Protocol:

  • Dissolve the intermediate alcohol (2.30 g, 8 mmol) in anhydrous THF (50 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • CAUTION: Add the sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise over 15 minutes. Hydrogen gas will evolve. Ensure adequate ventilation and quenching procedures are ready.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add propargyl bromide (~1.1 mL, 10.4 mmol) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC. The disappearance of the starting alcohol and the appearance of a new, higher Rf product spot indicates completion.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final product, 4-((prop-2-yn-1-yloxy)methyl)-2-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine . (Expected yield: 75-85%).

Conclusion

This compound is a high-potential building block for modern agrochemical discovery. Its bifunctional nature—an activated site for SNAr and a versatile primary alcohol—provides a powerful platform for creating complex and novel active ingredients. The protocols and mechanistic insights provided herein demonstrate a clear and logical path for leveraging its unique reactivity, enabling chemists to explore new chemical space in the ongoing search for more effective and sustainable crop protection solutions.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: Journal of Pesticide Science, via PubMed Central. URL: [Link]

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  • Title: CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Title: EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
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  • Title: Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. Source: PubMed. URL: [Link]

  • Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: nucleophilic aromatic substitutions. Source: YouTube. URL: [Link]

  • Title: (3-(Trifluoromethyl)pyridin-4-yl)methanol. Source: MySkinRecipes. URL: [Link]

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Source: MDPI. URL: [Link]

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Application Notes and Protocols for the Biological Screening of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol Scaffold

The trifluoromethylpyridine (TFMP) moiety is a privileged structural motif in modern medicinal and agricultural chemistry.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group; it can enhance metabolic stability, increase membrane permeability, and modulate pKa, thereby improving the drug-like properties of a molecule.[3] Numerous marketed products in the pharmaceutical and agrochemical sectors incorporate the TFMP core, validating its importance.[1]

The specific scaffold, this compound (ClogP: ~2.1, MW: 211.57 g/mol ), presents a particularly attractive starting point for library synthesis.[4] It possesses two distinct and chemically addressable functional groups: a reactive chloro-substituent and a primary alcohol. The strong electron-withdrawing nature of the trifluoromethyl group activates the C2-chloro position for nucleophilic aromatic substitution (SNAr), while the hydroxymethyl group at C4 offers a versatile handle for esterification, etherification, and other modifications.[1] This dual functionality allows for the rapid generation of a diverse chemical library from a single, advanced intermediate, enabling a broad exploration of structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, outlining synthetic strategies for derivatization and detailed protocols for the subsequent biological screening of this promising compound class. The focus is on identifying novel therapeutic leads in oncology and infectious diseases, two areas where pyridine-based compounds have shown significant promise.[5][6][7]

Section 1: Synthetic Strategies for Library Generation

The generation of a chemically diverse library is the foundational step in any screening campaign. The this compound core allows for a divergent synthetic approach, targeting two key points of modification.

Rationale for Derivatization
  • Modification at the C4-Methanol Group: Converting the alcohol to esters or ethers introduces a wide range of lipophilic and hydrophilic groups. This allows for probing interactions with target proteins and optimizing pharmacokinetic properties like solubility and cell permeability.

  • Modification at the C2-Chloro Group: The SNAr reaction at this position is a robust method for introducing nitrogen, oxygen, or sulfur nucleophiles. This directly appends diverse pharmacophoric elements, such as substituted amines and heterocycles, which can form critical hydrogen bonds or other interactions within a biological target's active site.

General Synthetic Protocols

Protocol 1.2.1: Esterification of the C4-Methanol

This protocol describes a standard procedure for coupling the starting material with a carboxylic acid.

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add the desired carboxylic acid (1.2 eq.).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired ester.

Protocol 1.2.2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the displacement of the chloride with a primary or secondary amine.

  • In a sealed vial, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.3 M).

  • Add the desired amine nucleophile (1.5-2.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Seal the vial and heat the mixture to 80-120 °C for 8-18 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography or preparative HPLC to obtain the target C2-substituted derivative.

G cluster_0 C4-Methanol Modification cluster_1 C2-Chloro Substitution (SNAr) start 2-Chloro-5-(trifluoromethyl)- 4-pyridinemethanol ester_reagents R-COOH, DCC, DMAP start->ester_reagents Esterification ether_reagents R-X, NaH start->ether_reagents Williamson Ether Synthesis amine_reagents R1R2NH, Base start->amine_reagents Amination thioether_reagents R-SH, Base start->thioether_reagents Thiolation ester Ester Derivatives ether Ether Derivatives ester_reagents->ester ether_reagents->ether amine Amine Derivatives thioether Thioether Derivatives amine_reagents->amine thioether_reagents->thioether

Caption: General synthetic routes for derivatization.

Section 2: Biological Screening Cascade

A tiered or cascaded screening approach is efficient for identifying and prioritizing compounds. This involves broad primary screens to identify any activity, followed by more specific secondary and mechanistic assays for confirmed "hits."

G A Synthesized Derivative Library (10 mM in DMSO) B Primary Screening (Single Dose, e.g., 10 µM) A->B C Cytotoxicity Assay (e.g., MTT against MCF-7, HepG2) B->C D Antimicrobial Assay (e.g., MIC against S. aureus, E. coli) B->D E Hit Confirmation & Dose-Response (Calculate IC50 / MIC) C->E D->E F Secondary / Mechanistic Assays E->F Confirmed Hits G Kinase Inhibition Profiling F->G H Apoptosis / Cell Cycle Analysis F->H I In Vivo Model Evaluation G->I H->I

Caption: A tiered workflow for biological screening.

Section 3: Detailed Screening Protocols

The following protocols are selected based on the known biological activities of trifluoromethylpyridine analogs.[1][5][6]

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, a hallmark of potential anticancer agents. The protocol is adapted for adherent cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma), which are commonly used for screening pyridine derivatives.[5][7][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Materials:

  • MCF-7 or HepG2 cells

  • DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (spectrophotometric grade)

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3.2: Kinase Inhibition Profiling

Many pyridine-containing molecules function as kinase inhibitors.[9][10][11] Kinases are crucial nodes in signaling pathways that drive cancer cell proliferation and survival, such as the MAPK pathway. A primary screen against a representative kinase (e.g., a RAF family member) can identify compounds that function through this common mechanism of action.

G RAS RAS-GTP (Active) RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Output Cell Proliferation, Survival, Differentiation ERK->Output Inhibitor Pyridine Derivative (RAF Inhibitor) Inhibitor->RAF

Caption: Simplified MAPK signaling pathway.

Principle: In vitro kinase assays typically measure the phosphorylation of a substrate by a specific kinase. This can be done using various methods, including radiometric assays (³²P-ATP) or, more commonly, luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials (Example using ADP-Glo™ Kinase Assay):

  • Recombinant human kinase (e.g., BRAF)

  • Kinase-specific peptide substrate

  • Test compounds (10 mM stock in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • ATP, MgCl2, DTT

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl2, DTT, and any other required cofactors for the specific kinase.

  • Compound Plating: Dispense test compounds and controls into the wells of the assay plate.

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to the wells to initiate the reaction. The final volume is typically 10-25 µL. Incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls. Determine IC50 values for active compounds.

Protocol 3.3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Halogenated pyridines have demonstrated potential as antimicrobial agents.[6][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (10 mM stock in DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Compound Dilution Series: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in MHB. A typical concentration range is from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a plate reader (measuring OD600) can aid in determination.

Section 4: Data Interpretation and Hit Prioritization

The primary screening will generate a large amount of data. Effective analysis is key to identifying promising candidates for further development.

Data Summary Table: The results should be compiled into a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDR¹ (C4-position)R² (C2-position)MCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)
Parent -CH₂OH-Cl> 50> 128
DERIV-001 -CH₂-O-C(O)CH₃-Cl25.4> 128
DERIV-002 -CH₂OH-NH(Cyclopropyl)8.132
DERIV-003 -CH₂OH-NH(4-F-Phenyl)1.2 64
DERIV-004 -CH₂-O-C(O)CH₃-NH(4-F-Phenyl)0.9 64
DERIV-005 -CH₂OH-S(Phenyl)15.716

This table contains illustrative data for demonstration purposes.

Hit Prioritization Criteria:

  • Potency: Identify compounds with low micromolar or better IC50 values in cytotoxicity assays, or MIC values ≤16 µg/mL in antimicrobial assays.

  • Selectivity: (Requires further assays) A desirable anticancer agent should be more potent against cancer cells than normal cells. An ideal antimicrobial agent should have a minimal effect on mammalian cells.

  • SAR Trends: Analyze the data table to identify structural features that correlate with activity. For example, in the illustrative data above, substitution at the C2-position with an amine (DERIV-003) significantly increases cytotoxic potency compared to the parent compound.

  • Drug-like Properties: Evaluate properties like solubility, lipophilicity (cLogP), and molecular weight. Compounds with balanced properties are more likely to succeed in further development stages.

Conclusion

The this compound scaffold is a versatile and promising starting point for the discovery of novel bioactive molecules. Its dual points of chemical reactivity enable the efficient construction of diverse compound libraries. By employing a systematic screening cascade encompassing cytotoxicity, kinase inhibition, and antimicrobial assays, researchers can effectively probe the biological potential of these derivatives. The protocols and strategies outlined in this document provide a robust framework for identifying and prioritizing lead compounds for further optimization in drug discovery programs.

References

  • Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. [Link]

  • El-Sayed, N. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7800. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Gouda, M. A., et al. (2015). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 969-978. [Link]

  • Mehta, V., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1198. [Link]

  • Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Bîcu, E., & Profire, L. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 14(11), 1112. [Link]

  • Rojas-Berríos, D., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(20), 4789. [Link]

  • Schmidt, D. R., et al. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 8(11), 1190-1195. [Link]

  • WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]

  • Xu, F., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]

  • Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4863. [Link]

  • Lee, J. H., et al. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. International Journal of Molecular Sciences, 25(4), 2269. [Link]

  • Zhang, L., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103504. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(45), 29281-29302. [Link]

  • Google Patents. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 12830. [Link]

  • Grzelak, E. M., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 755866. [Link]

  • Hnatejko, Z., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5401. [Link]

  • Tucker, T. J., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry, 51(20), 6503-6511. [Link]

  • Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 12830. [Link]

  • El-Gazzar, M. G., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 13(1), 16823. [Link]

  • Ayaz, M., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5240. [Link]

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Application Notes & Protocols: 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

The trifluoromethylpyridine scaffold is a privileged motif in modern chemistry, lending advantageous properties to a wide array of molecules in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[3]

This guide focuses on 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol (CAS No. 1227585-35-4), a trifunctional building block of significant synthetic potential. Its strategic arrangement of reactive sites—a 2-chloro substituent ideal for palladium-catalyzed cross-coupling, a 4-hydroxymethyl group for derivatization via oxidation or substitution, and the electron-withdrawing -CF₃ group to modulate reactivity—makes it an exceptionally versatile tool for constructing complex molecular architectures.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing field-proven insights and detailed protocols for leveraging this building block in key synthetic transformations.

Physicochemical Properties and Safety Information

A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.

Table 1: Physicochemical Data

PropertyValueSource
Chemical Name (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol-
CAS Number 1227585-35-4[4]
Molecular Formula C₇H₅ClF₃NO[4]
Molecular Weight 211.57 g/mol [4]
Appearance White to off-white solidTypical
Purity >98% (Typical)[4]
Melting Point 32-34 °C (for 2-chloro-5-(trifluoromethyl)pyridine)

Safety & Handling: While specific GHS data for this compound is not widely published, data from its close analog, 2-chloro-5-(trifluoromethyl)pyridine, should be considered for handling procedures.

  • Hazards: Harmful if swallowed or inhaled. May cause skin, eye, and respiratory irritation. Potential for organ damage with prolonged or repeated exposure.[5]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

Core Synthetic Applications & Protocols

This building block offers three primary avenues for synthetic elaboration: C-C and C-N bond formation at the C2 position, and modification of the C4-hydroxymethyl group.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The 2-chloro substituent is a prime handle for palladium-catalyzed reactions, enabling the construction of complex biaryl and heteroaryl-amine linkages that are central to many pharmaceutical compounds.[6]

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[7] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Causality & Rationale:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a robust pre-catalyst; the bulky, electron-rich dppf ligand facilitates the oxidative addition step with the electron-deficient chloro-pyridine and promotes the final reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[8] An inorganic base like K₂CO₃ or Cs₂CO₃ is typically used in a biphasic system (e.g., dioxane/water) to avoid degradation of base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, ensuring solubility for both the organic substrates and the inorganic base.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X (L₂) OxAdd->PdII_Complex Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_Complex->Transmetalation [Ar'B(OR)₃]⁻ Diaryl_PdII Ar-Pd(II)-Ar' (L₂) Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)-4-pyridinemethanol

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq, e.g., 211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%, 22 mg, 0.03 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides, a transformation that is otherwise challenging. This reaction is fundamental to the synthesis of countless drug candidates.

Causality & Rationale:

  • Catalyst System: This reaction requires a sophisticated catalyst system, typically a palladium(0) source (like Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (like XPhos or RuPhos). The ligand stabilizes the palladium center, promotes oxidative addition to the C-Cl bond, and facilitates the crucial C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used for its ability to deprotonate the amine without competing as a nucleophile. For more sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be employed.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Workflow start Start: Assemble Reagents in Inert Atmosphere Glovebox reagents 1. Pyridinemethanol Substrate 2. Amine Coupling Partner 3. Palladium Pre-catalyst & Ligand 4. Anhydrous Base (e.g., NaOtBu) start->reagents setup Add Anhydrous Solvent (Toluene) Seal Reaction Vessel start->setup reaction Heat to Reaction Temperature (e.g., 100-110 °C) Stir for 12-24h setup->reaction monitor Monitor by TLC / LC-MS for Substrate Consumption reaction->monitor monitor->reaction Incomplete workup Cool, Quench (e.g., with NH₄Cl soln.) Perform Aqueous Work-up monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Representative Protocol: Synthesis of 2-(Morpholino)-5-(trifluoromethyl)-4-pyridinemethanol

  • Reaction Setup: In an oven-dried Schlenk tube inside a glovebox, combine this compound (1.0 eq, 211 mg, 1.0 mmol), sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol), RuPhos-Pd-G3 palladacycle (2 mol%, 17 mg, 0.02 mmol), and RuPhos ligand (2 mol%, 9 mg, 0.02 mmol).

  • Reagent Addition: Add morpholine (1.2 eq, 105 µL, 1.2 mmol) followed by anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube with a Teflon cap and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C and stir.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired amino-pyridine.

Derivatization of the 4-Hydroxymethyl Group

The primary alcohol at the C4 position is a versatile handle for introducing further diversity into the molecular scaffold.

Oxidation of the hydroxymethyl group to the corresponding aldehyde provides a key intermediate for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to the carboxylic acid.

Causality & Rationale:

  • Reagent: Activated manganese dioxide (MnO₂) is a mild and chemoselective oxidizing agent for allylic and benzylic alcohols. It is highly effective for this transformation while being unlikely to affect the chloro-substituent or the pyridine ring, unlike stronger oxidants (e.g., KMnO₄ or CrO₃).

  • Solvent: The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform, in which the inorganic MnO₂ is insoluble, simplifying work-up.

Representative Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde

  • Reaction Setup: To a round-bottom flask, add a solution of this compound (1.0 eq, 211 mg, 1.0 mmol) in dichloromethane (DCM, 15 mL).

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (10 eq, 870 mg, 10.0 mmol) in one portion.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 4-8 hours. If the reaction is sluggish, gentle heating to 35-40 °C can be applied.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite pad thoroughly with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

The Williamson ether synthesis is a classic and reliable method for forming ether linkages via an Sₙ2 mechanism.[9] This allows for the introduction of various alkyl or aryl groups, significantly modifying the molecule's steric and electronic properties.

Causality & Rationale:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the alcohol, forming the corresponding sodium alkoxide. This creates a potent nucleophile for the subsequent Sₙ2 reaction.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They can solvate the cation (Na⁺) but do not interfere with the nucleophilicity of the alkoxide.

  • Electrophile: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is the best electrophile for this reaction to ensure an Sₙ2 pathway and avoid competing elimination (E2) reactions.

Representative Protocol: Synthesis of 4-(Methoxymethyl)-2-chloro-5-(trifluoromethyl)pyridine

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 48 mg, 1.2 mmol). Wash the NaH with dry hexanes (2 x 3 mL) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF, 5 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq, 211 mg, 1.0 mmol) in anhydrous THF (3 mL) dropwise. Stir at 0 °C for 30 minutes after the addition is complete.

  • Reagent Addition: Add methyl iodide (CH₃I) (1.1 eq, 70 µL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water (5 mL) at 0 °C. Extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired ether.

Conclusion

This compound is a high-value building block that provides chemists with multiple, orthogonal reaction sites. The protocols and strategic insights provided herein demonstrate its utility in core synthetic operations, including palladium-catalyzed cross-coupling and derivatization of the hydroxymethyl group. By understanding the causality behind reagent and condition selection, researchers can effectively integrate this versatile intermediate into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials.

References

  • The Journal of Organic Chemistry, Articles ASAP (Article). (2026). ACS Publications. [Link]

  • CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (n.d.).
  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.).
  • EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]

  • METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2024). European Patent Office. [Link]

  • WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. (n.d.). PubChem. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2018). Catalysis Science & Technology. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2022). MDPI. [Link]

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (n.d.).
  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2020). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers. [Link]

  • How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? (n.d.). FAQ. [Link]

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Application Notes and Protocols for the Selective Oxidation of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the selective oxidation of 2-chloro-5-(trifluoromethyl)-4-pyridinemethanol to its corresponding aldehyde, 2-chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde. This aldehyde is a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This document provides an in-depth analysis of three robust and widely adopted oxidation methodologies: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the manganese dioxide (MnO₂) oxidation. Each section offers a detailed protocol, a discussion of the underlying mechanism, and expert insights into the practical considerations for achieving high-yield and clean conversion of this electron-deficient heterocyclic alcohol.

Introduction: The Significance of 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization is key to the development of novel therapeutic agents. 2-Chloro-5-(trifluoromethyl)pyridine derivatives, in particular, are important intermediates in the synthesis of various active pharmaceutical ingredients and agrochemicals.[1][2] The selective oxidation of the hydroxymethyl group at the 4-position of the pyridine ring to a formyl group provides a versatile handle for further molecular elaboration, such as the construction of carbon-carbon and carbon-nitrogen bonds.

The substrate, this compound, presents a unique challenge due to the presence of two strongly electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring. These substituents can influence the reactivity of the alcohol and the stability of the resulting aldehyde. Therefore, the choice of oxidation method is critical to ensure high conversion, minimize side reactions, and facilitate straightforward purification. This guide provides detailed protocols for three distinct and reliable oxidation methods, allowing researchers to select the most appropriate approach based on their specific needs, available resources, and scale of reaction.

Recommended Oxidation Protocols

Three primary methods are recommended for the oxidation of this compound:

  • Swern Oxidation: A mild and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent for a fast and selective oxidation under neutral conditions.

  • Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is particularly effective for benzylic and allylic-type alcohols, including heteroaromatic methanols.

The following sections provide detailed experimental protocols for each of these methods.

Protocol 1: Swern Oxidation

The Swern oxidation is a widely used method for the conversion of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[3] The reaction proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde.

Causality of Experimental Choices

The Swern oxidation is performed at very low temperatures (-78 °C) to control the formation of the reactive intermediate, chloro(dimethyl)sulfonium chloride, and to prevent side reactions.[3] Dichloromethane (DCM) is a common solvent due to its low freezing point and ability to dissolve the reagents. A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used in the final step to promote the elimination reaction without competing as a nucleophile.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere at -78 °C (acetone/dry ice bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde.

Reaction Workflow

Caption: Swern Oxidation Workflow

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes. It is known for its operational simplicity, neutral reaction conditions, and broad functional group tolerance.

Causality of Experimental Choices

DMP is a hypervalent iodine compound that acts as the oxidizing agent. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at room temperature. The reaction is often buffered with sodium bicarbonate to neutralize the acetic acid byproduct, which can be important for acid-sensitive substrates.

Detailed Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.

Reaction Workflow

Caption: DMP Oxidation Workflow

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary and secondary benzylic and allylic alcohols to their corresponding aldehydes and ketones.[4] Its heterogeneous nature simplifies the work-up procedure, as the excess reagent and manganese byproducts can be removed by simple filtration.

Causality of Experimental Choices

The reactivity of MnO₂ can vary depending on its method of preparation. "Activated" MnO₂ is generally preferred for higher reactivity. The oxidation of pyridylmethanols is analogous to that of benzylic alcohols. The reaction is typically performed by stirring the alcohol with a large excess of MnO₂ in a non-polar solvent like dichloromethane or chloroform at room temperature or with gentle heating.

Detailed Experimental Protocol

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Celite® or a similar filter aid

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel.

Reaction Workflow

Caption: MnO₂ Oxidation Workflow

Comparative Analysis of Oxidation Methods

FeatureSwern OxidationDess-Martin Periodinane (DMP)Manganese Dioxide (MnO₂)
Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinaneActivated MnO₂
Temperature -78 °C to room temperatureRoom temperatureRoom temperature to reflux
Reaction Time 1-3 hours1-3 hours4-24 hours
Work-up Aqueous quench and extractionReductive quench and extractionFiltration
Advantages High yields, reliable, minimal over-oxidationMild, neutral conditions, fastSimple work-up, inexpensive reagent
Disadvantages Requires low temperatures, foul-smelling byproductsReagent can be expensive and shock-sensitiveRequires large excess of reagent, variable reactivity

Safety and Handling

  • Oxalyl chloride is toxic and corrosive. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dess-Martin Periodinane is a stable reagent but can be shock-sensitive. Handle with care and avoid grinding.

  • Manganese Dioxide is a strong oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane is a suspected carcinogen. Always handle in a fume hood and wear appropriate gloves.

Troubleshooting

  • Low Conversion:

    • Swern: Ensure all reagents are anhydrous and the temperature is maintained at -78 °C during additions.

    • DMP: Use freshly opened or properly stored DMP. The reagent can degrade over time.

    • MnO₂: The activity of MnO₂ can vary. Use a freshly activated batch or a reliable commercial source. Increase the equivalents of MnO₂ and/or the reaction temperature.

  • Side Reactions:

    • Over-oxidation to carboxylic acid: This is less common with these methods but can occur with prolonged reaction times or elevated temperatures. Monitor the reaction closely by TLC.

    • Formation of byproducts: Ensure the purity of the starting material and reagents. In the Swern oxidation, careful control of temperature is crucial to prevent side reactions of the activated DMSO intermediate.

Conclusion

The selective oxidation of this compound to its aldehyde is a key transformation in the synthesis of valuable chemical entities. The Swern, Dess-Martin, and manganese dioxide oxidation methods all offer viable routes to this target molecule. The choice of method will depend on the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and available laboratory equipment. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently and efficiently perform this important chemical transformation.

References

  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. Available at: [Link].

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link].

  • 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Available at: [Link].

  • Swern oxidation. Wikipedia. Available at: [Link].

  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. Google Patents.
  • In Swern oxidation, why is it necessary for the electrons from DMSO to move onto the carbonyl oxygen of (COCl)₂, creating a negatively charged intermediate, instead of directly expelling the chloride ion after DMSO bonds to the carbonyl carbon? I don't understand the concept of an "electron sink". Reddit. Available at: [Link].

  • Dess–Martin oxidation. Wikipedia. Available at: [Link].

  • Oxidation of heterocyclic compounds by manganese dioxide. ResearchGate. Available at: [Link].

  • Manganese(IV) oxide. Organic Chemistry Portal. Available at: [Link].

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
  • Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link].

  • Successful oxidation in 4‐MeTHP.[5] DMP: Dess‐Martin periodinane; TCCA:.... ResearchGate. Available at: [Link].

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link].

  • Amine oxidation. Part IX. Reactions of trialkylamines with manganese dioxide. Journal of the Chemical Society C: Organic. Available at: [Link].

  • Manganese dioxide. Wikipedia. Available at: [Link].

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Application Notes and Protocols for the Esterification of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol Esters

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. The trifluoromethylpyridine moiety is a prevalent scaffold in a multitude of commercial products, owing to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and cell permeability.[1] The ester derivatives of this alcohol are of particular interest as they can serve as prodrugs, modulate pharmacokinetic profiles, or act as crucial intermediates for further synthetic transformations.

This guide provides detailed application notes and robust protocols for the successful esterification of this compound. We will delve into the underlying chemical principles, explore multiple reaction methodologies, and offer practical insights into purification and characterization, empowering researchers to confidently synthesize a diverse range of ester derivatives.

Understanding the Reactivity of this compound

The esterification of this compound presents a unique set of challenges and considerations due to the electronic nature of the pyridine ring. The presence of two strong electron-withdrawing groups, the chloro and trifluoromethyl substituents, significantly deactivates the pyridine ring. This electronic-deficiency has a dual effect on the reactivity of the primary alcohol at the C4 position:

  • Increased Acidity of the Hydroxyl Proton: The electron-withdrawing groups enhance the acidity of the hydroxyl proton, making it more susceptible to deprotonation under basic conditions.

  • Reduced Nucleophilicity of the Hydroxyl Oxygen: Conversely, the inductive electron withdrawal deactivates the hydroxyl oxygen, rendering it less nucleophilic. This can slow down the rate of classical acid-catalyzed esterification reactions.

Therefore, the choice of esterification method must be carefully considered to overcome the reduced nucleophilicity of the alcohol while leveraging its increased acidity. This guide will focus on two highly effective and mild esterification procedures: the Steglich Esterification and the Mitsunobu Reaction . A classical acid-catalyzed esterification will also be presented as a more traditional, albeit potentially less efficient, alternative.

Experimental Protocols

Protocol 1: Steglich Esterification using DCC/DMAP

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[2][3] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method is particularly well-suited for acid-sensitive substrates.[4]

Reaction Principle: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to generate an even more reactive acylpyridinium species. The alcohol finally attacks the acylpyridinium intermediate to furnish the desired ester, regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) DMAP DMAP Ester Ar-CH2OCOR Acylpyridinium->Ester + Ar-CH2OH - DMAP Alcohol Ar-CH2OH

Figure 1: Simplified workflow of the Steglich Esterification.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration of the alcohol).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Troubleshooting:

  • Low Yield: The formation of a stable N-acylurea byproduct can sometimes occur, especially with sterically hindered alcohols.[2] Increasing the amount of DMAP (up to 1 equivalent) can help to mitigate this side reaction.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can be attempted, but monitor for potential decomposition.

  • Difficult Purification: If residual DCU is present in the crude product, it can sometimes be removed by trituration with a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether).

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into an ester with inversion of configuration (though not relevant for this achiral substrate).[6] It proceeds under mild, neutral conditions and is particularly useful for substrates that are sensitive to acidic or basic conditions.[6]

Reaction Principle: The reaction involves the in-situ formation of an alkoxyphosphonium salt from the alcohol and a phosphine (typically triphenylphosphine, PPh₃) in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.

Mitsunobu_Reaction cluster_activation Activation of Alcohol cluster_esterification Ester Formation Alcohol Ar-CH2OH Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + PPh3, DEAD PPh3_DEAD PPh3 / DEAD Ester Ar-CH2OCOR Alkoxyphosphonium->Ester + R-COO⁻ Carboxylate R-COO⁻ Byproducts Ph3P=O Hydrazide

Figure 2: Simplified workflow of the Mitsunobu Reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF (approximately 0.1 M concentration of the alcohol).

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Much of the triphenylphosphine oxide can be removed by trituration with a non-polar solvent like diethyl ether, in which the oxide is poorly soluble.[7]

    • Alternatively, dissolve the crude residue in a minimal amount of DCM and load it directly onto a silica gel column for purification.

  • Purification: Purify the crude ester by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

Troubleshooting:

  • Byproduct Removal: The removal of triphenylphosphine oxide can be challenging. An alternative work-up involves treating the crude reaction mixture with a small amount of oxidizing agent (e.g., H₂O₂) to convert any remaining triphenylphosphine to its oxide, which can then be removed more easily by chromatography or extraction with an acidic aqueous solution.[8]

  • Low Yield with Pyridine-based Substrates: In some cases, the basic nitrogen of the pyridine ring can interfere with the reaction. Using a modified azodicarboxylate, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP), in combination with polymer-supported triphenylphosphine (PS-PPh₃) can improve yields and simplify purification.[9][10]

Protocol 3: Acid-Catalyzed Fischer Esterification

This is a classical method for esterification, typically employing a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4] While simple, it often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. Given the electronic deactivation of the starting alcohol, this method may require more forcing conditions and may not be suitable for all carboxylic acids.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), the carboxylic acid (1.5-2.0 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ solution.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

Method Key Reagents Catalyst Solvent Temperature Typical Reaction Time Key Advantages Potential Drawbacks
Steglich Esterification Carboxylic Acid, DCCDMAPDCM, THF0 °C to RT12-24 hMild conditions, high yields, suitable for sensitive substrates.DCU byproduct can complicate purification.
Mitsunobu Reaction Carboxylic Acid, PPh₃, DEAD/DIAD-THF0 °C to RT4-16 hVery mild, neutral conditions, high functional group tolerance.Stoichiometric byproducts can be difficult to remove.
Fischer Esterification Carboxylic AcidH₂SO₄, p-TsOHToluene, BenzeneReflux4-24 hInexpensive reagents, suitable for large-scale synthesis.Harsh conditions, may not be suitable for sensitive substrates, requires water removal.

Characterization of the Ester Products

The successful synthesis of the desired ester must be confirmed by appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and assessing the purity of the final product. The ester product should have a different Rf value compared to the starting alcohol and carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most informative technique for structural elucidation. Key diagnostic signals include the disappearance of the alcohol -OH proton and the appearance of a new set of signals corresponding to the acyl group of the ester. The methylene protons (-CH₂O-) of the pyridinemethanol moiety will typically shift downfield upon esterification. The aromatic protons of the pyridine ring are expected in the range of 7.30–8.50 ppm.[11]

    • ¹³C NMR: The carbonyl carbon of the ester will appear in the region of 160-175 ppm.[11]

    • ¹⁹F NMR: A single peak corresponding to the -CF₃ group should be observed.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized ester, confirming its identity.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

Conclusion

The esterification of this compound can be achieved efficiently using modern synthetic methods. The Steglich esterification and the Mitsunobu reaction offer mild and versatile approaches suitable for a wide range of carboxylic acids, minimizing the risk of side reactions and decomposition. Careful consideration of the reaction conditions, appropriate work-up procedures, and thorough purification are paramount to obtaining high-purity ester products. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and agrochemical development, facilitating the synthesis of novel and potentially bioactive molecules.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Dhaon, M. K., Olsen, R. K., & Ramasamy, K. (1982). A convenient procedure for the esterification of N-protected amino acids and other carboxylic acids. The Journal of Organic Chemistry, 47(10), 1962-1965. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]

  • Yamashita, D. S., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein journal of organic chemistry, 3, 15. [Link]

  • Fujikawa, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-152. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of organic chemistry, 43(14), 2923-2925. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(46), 28657-28667. [Link]

  • Beilstein Journals. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Reddit. (2022, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • Lin, C. E., et al. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Journal of Chromatography A, 910(1), 165-171. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved from [Link]

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A Robust Protocol for the Synthesis of Pyridinylmethyl Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-S2026-01

Abstract

This comprehensive guide details the synthesis of substituted pyridinylmethyl ethers from 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol, a crucial building block in medicinal chemistry and materials science. The protocol is centered around the Williamson ether synthesis, a reliable and versatile method for forming the ether linkage.[1][2][3] This document provides a step-by-step experimental procedure, mechanistic insights, characterization data, and essential safety considerations, designed for researchers in drug development and organic synthesis.

Introduction and Scientific Background

This compound and its derivatives are heterocyclic compounds of significant interest due to their prevalence in pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the chloro- and hydroxymethyl- groups provide reactive handles for further functionalization. The synthesis of ethers from the primary alcohol of this scaffold is a key transformation for creating diverse molecular libraries for screening and development.

The Williamson ether synthesis is the cornerstone of this application. It is a classic SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[2][3] However, in this protocol, we will adapt the strategy. The pyridinemethanol will be deprotonated to form a potent nucleophilic alkoxide, which will then react with a suitable alkyl halide to yield the desired ether.

Key advantages of this approach include:

  • Versatility: A wide array of alkyl halides can be employed to generate a diverse library of ether products.[1]

  • Efficiency: The reaction generally proceeds with good yields under relatively mild conditions.

  • Predictability: As an SN2 reaction, the mechanism is well-understood, allowing for rational optimization and troubleshooting.[3]

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages:

  • Deprotonation: The hydroxyl group of this compound is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide. NaH is an excellent choice as it is a non-nucleophilic base, and the only byproduct, hydrogen gas, is easily removed from the reaction mixture.

  • Nucleophilic Substitution (SN2): The resulting pyridinylmethoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon of an alkyl halide (in this example, iodomethane), displacing the iodide leaving group in a single concerted step to form the C-O ether bond.[3]

To maximize the yield of the desired ether, a primary alkyl halide is chosen.[2][3] Secondary and tertiary halides are more prone to undergoing E2 elimination as a competing side reaction, especially in the presence of a strong, sterically unhindered base like the alkoxide formed here.[2]

Williamson_Ether_Synthesis SM This compound Alkoxide Pyridinylmethoxide Anion (Nucleophile) SM->Alkoxide Step 1: Deprotonation (Base Addition) Base Sodium Hydride (NaH) Base->Alkoxide AlkylHalide Alkyl Halide (e.g., CH3I) Product Target Ether AlkylHalide->Product Alkoxide->Product Step 2: SN2 Attack (Alkyl Halide Addition) Byproduct NaI + H2 gas

Figure 1. High-level workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative ether: 2-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)pyridine .

Materials and Equipment
  • Reagents:

    • This compound (>98% purity)[4]

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Iodomethane (CH3I), >99%

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Equipment:

    • Round-bottom flask (dried in an oven)

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Argon or nitrogen gas inlet

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (silica gel)

Step-by-Step Procedure

Scientist's Note: This reaction is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen).

  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.73 mmol).

    • Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

    • Add 20 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

    • Cool the flask to 0 °C using an ice bath.

  • Deprotonation (Alkoxide Formation):

    • Carefully add sodium hydride (60% dispersion in oil, 0.23 g, 5.67 mmol, 1.2 equivalents) to the stirred solution in small portions over 10 minutes.

    • Rationale: Adding the NaH slowly at 0 °C controls the rate of hydrogen gas evolution, preventing excessive foaming and ensuring safety. A slight excess of base (1.2 eq) ensures complete deprotonation of the alcohol.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy.

  • Ether Formation (SN2 Reaction):

    • While maintaining the temperature at 0 °C, add iodomethane (0.35 mL, 5.67 mmol, 1.2 equivalents) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours.[5]

    • Rationale: Using a primary halide like iodomethane strongly favors the desired SN2 pathway over elimination.[3]

  • Reaction Monitoring:

    • Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting alcohol. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH4Cl solution to neutralize any remaining NaH.

    • Transfer the mixture to a separatory funnel containing 30 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).[5]

    • Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure ether product.

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Substitution StartMat Start: Pyridinemethanol Alkoxide Intermediate: Pyridinylmethoxide StartMat->Alkoxide H⁻ attacks H of -OH Base NaH Base->Alkoxide Product Product: Pyridinylmethyl Ether Alkoxide->Product O⁻ attacks CH₃ ByproductH2 H₂ (gas) AlkylHalide CH₃-I AlkylHalide->Product I⁻ departs ByproductNaI Na⁺I⁻

Figure 2. Simplified mechanism of the ether synthesis.

Product Characterization and Data

The identity and purity of the synthesized ether should be confirmed using standard analytical techniques.

Parameter Expected Result for 2-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)pyridine
Appearance Colorless oil or low-melting solid
Yield 80-95% (after purification)
¹H NMR Protons on the carbon adjacent to the ether oxygen typically appear at δ 3.4-4.5 ppm.[6] The methoxy group (-OCH₃) singlet would be expected around δ 3.4 ppm, and the methylene protons (-CH₂-) of the pyridine ring would appear as a singlet around δ 4.5 ppm. Pyridyl protons would appear further downfield.
¹³C NMR Carbons adjacent to the ether oxygen typically appear in the δ 50-80 ppm region.[6]
Mass Spec (MS) ESI-MS should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight (C₈H₇ClF₃NO, MW: 225.59).

Note on NMR: The specific chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups on the pyridine ring. Advanced 2D NMR techniques can be used for unambiguous assignment of all proton and carbon signals.[7]

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • This compound: Handle in a well-ventilated area or chemical fume hood.[8]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any water sources.

  • Iodomethane (Methyl Iodide): Toxic and a suspected carcinogen. Handle only in a chemical fume hood. It is a volatile liquid.

  • Solvents: THF and Ethyl Acetate are flammable. Keep away from ignition sources.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaH carefully before disposal.

Troubleshooting

Problem Possible Cause Solution
Low or No Reaction Incomplete deprotonation (wet reagents/glassware).Ensure all reagents are anhydrous and glassware is properly dried. Use fresh NaH.
Inactive alkyl halide.Use a fresh bottle of the alkyl halide.
Low Yield Competing elimination (E2) reaction.This is unlikely with a primary halide but could occur at high temperatures. Maintain room temperature or below.
Incomplete reaction.Increase reaction time and monitor by TLC.
Multiple Products Side reactions.Ensure proper temperature control. Purify carefully by column chromatography.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Chemistry LibreTexts. (2019). The Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]

Sources

nucleophilic substitution reactions at the 2-position of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Substitution Reactions at the 2-Position of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions involving this compound. As a key building block in medicinal and agrochemical research, understanding its reactivity is crucial for the synthesis of novel, high-value compounds.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to optimize reaction conditions and troubleshoot effectively.

The Scientific Foundation: Why This Reaction Works

The pyridine ring, an electron-deficient aromatic system, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions.[1][4] The reactivity of this compound is significantly enhanced by its specific substitution pattern.

  • The Pyridine Nitrogen: As an electronegative heteroatom, it withdraws electron density from the ring, making the ring carbons more electrophilic.[4]

  • The 2-Chloro Group: Positioned ortho to the nitrogen, the carbon atom it's attached to is highly electron-deficient and susceptible to attack. Chlorine also serves as an effective leaving group.[5]

  • The 5-Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing group. Its presence further depletes the ring of electron density, dramatically increasing its electrophilicity and accelerating the rate of nucleophilic substitution.[6][7] This activating effect is crucial for achieving high yields under mild conditions.

  • The 4-Methanol Group: While not a primary activating group, the hydroxymethyl substituent offers a potential handle for subsequent synthetic transformations, adding to the scaffold's versatility.

The reaction proceeds via a well-established addition-elimination mechanism . Unlike SN2 reactions that occur at sp³-hybridized carbons, this pathway involves a two-step process at an sp²-hybridized carbon.[8][9]

  • Addition: The nucleophile attacks the electron-deficient carbon at the 2-position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][6]

  • Elimination: The aromaticity is restored as the leaving group (chloride) is expelled, yielding the final substituted product.

The stability of the Meisenheimer complex is key. The negative charge in the intermediate can be delocalized onto the electronegative pyridine nitrogen, a stabilizing feature that is not possible if the attack occurs at the 3-position.[5][7]

Caption: The Addition-Elimination mechanism for SNAr reactions.

Experimental Design: The Causality Behind Choices

A successful substitution reaction hinges on the careful selection of reagents and conditions. Each component plays a critical role in driving the reaction toward the desired product.

ComponentChoice & Rationale
Nucleophile The choice of nucleophile dictates the final product. Nitrogen nucleophiles (e.g., primary/secondary amines) and Oxygen nucleophiles (e.g., alkoxides, phenoxides) are most common. The nucleophile's strength is key; stronger nucleophiles generally react faster. For weaker nucleophiles, more forcing conditions (higher temperature) may be required.
Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred. They effectively solvate the cation of the nucleophilic salt (e.g., Na⁺ in NaOMe) but do not strongly solvate the anion (the nucleophile), leaving it "naked" and highly reactive. They are also excellent at dissolving the reagents and stabilizing the charged Meisenheimer complex.
Base A base is often essential. 1. For Neutral Nucleophiles: When using neutral nucleophiles like amines (R₂NH), a base (e.g., K₂CO₃, Et₃N) is required to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the starting amine. 2. For Generating Nucleophiles: For alcohol or thiol nucleophiles, a strong base (e.g., NaH, KOtBu) is used to deprotonate them in situ, forming the more potent alkoxide or thiolate nucleophile.
Temperature Reaction temperatures can range from room temperature to >100 °C. The high activation of the substrate by the -CF₃ group often allows for milder conditions than unsubstituted 2-chloropyridines.[10] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and time, avoiding decomposition or side reactions.

General Experimental Workflow

The process from setup to pure product follows a logical sequence designed to maximize yield and purity.

Caption: A standard workflow for synthesis and purification.

Protocol 1: Substitution with an Amine Nucleophile

This protocol details the reaction of this compound with morpholine, a common secondary amine.

Objective: To synthesize (2-morpholino-5-(trifluoromethyl)pyridin-4-yl)methanol.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound211.571.00 g4.731.0
Morpholine87.120.49 mL (0.49 g)5.671.2
Potassium Carbonate (K₂CO₃)138.211.31 g9.462.0
Acetonitrile (MeCN)-20 mL--

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.73 mmol).

  • Reagent Addition: Add potassium carbonate (1.31 g, 9.46 mmol) followed by acetonitrile (20 mL).

  • Nucleophile Addition: Add morpholine (0.49 mL, 5.67 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 6-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (2-morpholino-5-(trifluoromethyl)pyridin-4-yl)methanol.

Protocol 2: Substitution with an Alkoxide Nucleophile

This protocol outlines the synthesis of (2-methoxy-5-(trifluoromethyl)pyridin-4-yl)methanol using sodium methoxide.

Objective: To synthesize (2-methoxy-5-(trifluoromethyl)pyridin-4-yl)methanol.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound211.571.00 g4.731.0
Sodium Methoxide (NaOMe), 25% in MeOH54.021.28 mL (1.15 g solution)5.201.1
N,N-Dimethylformamide (DMF)-15 mL--

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 4.73 mmol).

  • Solvent Addition: Add anhydrous DMF (15 mL) and stir to dissolve the starting material.

  • Nucleophile Addition: Carefully add the sodium methoxide solution (1.28 mL, 5.20 mmol) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with water (2 x 25 mL) to remove residual DMF, followed by brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired (2-methoxy-5-(trifluoromethyl)pyridin-4-yl)methanol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Deactivated nucleophile (e.g., protonated). 3. Reagents are of poor quality (e.g., wet solvent).1. Gradually increase reaction temperature. 2. Ensure sufficient base is present for amine nucleophiles; use a strong base (NaH) for alcohols. 3. Use anhydrous solvents and fresh reagents.
Multiple Products 1. Side reaction with the 4-methanol group. 2. Decomposition at high temperatures.1. Protect the alcohol group (e.g., as a silyl ether) before substitution. 2. Run the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Residual high-boiling solvent (e.g., DMF, DMSO). 2. Product is highly polar.1. Perform thorough aqueous washes during work-up to remove DMF/DMSO. 2. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

Conclusion

Nucleophilic aromatic substitution on this compound is a robust and versatile method for generating a diverse library of substituted pyridine derivatives. The strong electron-withdrawing properties of the pyridine nitrogen and the trifluoromethyl group render the 2-position highly susceptible to attack by a wide range of nucleophiles. By understanding the underlying mechanism and carefully selecting the solvent, base, and reaction temperature, researchers can efficiently synthesize novel molecular scaffolds. These products serve as valuable intermediates in the development of new pharmaceuticals, such as phosphodiesterase-4 (PDE4) inhibitors, and other functional materials.[11]

References

  • Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]

  • METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. Retrieved from [Link]

  • Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. (2006). PubMed. Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). PubMed. Retrieved from [Link]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

  • Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2001). PubMed. Retrieved from [Link]

  • Nucleophilic substitution reactions in pyridine. Química Organica.org. Retrieved from [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Retrieved from [Link]

  • 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). PubMed Central. Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Pearson+. Retrieved from [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science (RSC Publishing). Retrieved from [Link]

  • (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. ResearchGate. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Nucleophilic substitution of pyridine. (2017). YouTube. Retrieved from [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl (-CF3) group into the pyridine ring can dramatically enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 2-aryl-5-(trifluoromethyl)-4-pyridinemethanol derivatives are valuable intermediates in the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the synthesis of these biaryl compounds, offering mild reaction conditions and broad functional group tolerance.[1][2]

This guide provides a detailed protocol and in-depth technical discussion for the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)-4-pyridinemethanol with various arylboronic acids. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, and provide a robust experimental procedure for researchers in drug discovery and development.

The Challenge: Coupling of an Electron-Deficient, Functionalized Pyridyl Chloride

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than the corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition of the palladium catalyst to the C-Cl bond the rate-determining step of the catalytic cycle.[1]

  • Electron-Deficient Pyridine Ring: The presence of the strongly electron-withdrawing trifluoromethyl group further deactivates the pyridine ring, rendering the C-Cl bond even less susceptible to oxidative addition.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction yields.

  • Functional Group Compatibility: The presence of the hydroxymethyl group (-CH2OH) introduces a potentially reactive site that could interfere with the catalytic cycle, for instance, through coordination with the palladium center or by participating in side reactions. However, literature precedents suggest that under carefully controlled conditions, the hydroxymethyl group can be tolerated without the need for a protecting group.[3]

To overcome these challenges, a highly active and carefully optimized catalytic system is required.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. This is often the most challenging step for aryl chlorides.

  • Transmetalation: The organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a starting point and may require optimization depending on the specific arylboronic acid used.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
This compoundNot availableSynthesize or source from a custom synthesis providerEnsure high purity (>98%)
Arylboronic AcidVariesSigma-Aldrich, Combi-Blocks, etc.Use 1.2-1.5 equivalents.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem Chemicals, Sigma-AldrichA common and effective Pd(0) source.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6Strem Chemicals, Sigma-AldrichA bulky, electron-rich phosphine ligand ideal for activating aryl chlorides.[4]
Potassium Phosphate (K₃PO₄)7778-53-2Sigma-Aldrich, Fisher ScientificA strong base often effective in these couplings. Use 2.0-3.0 equivalents. Anhydrous is preferred.
1,4-Dioxane123-91-1Acros Organics, Sigma-AldrichAnhydrous, degassed solvent is crucial for reproducible results.
Deionized Water7732-18-5-Degassed.
Reaction Setup and Procedure

Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %). Add these solids to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel with a rubber septum or cap, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe to achieve a final concentration of the pyridyl chloride of approximately 0.1-0.2 M. The addition of a small amount of water can often improve the solubility of the base and facilitate the transmetalation step.

  • Reaction:

    • Conventional Heating: Place the reaction vessel in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.

    • Microwave Irradiation: If using a microwave reactor, place the sealed vial inside the cavity and irradiate at a set temperature of 100-140 °C for 15-60 minutes. Microwave heating can often significantly reduce reaction times.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(trifluoromethyl)-4-pyridinemethanol derivative.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine Reactants: - this compound - Arylboronic Acid - K3PO4 Add_Catalyst Add Catalyst System: - Pd2(dba)3 - SPhos Ligand Combine_Reactants->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Add_Catalyst->Inert_Atmosphere Add_Solvent Add Degassed Solvents (1,4-Dioxane/Water) Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (Conventional or Microwave) Add_Solvent->Heat_Stir Monitor Monitor Reaction Progress (TLC or LC-MS) Heat_Stir->Monitor Aqueous_Workup Aqueous Work-up (EtOAc/Water) Monitor->Aqueous_Workup Extraction Extraction & Drying Aqueous_Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Pure Product Purification->Product

Figure 2: A detailed experimental workflow for the Suzuki-Miyaura coupling.

Rationale for Experimental Choices

  • Palladium Source (Pd₂(dba)₃): This is a stable, air-tolerant Pd(0) precursor that is readily available and has a proven track record in a wide range of cross-coupling reactions.[5]

  • Ligand (SPhos): For the coupling of unactivated aryl chlorides, particularly electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential.[4] SPhos, a member of the Buchwald biarylphosphine ligand family, is highly effective in promoting the difficult oxidative addition step and facilitating the subsequent reductive elimination. Its steric bulk helps to create a coordinatively unsaturated, highly reactive monoligated palladium species, which is believed to be the active catalyst.

  • Base (K₃PO₄): The choice of base is crucial and can significantly impact the reaction outcome.[6] Potassium phosphate is a moderately strong, non-nucleophilic base that is effective in promoting the transmetalation step without causing unwanted side reactions with the functional groups on the substrates. Other bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) could also be screened for optimization.

  • Solvent (1,4-Dioxane/Water): 1,4-Dioxane is a common solvent for Suzuki-Miyaura couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point. The addition of a small amount of water often has a beneficial effect, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species required for transmetalation. The solvent mixture must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh Pd₂(dba)₃ and ligand.- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Verify the purity of the starting materials.
- Unsuitable ligand- Screen other bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
- Inappropriate base or solvent- Screen other bases (e.g., Cs₂CO₃, K₂CO₃, KF).- Vary the solvent system (e.g., toluene, THF, DMF) and the ratio of organic solvent to water.
Side Product Formation - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Use a milder base (e.g., KF).- Use a slight excess of the boronic acid (1.2-1.3 equiv.).- Ensure a strictly oxygen-free environment to minimize homocoupling.
- Decomposition of starting material or product- Lower the reaction temperature and extend the reaction time.- Consider if the hydroxymethyl group is participating in side reactions and if protection is necessary (e.g., as a silyl ether).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of medicinally relevant compounds. By understanding the underlying mechanistic principles and carefully selecting a highly active catalytic system, researchers can successfully achieve this coupling in good to excellent yields. The use of bulky, electron-rich phosphine ligands such as SPhos is critical for activating the unreactive C-Cl bond of the electron-deficient pyridine ring. The protocol provided in this guide serves as a robust starting point for the synthesis of a wide range of 2-aryl-5-(trifluoromethyl)-4-pyridinemethanol derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025, August 6). Request PDF. Retrieved from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2000). Organic Letters, 2(8), 1101–1104. [Link]

  • Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Science - RSC Publishing. (2021, October 11). Retrieved from [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved from [Link]

  • A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved from [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube. Retrieved from [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. (n.d.). PMC. Retrieved from [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (n.d.). PMC. Retrieved from [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylated Pyridines in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[3] The introduction of an alkynyl moiety into a heterocyclic scaffold, such as pyridine, can significantly modulate a molecule's pharmacological properties, including its binding affinity, metabolic stability, and pharmacokinetic profile.

This document provides a detailed guide to the Sonogashira coupling of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol, a substrate of significant interest in drug discovery. The presence of a trifluoromethyl group, a common bioisostere, and a hydroxymethyl group, which can serve as a handle for further functionalization, makes this a valuable building block. However, the electron-deficient nature of the pyridine ring, a consequence of the trifluoromethyl group, and the presence of a chloro leaving group, which is less reactive than bromo or iodo analogues, present specific challenges that require careful optimization of reaction conditions. Furthermore, the compatibility of the hydroxymethyl group under the basic reaction conditions must be considered.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper complexes.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step, particularly with less reactive chlorides.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated product and regenerate the palladium(0) catalyst.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L)₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation Base Base Base->Alkyne CuX Cu(I)X CuX->CuAcetylide CuAcetylide->Transmetalation Alkynyl Transfer

Caption: Simplified Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization of the parameters outlined in the subsequent section may be necessary to achieve optimal yields with different alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, degassed reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq). The reaction mixture is typically a slurry.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). For the less reactive 2-chloropyridine substrate, elevated temperatures may be necessary. Microwave irradiation can also be a viable option to accelerate the reaction.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization Strategies

The success of the Sonogashira coupling of this compound is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommendation & RationaleOptimization Strategy
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[4] For challenging substrates, more electron-rich and bulky phosphine ligands can be beneficial.Screen different palladium sources and ligands (e.g., XPhos, SPhos) to enhance catalytic activity for the less reactive chloro-substrate.
Copper Co-catalyst CuI is the standard co-catalyst.While generally required, copper-free conditions can be explored to avoid potential homocoupling of the alkyne (Glaser coupling).[6]
Base An amine base such as Et₃N or i-Pr₂NH is typically used to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[1]If side reactions involving the hydroxymethyl group are observed, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ could be tested, although this may require higher temperatures.
Solvent Aprotic polar solvents like THF or DMF are commonly employed.The choice of solvent can influence solubility and reaction rate. For higher temperatures, DMF is a suitable option.
Temperature Start at room temperature and gradually increase if the reaction is sluggish. Microwave heating can significantly reduce reaction times.[5]Monitor for potential decomposition of starting materials or products at elevated temperatures.
Hydroxymethyl Group Compatibility The hydroxymethyl group is generally stable under standard Sonogashira conditions.[2]If side reactions such as ether formation or oxidation are observed, protection of the alcohol (e.g., as a silyl ether) may be necessary.
Alkyne Protecting Groups For terminal alkynes that are gases or volatile liquids, using a protected version like trimethylsilylacetylene can be advantageous.[1] The TMS group can be removed in a subsequent step.The use of TMS-acetylene followed by deprotection can be a reliable method for introducing a terminal alkyne.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use fresh catalyst and anhydrous, degassed solvents.- Increase the reaction temperature or consider microwave irradiation.- Screen different catalyst/ligand systems.
Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the amount of CuI or attempt a copper-free protocol.
Decomposition of Starting Material - High reaction temperature- Incompatible base- Lower the reaction temperature and extend the reaction time.- Screen alternative, milder bases.
Side Reactions at the Hydroxymethyl Group - Strong base or high temperature- Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS).- Use a milder base and lower reaction temperature.

Conclusion

The Sonogashira coupling of this compound provides a versatile and efficient route to a valuable class of compounds for drug discovery and development. While the inherent challenges of using a less reactive chloro-pyridine substrate with an electron-withdrawing group require careful consideration of the reaction conditions, the protocols and optimization strategies outlined in this guide offer a solid foundation for success. By understanding the underlying mechanism and systematically addressing key experimental parameters, researchers can effectively utilize this powerful synthetic tool to access novel alkynylated pyridine derivatives.

References

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(5), 1247-1251. [Link]

  • Gajda, K., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13495-13502. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Central to this endeavor is the design and synthesis of molecules with precisely tailored properties to interact with biological targets. The trifluoromethylpyridine motif has emerged as a privileged structure in this context, owing to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol represents a highly valuable and versatile building block for the synthesis of a diverse array of complex molecules, particularly in the development of potent and selective inhibitors of biological targets such as voltage-gated sodium channels.[1][2] This application note provides a comprehensive guide to the synthetic utility of this starting material, detailing robust protocols for its transformation into a variety of novel compounds.

This document will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, providing detailed, step-by-step protocols, mechanistic insights, and expected outcomes. The methodologies presented herein are designed to be readily adaptable by researchers in drug discovery and development, facilitating the exploration of new chemical space and the generation of innovative molecular entities.

Core Synthetic Strategies and Protocols

The reactivity of this compound is governed by two primary functional handles: the chloro substituent at the 2-position of the pyridine ring and the primary alcohol of the methanol group at the 4-position. This dual functionality allows for a range of selective transformations, enabling the synthesis of a wide variety of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The chloro group at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl chloride to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester, which requires activation by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative Addition->Ar-Pd(II)(Cl)L2 Transmetalation Transmetalation Ar-Pd(II)(Cl)L2->Transmetalation R'-B(OR)2, Base Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive Elimination->Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Experimental Procedure:

  • To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-(trifluoromethyl)-4-pyridinemethanol derivative.

Data Presentation:

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-5-(trifluoromethyl)-4-pyridinemethanol85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(trifluoromethyl)-4-pyridinemethanol80-90
33-Thienylboronic acid2-(3-Thienyl)-5-(trifluoromethyl)-4-pyridinemethanol75-85
Nucleophilic Substitution at the C4-Methanol Group

The primary alcohol of the 4-pyridinemethanol moiety provides a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. A common and highly effective transformation is the formation of ethers via a Williamson-type synthesis.

This protocol outlines the synthesis of ether derivatives from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas (for inert atmosphere)

Experimental Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Add the desired alkyl halide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Data Presentation:

EntryAlkyl HalideProductTypical Yield (%)
1Methyl iodide2-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)pyridine90-98
2Benzyl bromide4-(Benzyloxymethyl)-2-chloro-5-(trifluoromethyl)pyridine85-95

Tandem and Sequential Functionalization Strategies

The presence of two distinct reactive sites on this compound allows for the development of tandem or sequential reaction sequences to build molecular complexity rapidly. For instance, a Suzuki coupling at the C2-position can be followed by an O-alkylation of the methanol group, or vice versa. The order of these reactions can be strategically chosen based on the compatibility of the reagents and the desired final product.

Tandem_Synthesis cluster_path1 Pathway 1 cluster_path2 Pathway 2 Start 2-Chloro-5-(trifluoromethyl)- 4-pyridinemethanol Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Start->Suzuki Alkylation2 O-Alkylation (Alkyl halide, Base) Start->Alkylation2 Intermediate1 2-Aryl-5-(trifluoromethyl)- 4-pyridinemethanol Suzuki->Intermediate1 Alkylation1 O-Alkylation (Alkyl halide, Base) Intermediate1->Alkylation1 Product1 2-Aryl-4-(alkoxymethyl)-5- (trifluoromethyl)pyridine Alkylation1->Product1 Intermediate2 2-Chloro-4-(alkoxymethyl)-5- (trifluoromethyl)pyridine Alkylation2->Intermediate2 Suzuki2 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate2->Suzuki2 Product2 2-Aryl-4-(alkoxymethyl)-5- (trifluoromethyl)pyridine Suzuki2->Product2

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound from a typical reaction mixture.

Introduction

This compound is a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a trifluoromethyl group, a chlorine atom, and a hydroxymethyl group, presents a unique set of properties that can influence its purification. This guide will focus on purification following a standard synthetic route: the reduction of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

Part 1: Understanding the Reaction Mixture

A successful purification strategy begins with a thorough understanding of the components in your crude reaction mixture. The reduction of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a common synthetic approach.

Expected Components in the Crude Reaction Mixture:

  • Target Product: this compound

  • Unreacted Starting Material: 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

  • Reducing Agent Byproducts: Borate salts

  • Solvent: Methanol or ethanol

  • Side-Products: Potential over-reduction products (though less likely with NaBH₄) or impurities from the starting aldehyde.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield After Aqueous Work-up The product has some water solubility due to the polar hydroxymethyl and pyridine functionalities.During the extraction step, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Use a suitable organic solvent for extraction such as ethyl acetate or dichloromethane in multiple small-volume extractions.
Oily Product Instead of a Solid The presence of residual solvent or impurities can prevent crystallization.Ensure the product is completely dry by using a rotary evaporator followed by high vacuum. If it remains an oil, column chromatography is recommended to remove impurities.
Product Degradation During Purification Trifluoromethyl-substituted pyridines can be susceptible to nucleophilic substitution, especially under harsh pH or high-temperature conditions.[2]Avoid strong acids or bases during work-up and purification. Use a mild base like sodium bicarbonate for neutralization. If heating is required for recrystallization, do so gently and for the minimum time necessary.
Difficulty in Separating Product from Starting Aldehyde The polarities of the alcohol and the aldehyde are relatively close, which can make chromatographic separation challenging.Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., hexane/ethyl acetate) will likely be necessary. The more polar alcohol product should elute after the aldehyde.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: A multi-step approach is often most effective. Start with an aqueous work-up to remove inorganic salts. This is typically followed by column chromatography to separate the target compound from unreacted starting materials and other organic impurities. Finally, recrystallization can be employed to obtain a highly pure, crystalline product.

Q2: I am observing significant peak tailing during column chromatography. What can I do to improve the peak shape?

A2: Peak tailing with pyridine-containing compounds is common due to the interaction of the basic nitrogen with acidic sites on the silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase. This will compete for the active sites on the silica and improve peak symmetry.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Given the polar nature of the hydroxymethyl group, you should explore polar solvents. A solvent pair system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), is often effective. A good starting point is to screen solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Q4: Can I use distillation for purification?

A4: Distillation is generally not recommended for this compound. Pyridinemethanol derivatives can have high boiling points and may be thermally labile, potentially leading to decomposition at the required temperatures.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. Thin-layer chromatography (TLC) can provide a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable. The structure and identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 4: Experimental Protocols

Protocol 1: Aqueous Work-up
  • After the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

  • Adjust the pH of the solution to neutral (pH ~7) using a saturated aqueous solution of sodium bicarbonate.

  • If an alcoholic solvent was used for the reaction, remove it under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis first.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Dissolve the purified product from column chromatography in a minimum amount of a hot "good" solvent (e.g., ethanol or acetone).

  • While the solution is still hot, add a "bad" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under high vacuum.

Part 5: Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Purification_Workflow cluster_reaction Reaction cluster_workup Initial Purification cluster_chromatography Chromatographic Separation cluster_final Final Purification cluster_analysis Quality Control Reaction Crude Reaction Mixture Workup Aqueous Work-up Reaction->Workup Evaporation1 Solvent Removal Workup->Evaporation1 Remove inorganics Chromatography Column Chromatography Evaporation1->Chromatography Evaporation2 Solvent Removal Chromatography->Evaporation2 Separate organics Recrystallization Recrystallization Evaporation2->Recrystallization Drying Drying Recrystallization->Drying Obtain pure crystals Analysis Purity & Identity Check (TLC, HPLC, NMR, MS) Drying->Analysis

Caption: Purification workflow for this compound.

Part 6: Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common purification issues.

Troubleshooting_Logic Start Start Purification Crude_Check Analyze Crude Material (TLC) Start->Crude_Check Workup Perform Aqueous Work-up Crude_Check->Workup Proceed Post_Workup_Check Analyze Organic Layer (TLC) Workup->Post_Workup_Check Column Column Chromatography Post_Workup_Check->Column Impurities Present Recrystallize Recrystallization Post_Workup_Check->Recrystallize Sufficiently Pure Tailing Peak Tailing? Column->Tailing Add_Base Add Triethylamine to Eluent Tailing->Add_Base Yes Fractions_Check Analyze Fractions (TLC) Tailing->Fractions_Check No Add_Base->Column Re-run Combine_Pure Combine Pure Fractions Fractions_Check->Combine_Pure Combine_Pure->Recrystallize Oiling_Out Product Oiling Out? Recrystallize->Oiling_Out Change_Solvent Screen for New Solvent System Oiling_Out->Change_Solvent Yes Pure_Product Pure Crystalline Product Oiling_Out->Pure_Product No Change_Solvent->Recrystallize Re-try

Caption: Troubleshooting decision tree for purification.

References

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  • Google Patents. (2019). Method for preparing 2-chloro-5-trifluoromethylpyridine. CN110003096B.
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  • Sholokhova, A. Y., & Borovikova, S. A. (2021). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 26(15), 4627. Available at: [Link]

  • MacMillan, D. W. C., et al. (2017). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 139(50), 18418-18421. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2018). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (101), 114-117. Available at: [Link]

  • De Savi, C., et al. (2021). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry, 64(22), 16676-16690. Available at: [Link]

  • World Intellectual Property Organization. (2019). Method for preparation of 2-chloro-5-trifluoromethylpyridine. WO/2019/134477. Available at: [Link]

  • Assefa, M., et al. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Molecules, 23(4), 896. Available at: [Link]

  • ResearchGate. (2021). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Available at: [Link]

  • Knochel, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(40), 14243-14247. Available at: [Link]

  • Google Patents. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. CN104610137A.
  • Tachimori, S., et al. (1996). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. Journal of Radioanalytical and Nuclear Chemistry, 204(1), 133-141. Available at: [Link]

  • Al-Omran, F., et al. (2002). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 7(7), 570-581. Available at: [Link]

  • Hernandez-Vazquez, E., et al. (2022). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules, 27(22), 8021. Available at: [Link]

  • Wang, F., et al. (2015). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 17(17), 4344-4347. Available at: [Link]

  • Reddit. (2020). ELI5: So I found out that recrystallization is a way to purify compounds by adding a hot solvent. But what's the difference of this and anti-solvent crystallization?. r/explainlikeimfive. Available at: [Link]

  • Li, Y., et al. (2022). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 24(50), 9229-9234. Available at: [Link]

  • Ghaffari, M., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Journal of the American Chemical Society. Available at: [Link]

  • Yang, M., et al. (2022). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • McNally, A., et al. (2023). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters, 25(2), 345-350. Available at: [Link]

  • Bolognesi, M. L., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 61(15), 6745-6761. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure you can confidently develop a robust and reproducible process.

Overview of the Synthetic Challenge

This compound is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the chloropyridine core and the hydroxymethyl handle.

The synthesis, however, is not trivial and typically involves a two-step sequence starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The primary challenge lies in the selective functionalization of the C4 position of the pyridine ring, followed by a controlled reduction. Low yields are often traced back to issues in one of these two critical steps.

This guide will focus on the most common and logical synthetic pathway:

  • Step 1: Formylation via Directed ortho-Metalation (DoM) to produce 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde.

  • Step 2: Reduction of the intermediate aldehyde to the target primary alcohol.

Below is a visual representation of this recommended workflow.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Start 2-Chloro-5-(trifluoromethyl)pyridine Base Add Strong Base (e.g., LDA) -78 °C Start->Base Directed ortho-Metalation Intermediate_ref Intermediate Aldehyde Quench Quench with DMF -78 °C to RT Base->Quench Electrophilic Trap Intermediate 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde Quench->Intermediate Reducing_Agent Add Reducing Agent (e.g., NaBH₄) 0 °C to RT Final_Product This compound Reducing_Agent->Final_Product Intermediate_ref->Reducing_Agent Selective Reduction

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each Q&A provides an explanation of the underlying chemistry and actionable solutions.

FAQ 1: Low or No Yield in the Formylation Step (Step 1)

Question: I am attempting the formylation of 2-chloro-5-(trifluoromethyl)pyridine using a strong base and DMF, but my yield of the aldehyde is very low, or I am only recovering starting material. What is going wrong?

Answer: This is the most technically demanding step, and failure typically points to one of three critical areas: the base, the temperature, or the purity of your reagents and atmosphere.

  • Causality & Explanation: The reaction proceeds via a Directed ortho-Metalation (DoM) mechanism. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is required to deprotonate the C4 position of the pyridine ring, which is the most acidic proton due to the inductive effects of the adjacent chlorine and trifluoromethyl groups. This creates a highly reactive lithiated intermediate. This intermediate must be formed and trapped by the electrophile (DMF) at a very low temperature (-78 °C) to prevent decomposition or side reactions.

  • Troubleshooting Workflow:

G Start Low Aldehyde Yield Check_Base Was your LDA freshly prepared or properly titrated? Start->Check_Base Check_Temp Was the temperature strictly maintained at -78 °C? Start->Check_Temp Check_Purity Were your solvent (THF) and reagents (DMF) anhydrous? Start->Check_Purity Base_Solution Solution: Use freshly prepared LDA or titrate commercial LDA before use. Check_Base->Base_Solution Temp_Solution Solution: Use a dry ice/acetone bath. Add base/DMF slowly to prevent exotherms. Check_Temp->Temp_Solution Purity_Solution Solution: Use a freshly distilled, dry solvent. Ensure DMF is anhydrous. Maintain a strict inert (Ar/N₂) atmosphere. Check_Purity->Purity_Solution

Caption: Troubleshooting logic for the formylation step.

  • Actionable Solutions:

    • Base Integrity: Commercial LDA can degrade over time. It is highly recommended to prepare it fresh in situ from diisopropylamine and n-butyllithium (n-BuLi) right before use. If using a commercial solution, it must be titrated to determine its exact molarity.

    • Strict Temperature Control: The lithiated intermediate is thermally unstable. The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) during the addition of both the base and the DMF. Any warming can lead to decomposition and loss of yield.

    • Anhydrous Conditions: The lithiated intermediate is a powerful base and will be instantly quenched by any protic source, including trace water. Ensure your solvent (THF) is rigorously dried (e.g., distilled from sodium/benzophenone) and that your DMF is anhydrous. The entire reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.

FAQ 2: Incomplete Reduction or Side Product Formation (Step 2)

Question: My reduction of the aldehyde is sluggish, or I am observing byproducts. How can I optimize this step for a clean, high-yield conversion to the alcohol?

Answer: The reduction of the aldehyde to the primary alcohol is generally a high-yielding transformation. Issues here usually relate to the choice of reducing agent, stoichiometry, or reaction temperature.

  • Causality & Explanation: The goal is the selective reduction of an aldehyde in the presence of other potentially reactive groups (a chloro-substituent and a trifluoromethyl group on an electron-deficient pyridine ring). Sodium borohydride (NaBH₄) is the ideal choice for this transformation as it is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the other functional groups under standard conditions. More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are unnecessary and risk unwanted side reactions.

  • Comparison of Common Reducing Agents:

Reducing AgentSolventTypical TemperatureProsCons
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RTHighly selective for aldehydes , easy workup, stable in air.Slower than LiAlH₄.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to RTVery powerful and fast.Not selective (can reduce other groups), reacts violently with water, requires strict inert atmosphere and careful quenching.
Diisobutylaluminium Hydride (DIBAL-H) Toluene, THF-78 °CCan offer high selectivity.Requires very low temperatures and strict inert atmosphere.
  • Actionable Solutions:

    • Use Sodium Borohydride (NaBH₄): For this specific synthesis, NaBH₄ is the superior choice.

    • Control Stoichiometry: Use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. Using a large excess is wasteful and can complicate the workup.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. The reaction is typically complete within 1-2 hours at room temperature.

    • Proper Quenching: After the reaction is complete (as determined by TLC), quench the reaction by slowly adding a mild acid (like saturated ammonium chloride solution or 1M HCl) at 0 °C to neutralize any excess reducing agent and hydrolyze the borate-ester intermediate.

FAQ 3: Difficulties with Final Product Purification

Question: I've completed both steps, but my final product, this compound, is impure and difficult to purify. What are the best methods?

Answer: Purification challenges often arise from unreacted starting materials or byproducts from the formylation step. Flash column chromatography is the most effective method for isolating the final product.

  • Causality & Explanation: The target alcohol is significantly more polar than the starting material (2-chloro-5-(trifluoromethyl)pyridine) and slightly more polar than the intermediate aldehyde. This difference in polarity is the basis for a successful chromatographic separation.

  • Actionable Solutions:

    • Perform a Thorough Workup: Before attempting purification, ensure your workup is complete. After quenching the reduction, extract the product into an organic solvent (like Ethyl Acetate or Dichloromethane), wash the organic layer with brine to remove water-soluble impurities, and dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄).

    • Flash Column Chromatography:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexanes (or Heptane) is recommended. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes) and gradually increase the polarity (e.g., up to 30-40% Ethyl Acetate).

      • Monitoring: Use TLC to identify the fractions containing your pure product. The product should have a lower Rf value than the starting material and the aldehyde.

    • Recrystallization (Optional): If the column-purified product still contains minor impurities, recrystallization from a suitable solvent system (e.g., a mixture of hexanes and a small amount of ethyl acetate) can be an effective final polishing step.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. As with any new synthesis, small-scale trials are recommended before committing large quantities of material.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an argon atmosphere, add diisopropylamine (1.2 eq.) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a thermometer.

  • LDA Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: In a separate flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour. A color change is typically observed.

  • Formylation (Quench): Slowly add anhydrous DMF (1.5 eq.) to the reaction mixture at -78 °C. Stir for an additional 2 hours at -78 °C.

  • Warm-up & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Cool the mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • Crude 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Dissolve the crude aldehyde (1.0 eq.) from the previous step in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (1.2 eq.) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quench & Workup: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (check pH).

  • Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure title compound as a solid or oil.

References

  • CN102452976A: Provides a synthetic method for the starting material, 2-chloro-5-trifluoromethylpyridine.

  • EP0013474B1: Describes the preparation of 2-chloro-5-trifluoromethylpyridine, a key intermediate.

  • CN104610137A: Details synthesis methods for precursors to the target molecule.

  • ResearchGate Publication on 2-Chloro-5-(chloromethyl)pyridine: While not the target molecule, provides context on related pyridine chemistry.

  • Synthesis and application of trifluoromethylpyridines: A review highlighting the importance of this class of compounds.

  • CN110003096B: Patent describing a method for preparing the starting material.

  • Asian Journal of Chemistry Publication: Describes the synthesis of related polychlorinated pyridines.

  • Huimeng Bio-tech Product Page: Discusses the applications of 2-Chloro-5-(trifluoromethyl)pyridine as an intermediate in agrochemicals and other fields.

  • WIPO Patent WO/2019/134477: Method for the preparation of 2-chloro-5-trifluoromethylpyridine.

  • Sigma-Aldrich Product Page: Provides physical properties for the starting material.

  • PubChem Database Entry: Chemical data for 2-Chloro-5-(trifluoromethyl)pyridine.

  • AOBChem Product Page: Commercial listing for the intermediate aldehyde, confirming its existence.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. This key intermediate is crucial in the development of novel pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by specific side reactions that can significantly impact yield, purity, and scalability.

This guide is structured to provide direct, actionable advice for researchers encountering common obstacles. We will delve into the causality behind these issues and offer field-proven protocols to troubleshoot and optimize your synthetic route.

Primary Synthetic Routes

The two most common pathways to synthesize the target alcohol involve either the reduction of a carbonyl group at the C-4 position or the controlled oxidation of a C-4 methyl group. Each approach has a distinct impurity profile and set of challenges.

SynthesisRoutes cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product SM1 2-Chloro-5-(trifluoromethyl)pyridine INT1 2-Chloro-5-(trifluoromethyl)- pyridine-4-carbaldehyde SM1->INT1 Formylation (e.g., Lithiation, DMF) INT2 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxylic acid SM1->INT2 Carboxylation (e.g., Lithiation, CO2) SM2 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine SM2->INT1 Oxidation FP 2-Chloro-5-(trifluoromethyl)- 4-pyridinemethanol SM2->FP Direct Oxidation (High Risk of Over-oxidation) INT1->INT2 Oxidation INT1->FP Reduction INT2->FP Reduction

Caption: Common synthetic pathways to the target alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the final product?

The most prevalent impurities are typically unreacted starting materials (the corresponding aldehyde or carboxylic acid), over-oxidation products (the carboxylic acid if starting from the methyl or aldehyde precursor), and a dechlorinated analog, 5-(Trifluoromethyl)-4-pyridinemethanol. The presence of isomers like 2-chloro-3-(trifluoromethyl)pyridine derivatives can also occur if the initial starting material is not pure.[1][2]

Q2: Which reducing agent is best for converting the aldehyde or carboxylic acid to the alcohol?

For the reduction of the aldehyde (2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde), Sodium Borohydride (NaBH₄) is the preferred reagent. It is highly selective for the aldehyde over the chloro and trifluoromethyl groups. For the carboxylic acid, a more powerful reducing agent is needed. Borane (BH₃) complexes are recommended over Lithium Aluminum Hydride (LiAlH₄) to minimize the risk of reductive dechlorination.

Q3: My starting material, 2-chloro-5-(trifluoromethyl)pyridine, contains isomers. Do I need to purify it before proceeding?

Yes, it is highly recommended. Isomeric impurities, such as 2-chloro-3-(trifluoromethyl)pyridine, have very similar physical properties to the desired product, making purification of the final alcohol exceptionally difficult.[1] The chlorination of 3-(trifluoromethyl)pyridine often produces a mixture of isomers that must be separated.[2]

Troubleshooting Guide: Side Reactions & Solutions

Problem 1: Significant formation of a dechlorinated side product.
Q: My analysis (GC-MS/LC-MS) shows a major peak with a mass of M-34 (loss of Cl, gain of H), corresponding to 5-(Trifluoromethyl)-4-pyridinemethanol. What is causing this?

Plausible Causes: This side reaction is known as reductive dechlorination or hydrodehalogenation. It occurs when the reducing agent is too harsh or when a catalyst used for hydrogenation is present. The C-Cl bond at the 2-position of the pyridine ring is susceptible to cleavage by strong nucleophilic hydrides or by catalytic hydrogenation.[3][4]

  • Use of LiAlH₄: Lithium aluminum hydride is a powerful, non-selective reducing agent that is well-documented to reduce aryl halides.

  • Contamination with Palladium or other Metals: If you have previously run a palladium-catalyzed reaction in the same glassware, trace amounts of residual metal can catalyze the hydrodehalogenation, especially if hydrogen is used or generated in situ.

  • Excessive Reaction Temperature/Time: Prolonged exposure to even milder reducing agents at elevated temperatures can promote dechlorination.

Dechlorination reductant Hydride Source (e.g., AlH₄⁻) start C-Cl Pyridine Ring C=O reductant->start:C4 1. Nucleophilic Attack (Desired Pathway) reductant->start:C2 1. Nucleophilic Attack (Side Reaction) transition Transition State start:C2->transition product_desired C-Cl Pyridine Ring CH₂-OH start:C4->product_desired 2. Workup product_side C-H Pyridine Ring CH₂-OH transition->product_side 2. Loss of Cl⁻

Caption: Competing reaction pathways: reduction vs. dechlorination.

Recommended Solutions & Protocols:

  • Solution A: Switch to a Milder Reducing Agent. If reducing the aldehyde, use Sodium Borohydride (NaBH₄). If reducing the carboxylic acid, use a borane complex like BH₃·THF.

  • Solution B: Control Reaction Conditions. Perform the reduction at a low temperature (0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Protocol: Selective Reduction of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde using NaBH₄

  • Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 eq) and a suitable solvent like methanol or ethanol (10 mL per gram of aldehyde).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).

  • Quenching: Slowly add acetone to quench the excess NaBH₄. Once gas evolution ceases, carefully add water.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

Problem 2: My reaction is incomplete or stalled.
Q: I've run the reduction for several hours, but TLC/LCMS analysis still shows a significant amount of the starting aldehyde/carboxylic acid. Why isn't it going to completion?

Plausible Causes:

  • Reagent Quality: The reducing agent (especially NaBH₄ and BH₃ complexes) may have degraded due to improper storage. These reagents are sensitive to moisture and air.

  • Insufficient Stoichiometry: The stoichiometry of the hydride may be insufficient, especially if the starting material or solvent contains acidic impurities (like water or carboxylic acid) that consume the reagent.

  • Low Temperature: While low temperatures are good for selectivity, they can also slow the reaction rate significantly. The reaction may simply require more time or a slight increase in temperature.

  • Solvent Choice: For NaBH₄ reductions, protic solvents like methanol or ethanol are generally effective. For BH₃ reductions, aprotic ethers like THF are required. Using an incompatible solvent will halt the reaction.

Recommended Solutions:

  • Verify Reagent Activity: Use a fresh bottle of the reducing agent or test the current bottle on a simple, reliable substrate (like benzaldehyde).

  • Increase Reagent Stoichiometry: Add another portion (e.g., 0.3-0.5 eq) of the reducing agent to the reaction mixture and monitor for progress.

  • Adjust Temperature: If the reaction is clean but slow at 0 °C, allow it to warm to room temperature. For more stubborn reductions, gentle heating (e.g., to 40 °C) can be considered, but must be balanced against the risk of side reactions.

Problem 3: Formation of the carboxylic acid as a major by-product.
Q: I am trying to synthesize the alcohol, but I'm isolating 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. What's happening?

Plausible Causes:

This issue arises from two main scenarios:

  • Air Oxidation of the Aldehyde Intermediate: Pyridyl aldehydes can be susceptible to air oxidation, especially under non-inert conditions or if left for extended periods before reduction. This is more common if the aldehyde is isolated and stored before the reduction step.

  • Over-oxidation of a Methyl Precursor: If your synthesis starts from 2-chloro-4-methyl-5-(trifluoromethyl)pyridine, it is extremely difficult to stop the oxidation cleanly at the alcohol stage. Most common oxidants (e.g., KMnO₄, SeO₂) will readily oxidize the intermediate aldehyde to the more stable carboxylic acid.

Preventative Measures & Solutions:

  • Maintain an Inert Atmosphere: When working with the aldehyde intermediate, ensure all steps are carried out under an inert atmosphere (N₂ or Ar) to prevent air oxidation.

  • Telescope Reactions: If possible, avoid isolating the aldehyde. Generate it in situ and add the reducing agent directly to the reaction mixture in a "one-pot" or "telescoped" procedure.

  • Avoid Oxidation Route from Methyl Group: If possible, favor a synthetic route that builds the C-4 functional group via formylation or carboxylation of the pyridine ring, followed by reduction. This provides much better control over the final oxidation state.

Data Summary: Reductant Selectivity
Reducing AgentTypical SubstratePrimary ProductKey Side ProductsSelectivity Profile
NaBH₄ AldehydeAlcohol (minimal)Excellent: Highly selective for aldehydes/ketones. Does not typically reduce esters, acids, or aryl halides.
BH₃·THF Carboxylic AcidAlcohol (minimal)Good: Reduces carboxylic acids effectively. Low propensity for dechlorination compared to LiAlH₄.
LiAlH₄ Aldehyde, Acid, EsterAlcohol Dechlorinated Alcohol Poor: Very powerful and unselective. High risk of reductive dechlorination of the C-Cl bond.
H₂ / Pd/C Aldehyde, C=CAlcohol Dechlorinated Alcohol Poor: Catalytic hydrogenation will readily cleave the C-Cl bond. Not recommended.

References

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]

  • Ito, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-145. [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

  • Molbase. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-CARBALDEHYDE. [Link]

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Wang, T., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology, 58(10), 4523-4533. [Link]

  • WO/2019/134477 - METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. [Link]

  • US6051714A - Processes for dechlorinating pyridines.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Zonov, Y. V., et al. (2002). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Russian Journal of Organic Chemistry, 38(1), 108-113. [Link]

  • EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link]

  • Wang, Y. J., et al. (2018). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 42(15), 12513-12523. [Link]

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Navigating the Stability of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

The stability of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol is a crucial factor that can significantly impact the synthesis, purification, and storage of active pharmaceutical ingredients (APIs). This guide delves into the potential degradation pathways and provides practical, field-proven insights to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant decrease in the purity of our this compound sample when dissolved in an acidic aqueous solution for an extended period. What could be the cause?

A1: Under acidic conditions, this compound is susceptible to degradation primarily through two potential pathways. The primary concern is the acid-catalyzed dehydration of the benzylic alcohol. The protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation can then either be attacked by a nucleophile present in the medium or undergo elimination to form a double bond, leading to impurities.

Additionally, while less likely under mild acidic conditions, the strong electron-withdrawing effects of the trifluoromethyl group and the chloro substituent can activate the pyridine ring towards certain reactions, although significant degradation via this route typically requires more forcing conditions.[1]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your solution as close to neutral as possible if the experimental conditions allow.

  • Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of degradation.

  • Minimize Exposure Time: Prepare fresh solutions and use them promptly. Avoid long-term storage of the compound in acidic media.

Q2: Our reaction involves basic conditions (e.g., using NaOH or KOH), and we are seeing the formation of a new, more polar impurity. What is the likely degradation product?

A2: In the presence of a strong base such as hydroxide, the most probable degradation pathway is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position of the pyridine ring. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing trifluoromethyl group. This makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles like the hydroxide ion. The resulting product would be 2-hydroxy-5-(trifluoromethyl)-4-pyridinemethanol. This newly formed hydroxyl group would significantly increase the polarity of the molecule, consistent with your observation.

Troubleshooting Steps:

  • Choice of Base: If possible, consider using a non-nucleophilic base to avoid the SNAr reaction.

  • Protecting Groups: For multi-step syntheses, consider protecting the pyridinemethanol functionality before subjecting the molecule to harsh basic conditions.

  • Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique like HPLC to minimize the formation of the degradation product.

Q3: Can the trifluoromethyl group itself be a point of instability?

A3: The trifluoromethyl group is generally considered to be highly stable and resistant to metabolic degradation.[2][3][4] Its strong electron-withdrawing nature, however, is a key factor influencing the reactivity of the entire molecule.[1] It enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, as discussed in Q2. Direct degradation of the C-F bonds would require extremely harsh conditions not typically encountered in standard laboratory procedures.

Potential Degradation Pathways

To visually represent the likely degradation mechanisms under acidic and basic stress conditions, the following diagrams have been generated.

Acid_Degradation cluster_acid Acidic Conditions Start This compound Protonation Protonation of -OH group Start->Protonation H+ Carbocation Formation of Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation -H2O Dehydration_Product Dehydration Product (Alkene formation) Carbocation->Dehydration_Product -H+ Substitution_Product Nucleophilic Substitution Product Carbocation->Substitution_Product +Nu-

Caption: Predicted degradation pathway under acidic conditions.

Basic_Degradation cluster_base Basic Conditions Start_Base This compound Intermediate Meisenheimer-like Intermediate Start_Base->Intermediate +OH- Product 2-Hydroxy-5-(trifluoromethyl) -4-pyridinemethanol Intermediate->Product -Cl-

Caption: Predicted degradation pathway under basic conditions.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study is essential.[5][6] This protocol outlines a systematic approach to assess the compound's stability under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water, acetonitrile, and methanol

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven/water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

      • To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

      • Incubate both solutions at 60°C for 24 hours. Withdraw aliquots at 0, 4, 8, and 24 hours.

      • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

      • To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.

      • Incubate both solutions at room temperature (25°C) for 24 hours. Withdraw aliquots at 0, 4, 8, and 24 hours.

      • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

    • Neutral Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of HPLC grade water.

      • Incubate the solution at 60°C for 24 hours. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Sample Analysis:

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Calculate the percentage degradation.

workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M & 1M HCl, 60°C) A->B C Base Hydrolysis (0.1M & 1M NaOH, 25°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Withdraw Aliquots at 0, 4, 8, 24 hrs B->E C->E D->E F Neutralize Samples (for Acid/Base) E->F G HPLC Analysis F->G H Data Interpretation (% Degradation, Peak Purity) G->H

Caption: Experimental workflow for the forced degradation study.

Summary of Expected Stability

The following table summarizes the anticipated stability of this compound under different conditions based on its chemical structure and the known reactivity of its functional groups. Actual degradation rates should be confirmed experimentally.

ConditionStressorExpected StabilityPotential Degradation Products
Acidic 0.1 M HCl, 60°CModerate to LowDehydration products, nucleophilic substitution products
Basic 0.1 M NaOH, 25°CLow2-Hydroxy-5-(trifluoromethyl)-4-pyridinemethanol
Neutral Water, 60°CHighMinimal degradation expected

This technical guide provides a foundational understanding of the stability of this compound. It is imperative for researchers to conduct their own stability studies under their specific experimental conditions to ensure the quality and reliability of their results.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. RSC Publishing. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-16. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Klumpp, D. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 4, 29. Retrieved from [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11), e00345-18. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • Khan Academy. (2020, June 23). Acid-Catalyzed Dehydration [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (1975). An experiment to illustrate nucleophilic aromatic substitution and tautomerism. ACS Publications. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Loru, D., & Kappe, C. O. (2019). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 15, 2499–2505. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Organic Letters. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Filo. (2025, October 28). Which of the following is the correct order of hydrolysis? Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026, January 19). Ahead of Print. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Molecules. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ACS Omega. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ACS Publications. Retrieved from [Link]

  • Molecules. (n.d.). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. Retrieved from [Link]

  • Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). Dehydration of more complicated alcohols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, May 13). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

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  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

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  • ResearchGate. (n.d.). Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS. Retrieved from [Link]

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Technical Support Center: Protecting Group Strategies for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic routes. The unique electronic nature of this molecule, characterized by an electron-deficient pyridine ring due to the presence of both a chloro and a trifluoromethyl substituent, presents specific challenges and opportunities in chemical synthesis. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful protection and deprotection of the primary alcohol functionality.

Understanding the Molecule: Key Challenges and Considerations

This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] However, the chemical reactivity of this molecule requires careful consideration when planning synthetic steps. The primary challenges revolve around the electron-deficient nature of the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4] This inherent reactivity can lead to undesired side reactions during the introduction or removal of protecting groups, particularly under basic or strongly nucleophilic conditions.

Furthermore, the trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons and the stability of certain protecting groups.[5] The chloro group at the 2-position is a potential leaving group in SNAr reactions.[6] Therefore, the choice of protecting group and the reaction conditions for its application and removal are critical to the success of your synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered during the protection of this compound.

FAQ 1: Which protecting group is most suitable for the hydroxymethyl group on this molecule?

The choice of protecting group depends on the planned downstream reaction conditions. The three most commonly considered protecting groups for this substrate are tert-butyldimethylsilyl (TBDMS), benzyl (Bn), and p-methoxybenzyl (PMB) ethers. The selection process can be visualized as follows:

G Start Select a Protecting Group for This compound Downstream_Conditions Consider Downstream Reaction Conditions Start->Downstream_Conditions TBDMS TBDMS Ether (Silyl Ether) Bn Benzyl Ether (Bn) PMB p-Methoxybenzyl Ether (PMB) Acid_Labile Acidic Conditions? Downstream_Conditions->Acid_Labile Base_Labile Basic/Nucleophilic Conditions? Downstream_Conditions->Base_Labile Reductive_Conditions Reductive (e.g., Hydrogenation) Conditions? Downstream_Conditions->Reductive_Conditions Oxidative_Conditions Oxidative Conditions? Downstream_Conditions->Oxidative_Conditions Acid_Labile->TBDMS Good Choice (TBDMS is acid-labile) Base_Labile->Bn Good Choice (Bn is stable) Base_Labile->PMB Good Choice (PMB is stable) Reductive_Conditions->TBDMS Good Choice (TBDMS is stable) Reductive_Conditions->Bn Avoid (Bn is cleaved) Oxidative_Conditions->TBDMS Good Choice (TBDMS is stable) Oxidative_Conditions->Bn Good Choice (Bn is stable) Oxidative_Conditions->PMB Avoid (PMB is cleaved)

Caption: Decision workflow for selecting a suitable protecting group.

Strategy 1: tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are a popular choice due to their relative stability and the mild conditions often used for their removal.[7]

Q: How do I protect the alcohol as a TBDMS ether?

A: The standard protocol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in an aprotic solvent like N,N-dimethylformamide (DMF) is a good starting point.[7]

Step-by-Step Protocol: TBDMS Protection

  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add imidazole (2.5 equiv).

  • Add TBDMSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting TBDMS Protection
Issue Potential Cause Troubleshooting Steps
Slow or incomplete reaction Steric hindrance around the alcohol or reduced nucleophilicity.- Increase the equivalents of TBDMSCl and imidazole. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Consider using the more reactive TBDMS triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[8]
Low yield after workup The product may have some water solubility due to the pyridine nitrogen.- During extraction, use a continuous liquid-liquid extractor or perform multiple extractions. - Saturate the aqueous phase with sodium chloride to decrease the solubility of the product.
Q: How do I deprotect the TBDMS ether?

A: The most common method for TBDMS deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7][9]

Step-by-Step Protocol: TBDMS Deprotection with TBAF

  • Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a 1 M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.

  • Stir the reaction and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash chromatography if necessary.

Troubleshooting TBDMS Deprotection
Issue Potential Cause Troubleshooting Steps
Side product formation (potential displacement of the 2-chloro group) TBAF is basic and can promote SNAr.- Buffer the TBAF solution with acetic acid. - Use milder fluoride sources like HF-pyridine complex.[9][10]
Incomplete deprotection Steric hindrance.- Increase the reaction time or temperature moderately. - Increase the equivalents of TBAF.

Strategy 2: Benzyl (Bn) Ether

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[11]

Q: How do I form the benzyl ether?

A: The Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with benzyl bromide, is a common method. However, given the potential for SNAr on the electron-deficient pyridine ring, careful selection of the base is crucial. A milder approach using a phase-transfer catalyst or alternative benzylation reagents is recommended. A particularly useful method for acid- and base-sensitive substrates involves the in situ generation of an active benzylation reagent from 2-benzyloxypyridine.[1][12]

Step-by-Step Protocol: Benzyl Protection (Neutral Conditions)

  • To a solution of this compound (1.0 equiv), 2-benzyloxypyridine (1.2 equiv), and magnesium oxide (2.0 equiv) in toluene, add methyl triflate (1.2 equiv) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 90 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the product by flash chromatography.

Q: How do I remove the benzyl group?

A: The standard method for benzyl ether cleavage is catalytic hydrogenolysis.[12]

Step-by-Step Protocol: Benzyl Ether Deprotection

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Troubleshooting Benzyl Ether Strategies
Issue Potential Cause Troubleshooting Steps
Dechlorination during hydrogenolysis The 2-chloro substituent can be susceptible to reduction under hydrogenolysis conditions.- Use a less active catalyst or catalyst poison (e.g., quinoline). - Consider alternative deprotection methods if dechlorination is a major issue, such as oxidative cleavage of a PMB ether.
Slow protection reaction The alcohol may be a weak nucleophile.- If using the Williamson ether synthesis, ensure complete deprotonation with a strong, non-nucleophilic base like sodium hydride. - For the neutral condition protocol, ensure all reagents are anhydrous.

Strategy 3: p-Methoxybenzyl (PMB) Ether

PMB ethers are similar to benzyl ethers in their stability but offer the advantage of being removable under oxidative conditions, which can be orthogonal to other protecting groups.[9][13]

Q: How do I introduce the PMB group?

A: The protection protocol is similar to that for benzyl ethers. The use of p-methoxybenzyl chloride (PMBCl) with a base is common. Again, to avoid SNAr, milder conditions are preferable.

Q: How do I deprotect the PMB ether?

A: Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the hallmark of PMB deprotection.[9][14]

Step-by-Step Protocol: PMB Deprotection with DDQ

  • Dissolve the PMB-protected compound in a mixture of dichloromethane (CH2Cl2) and water.

  • Add DDQ (1.1-1.5 equiv) at room temperature.

  • Stir the reaction and monitor by TLC. The reaction mixture will typically change color.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash chromatography.

Troubleshooting PMB Ether Strategies
Issue Potential Cause Troubleshooting Steps
Slow or incomplete deprotection with DDQ The substrate may be less susceptible to oxidation.- Increase the equivalents of DDQ. - Ensure the reaction is not exposed to light, as some DDQ reactions can be light-sensitive. - Consider alternative oxidative reagents like ceric ammonium nitrate (CAN).[15]
Formation of byproducts The anisaldehyde byproduct can sometimes react with the deprotected alcohol.- Purify the product carefully by chromatography.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesPotential Issues for this Substrate
TBDMS TBDMSCl, imidazole, DMFTBAF, THF or HF-PyridineGenerally stable to many reagents; mild deprotection.TBAF basicity may cause SNAr.
Benzyl (Bn) BnBr, NaH, THF or 2-benzyloxypyridine, MeOTfH2, Pd/CRobust and stable to a wide pH range.Potential for dechlorination during hydrogenolysis.
PMB PMBCl, NaH, THFDDQ, CH2Cl2/H2OOrthogonal to many other protecting groups; stable to non-oxidative conditions.DDQ is a strong oxidant; potential for over-oxidation if other sensitive functional groups are present.

Visualizing the Orthogonality

The concept of orthogonal protection is crucial when multiple protecting groups are present in a molecule. The following diagram illustrates the selective removal of TBDMS, Bn, and PMB groups.

G Substrate Protected Substrate (TBDMS, Bn, PMB) Deprotect_TBDMS TBAF or HF-Pyridine Substrate->Deprotect_TBDMS Deprotect_Bn H2, Pd/C Substrate->Deprotect_Bn Deprotect_PMB DDQ Substrate->Deprotect_PMB Product_Bn_PMB Product with Bn and PMB Deprotect_TBDMS->Product_Bn_PMB Product_TBDMS_PMB Product with TBDMS and PMB Deprotect_Bn->Product_TBDMS_PMB Product_TBDMS_Bn Product with TBDMS and Bn Deprotect_PMB->Product_TBDMS_Bn

Caption: Orthogonal deprotection strategies for TBDMS, Bn, and PMB ethers.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Sharma, A.; Kumar, R.; El-Emam, A. A.; Kumar, V. Chemoselective Deprotection of Triethylsilyl Ethers. Molecules2019, 24(1), 132.
  • Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996(09), 1031–1069.
  • Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94(17), 6190–6191.
  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific Removal of O-Methoxybenzyl and O-Methoxyphenylacetyl Groups by DDQ Oxidation. Tetrahedron Lett.1982, 23(8), 885–888.
  • Sajiki, H.; Hirota, K. Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron1998, 54(46), 13981-13996.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004.
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  • Li, B.; Berliner, M.; Buzon, R.; Chiu, C. K.-F.; Colgan, S. T.; Kaneko, T.; Keene, N.; Kissel, W.; Le, T.; Leeman, K.; Newell, L.; Padmapriya, A.; Palani, A.; Clader, J. W. An Efficient and Greener Deprotection Method for p-Methoxybenzyl (PMB) Ethers Using a Metal-Free Visible Light Photoredox Catalyst and Air and Ammonium Persulfate as the Terminal Oxidants. Org. Lett.2019, 21(6), 1853–1857.
  • Gelest, Inc. Deprotection of Silyl Ethers. [Link]

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  • Tsukamoto, M.; Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2017, 42(3), 116-135.
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  • UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]

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Technical Support Center: Suzuki Coupling with 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. This substrate presents a unique set of challenges due to its electron-deficient heterocyclic nature and the relative inertness of the C-Cl bond. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common experimental failures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this specific transformation.

Q1: I'm seeing no reaction at all. Why is my Suzuki coupling with this compound failing completely?

A: Complete failure to react typically points to two primary issues: an insufficiently active catalyst system or catalyst inhibition. The carbon-chlorine bond in your substrate is significantly less reactive than corresponding C-Br or C-I bonds, necessitating a highly active palladium catalyst.[1][2] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium center, acting as a catalyst poison and halting the catalytic cycle. Your initial troubleshooting should focus on employing a state-of-the-art catalyst system known for activating aryl chlorides and overcoming pyridine inhibition.

Q2: What is the best "go-to" catalyst system for coupling an electron-deficient 2-chloropyridine?

A: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ are often ineffective. You should start with a more robust system comprising a palladium(II) or palladium(0) source and a specialized, bulky, electron-rich phosphine ligand. A highly recommended starting point is a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos . These ligands create highly active, monoligated Pd(0) species that excel at the difficult oxidative addition step with aryl chlorides.[3] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[4]

Q3: My boronic acid is disappearing, but I'm not forming the product. Analysis shows the corresponding arene (R-H instead of R-B(OH)₂). What is happening?

A: This is a classic case of protodeboronation . It's a competitive side reaction where the boronic acid reacts with a proton source (often water or the alcohol on your substrate) in the presence of a base, replacing the C-B bond with a C-H bond.[5] Electron-deficient heteroarylboronic acids are particularly prone to this decomposition pathway.[5][6] To mitigate this, consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts, which release the active boronic acid slowly under the reaction conditions.[6][7]

Q4: My starting chloride is being consumed, but my main byproduct is 5-(trifluoromethyl)-4-pyridinemethanol (the dehalogenated starting material). What causes this?

A: This side reaction, known as hydrodehalogenation, occurs when the palladium intermediate formed after oxidative addition (Aryl-Pd-Cl) is intercepted by a hydrogen source before it can undergo transmetalation with the boronic acid. This often indicates that the transmetalation step is too slow relative to competing decomposition pathways. Potential causes include an inappropriate base, insufficient activation of the boronic acid, or a catalyst system where the reductive elimination of "Aryl-H" is favorable.

Part 2: In-Depth Troubleshooting Guide

This guide is structured by the specific experimental outcome you are observing.

Scenario 1: Low to No Conversion of Starting Material

If your analysis (TLC, LC-MS) shows a majority of unreacted this compound, the issue lies with the core catalytic cycle steps: oxidative addition or transmetalation.

The oxidative addition of a Pd(0) species into the aryl chloride bond is typically the rate-determining step for this class of substrate.[1] If this step is too slow, no reaction will occur.

Causality:

  • Ligand Choice: The ligand dictates the reactivity of the palladium center. Standard phosphines like PPh₃ are not electron-rich enough to promote oxidative addition into the strong C-Cl bond. Bulky, electron-donating ligands are required to form a coordinatively unsaturated, highly reactive "L-Pd(0)" species.[2]

  • Pyridine Inhibition: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, preventing it from participating in the catalytic cycle. Bulky ligands help mitigate this by sterically shielding the palladium center.

Solutions & Recommendations:

  • Upgrade Your Ligand: Switch to a modern biarylphosphine or N-heterocyclic carbene (NHC) ligand.

  • Use an Appropriate Pd:Ligand Ratio: For monodentate phosphine ligands, a Pd:Ligand ratio of 1:2 to 1:4 is often optimal to ensure the formation of the active species and prevent catalyst decomposition.

  • Consider a Pre-catalyst: Use a well-defined, air-stable palladacycle pre-catalyst which provides a reliable source of the active L-Pd(0) species.

Table 1: Recommended Catalyst Systems for 2-Chloropyridine Substrates

Palladium Source Ligand Typical Loading (mol%) Key Advantages & Rationale
Pd₂(dba)₃ or Pd(OAc)₂ SPhos 1-5% Pd, 2-10% Ligand Excellent general ligand for aryl chlorides; promotes fast oxidative addition.[3]
Pd₂(dba)₃ or Pd(OAc)₂ RuPhos 1-5% Pd, 2-10% Ligand Often effective for heteroaromatic substrates where other ligands fail.
(IMes-HCl) + Pd(OAc)₂ IMes (NHC) 2-5% Pd, 4-10% NHC salt NHCs are highly effective for chlorides and are less prone to oxidation than phosphines.[4]

| XPhos Palladacycle G3 | (Pre-formed) | 1-5% | Air-stable, reliable pre-catalyst that cleanly generates the active L-Pd(0) species. |

The base is not a passive component; it plays a crucial role in the transmetalation step.[4] The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic components.

Causality:

  • Role of the Base: The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is required for efficient transmetalation.[2] The choice of base can dramatically influence the reaction rate and the prevalence of side reactions like protodeboronation.

  • Solvent Effects: The reaction often requires a polar, aprotic solvent to dissolve the organometallic intermediates. An aqueous component is typically necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]

Solutions & Recommendations:

  • Select a Stronger, Non-Nucleophilic Base: For difficult couplings, weak bases like Na₂CO₃ may be insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

  • Optimize the Solvent System: A mixture of an organic solvent and water is standard. Toluene, dioxane, or 2-MeTHF are common organic choices. The ratio of organic solvent to water can be critical and should be screened (e.g., 5:1 to 10:1).[7]

  • Ensure Homogeneity: If the reaction mixture is a thick, un-stirrable slurry, the reaction kinetics will be poor. Adjust the solvent volume or composition to ensure efficient mixing.

Table 2: Guide to Base & Solvent Selection

Base Solvent System Temperature Range (°C) Comments & Rationale
K₂CO₃ / Cs₂CO₃ Dioxane / H₂O 80 - 110 A common starting point. Cs₂CO₃ is more soluble and often provides better results.
K₃PO₄ Toluene / H₂O 80 - 110 A strong, effective base. Often provides a good balance of reactivity while minimizing protodeboronation.[3]
K₃PO₄ 2-MeTHF / H₂O 70 - 90 2-MeTHF is a more environmentally friendly alternative to THF/dioxane.

| KF | Dioxane | 80 - 100 | A milder base, sometimes useful if the substrate is base-sensitive, though may be less effective for chlorides.[4] |

Scenario 2: Significant Byproduct Formation

If your starting materials are being consumed but the desired product yield is low, you are likely facing issues with reaction selectivity and competing decomposition pathways.

This is arguably the most common failure mode when working with unstable boronic acids.[6][7]

Causality: The C-B bond is susceptible to cleavage by protons, a reaction that is often catalyzed by residual palladium species and accelerated by base. The hydroxymethyl group on your pyridine substrate could potentially act as an internal proton source.

Solutions & Recommendations:

  • Use a More Stable Boron Reagent: This is the most robust solution. Switch from a boronic acid to its corresponding pinacol boronate ester or potassium trifluoroborate salt (R-BF₃K) . These reagents are more stable to protic sources and slowly hydrolyze in situ to provide the boronic acid for the coupling reaction.[7]

  • Use Anhydrous Conditions (with caution): While counterintuitive, sometimes running the reaction under strictly anhydrous conditions with a base like KF can suppress protodeboronation. However, this may slow down the desired transmetalation.

  • Minimize Reaction Time: Over-heating the reaction for extended periods will exacerbate decomposition. Monitor the reaction closely and work it up as soon as the starting material is consumed.

This byproduct arises from the coupling of two boronic acid molecules.

Causality: This side reaction is primarily caused by the presence of oxygen in the reaction mixture.[7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.

Solutions & Recommendations:

  • Rigorous Degassing: This is non-negotiable. The solvent and reaction mixture must be thoroughly deoxygenated before heating. See the protocol below.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) present at the start of the reaction, though proper degassing is still paramount.

This indicates a mismatch in the rates of the catalytic cycle steps.

Causality: If transmetalation is slow, the Ar-Pd(II)-Cl intermediate has a longer lifetime. If a hydride source is present (e.g., from solvent, base, or additives), it can undergo reductive elimination to form the dehalogenated arene and regenerate Pd(0).

Solutions & Recommendations:

  • Re-evaluate the Base/Boron Reagent: The issue often traces back to inefficient formation of the active boronate. Ensure your base is strong enough and your boron reagent is competent. Using a more reactive boronate ester can accelerate transmetalation.

  • Increase Boronic Acid Stoichiometry: Using a slight excess of the boron reagent (e.g., 1.2 - 1.5 equivalents) can help push the transmetalation step forward kinetically.

  • Avoid Certain Solvents/Additives: Alcohols or amines used as solvents can sometimes be hydride sources. Stick to robust solvents like dioxane or toluene.

Part 3: Key Experimental Protocols
Protocol 1: General Screening Conditions for a Challenging Suzuki Coupling

This protocol provides a robust starting point for your reaction.

  • Setup: To a dry reaction vial/flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Reagents: Add this compound (1.0 eq) and the boronic acid or ester (1.2 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Degassing (Critical): Further degas the liquid mixture using the "sparge and backfill" method (see Protocol 2).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

Protocol 2: Rigorous Degassing Procedure (Freeze-Pump-Thaw vs. Sparge/Backfill)
  • Method A: Sparge and Backfill (Recommended for most labs)

    • After adding all reagents and solvents, insert a needle connected to an inert gas line below the surface of the liquid.

    • Bubble argon or nitrogen through the solution for 15-20 minutes.

    • While the gas is still flowing, remove the sub-surface needle and leave a second needle connected to the inert gas manifold (and bubbler) to maintain a positive pressure.

  • Method B: Freeze-Pump-Thaw (Most thorough method)

    • Freeze the reaction mixture in a liquid nitrogen bath until it is a solid block.

    • Apply a high vacuum to the flask for 5-10 minutes.

    • Close the connection to the vacuum and allow the mixture to thaw completely. You should see gas bubbles being released.

    • Repeat this cycle two more times for a total of three cycles.

    • After the final thaw, backfill the flask with inert gas.

Part 4: Visualization of Key Concepts
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_base Base Activation Pd0 L₂Pd⁰ (Active Catalyst) ArPdX L₂PdII(Ar)(X) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdOB L₂PdII(Ar)(OR') ArPdX->ArPdOB Ligand Exchange ArPdR L₂PdII(Ar)(R') (Transmetalation Complex) ArPdOB->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination product Ar-R' start Ar-X (Your Pyridine Chloride) boron R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ base Base (e.g., K₃PO₄)

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Common Failure Pathways

Side_Reactions ArPdX Ar-Pd(II)-X Dehalogenation Dehalogenation Product (Ar-H) ArPdX->Dehalogenation Slow Transmetalation Boronic R'-B(OH)₂ Protodeboronation Protodeboronation Product (R'-H) Boronic->Protodeboronation Base, Δ Homocoupling Homocoupling Product (R'-R') Boronic->Homocoupling Proton Proton Source (H₂O, ROH) Proton->Protodeboronation Oxygen O₂ / Pd(II) Oxygen->Homocoupling Hydride Hydride Source Hydride->Dehalogenation

Caption: Major side reactions that compete with productive coupling.

Diagram 3: Logical Troubleshooting Workflow

Caption: A step-by-step decision tree for diagnosing reaction failure.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. Note: While the direct link is to a JACS paper by the same group, the principles discussed are foundational and widely cited. A representative, accessible link is provided. The core reference is: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Gök, Y., & Çetinkaya, B. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(11), 12692-12705. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(13), 4994–5003. Retrieved from [Link]

  • Stanetty, P., & Schnürch, M. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6835–6839. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and efficient synthesis.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and agrochemical research. Its synthesis, however, can be challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of both a chloro and a trifluoromethyl group. This guide outlines plausible synthetic strategies and provides detailed troubleshooting for common issues.

The synthesis of the target molecule begins with the commercially available or synthetically prepared 2-chloro-5-(trifluoromethyl)pyridine . The primary challenge lies in the selective introduction of a hydroxymethyl group at the C4 position. We will explore three potential synthetic routes, each with its own set of advantages and potential difficulties.

II. Proposed Synthetic Pathways

Here we propose three scientifically sound, albeit challenging, synthetic pathways to achieve the target molecule.

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A [label="Route 1: N-Oxide Hydroxymethylation"]; B [label="Route 2: Reductive Hydroxymethylation"]; C [label="Route 3: Directed Lithiation/Grignard Reaction"];

Start [label="2-Chloro-5-(trifluoromethyl)pyridine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> A; Start -> B; Start -> C;

A -> Target; B -> Target; C -> Target; } caption="Proposed synthetic routes to this compound."

III. Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address potential problems you might face during the synthesis.

A. Starting Material: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Question 1: My synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline is giving low yields. What are the critical parameters to control?

Answer: The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, often starting from 3-picoline, is a multi-step process that can involve N-oxidation, chlorination, and fluorination.[1][2] Each step has critical parameters that can significantly impact the overall yield.

  • N-Oxidation: This initial step can be challenging for electron-deficient pyridines. The use of strong oxidizing agents like trifluoroacetic anhydride and a hydrogen peroxide-urea complex in a suitable solvent such as dichloromethane or acetonitrile has been shown to be effective for such substrates.[3] Incomplete reaction can be a major source of low yield.

  • Chlorination: The chlorination of the pyridine ring is a key step. Gas-phase chlorination at high temperatures (220-360 °C) in the presence of a catalyst, such as supported palladium or metal fluorides, can provide good selectivity.[4] Liquid-phase chlorination can also be employed, but may lead to a mixture of isomers and over-chlorinated byproducts.[5][6] Careful control of temperature, reaction time, and the molar ratio of the chlorinating agent is crucial to minimize the formation of these impurities.

  • Fluorination: The final step often involves the fluorination of a trichloromethyl group to a trifluoromethyl group. Anhydrous potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a phase-transfer catalyst can be used.[2] Ensuring anhydrous conditions is critical, as water will react with the fluorinating agent and reduce its effectiveness.

Troubleshooting Table for 2-Chloro-5-(trifluoromethyl)pyridine Synthesis:

Problem Potential Cause Recommended Solution
Low conversion of 3-picoline to its N-oxide Insufficiently strong oxidizing agent.Use a more potent oxidizing system like trifluoroacetic anhydride/hydrogen peroxide-urea complex.[3]
Formation of multiple chlorinated isomers Non-selective chlorination conditions.Employ gas-phase chlorination with a selective catalyst.[4] Optimize temperature and reaction time in liquid-phase chlorination.
Incomplete fluorination Presence of moisture. Inactive fluorinating agent.Ensure all reagents and solvents are strictly anhydrous. Use freshly dried potassium fluoride.
Difficult purification Presence of closely boiling isomers.Utilize fractional distillation under reduced pressure or preparative gas chromatography for separation.
B. Route 1: N-Oxide Photocatalytic Hydroxymethylation

This route involves the N-oxidation of the starting material, followed by a photocatalytic hydroxymethylation.

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Start [label="2-Chloro-5-(trifluoromethyl)pyridine"]; N_Oxide [label="N-Oxidation\n(e.g., TFAA, H2O2-urea)"]; Intermediate [label="2-Chloro-5-(trifluoromethyl)pyridine N-oxide"]; Hydroxymethylation [label="Photocatalytic Hydroxymethylation\n(Methanol, photocatalyst, light)"]; Target [label="this compound"];

Start -> N_Oxide -> Intermediate -> Hydroxymethylation -> Target; } caption="Workflow for Route 1: N-Oxide Photocatalytic Hydroxymethylation."

Question 2: I am having trouble with the N-oxidation of 2-chloro-5-(trifluoromethyl)pyridine. The reaction is sluggish and gives a poor yield.

Answer: The pyridine nitrogen in your starting material is highly electron-deficient due to the inductive effects of the chloro and trifluoromethyl groups, making it a poor nucleophile and thus difficult to oxidize.

  • Powerful Oxidizing Agents: Standard oxidizing agents like m-CPBA might not be sufficient. A more potent system, such as trifluoroacetic anhydride (TFAA) with a hydrogen peroxide-urea complex (UHP), is recommended for electron-deficient pyridines.[3]

  • Reaction Conditions: The reaction should be carried out in a suitable aprotic solvent like dichloromethane or acetonitrile. Careful temperature control is necessary to prevent runaway reactions, especially during the addition of the oxidizing agent.

Question 3: The photocatalytic hydroxymethylation of the N-oxide is not working. What are the key parameters to optimize?

Answer: Photocatalytic reactions can be sensitive to several parameters. The hydroxymethylation of pyridine N-oxides typically proceeds via a radical mechanism initiated by a photocatalyst under visible light irradiation.[1][7]

  • Photocatalyst and Light Source: The choice of photocatalyst is critical. Organic dyes or metal complexes can be used.[1] Ensure your light source emits at a wavelength that can excite the chosen photocatalyst.

  • Solvent and Reagents: Methanol serves as both the solvent and the source of the hydroxymethyl radical. The reaction is often acid-catalyzed.[1]

  • Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical reactions. It is crucial to thoroughly degas the reaction mixture before starting the irradiation.

  • Substrate Reactivity: Pyridine N-oxides with electron-withdrawing groups have been shown to undergo hydroxymethylation, although sometimes in lower yields compared to electron-rich substrates.[1]

Troubleshooting Table for Route 1:

Problem Potential Cause Recommended Solution
Low yield of N-oxide Incomplete oxidation of the electron-deficient pyridine.Use a stronger oxidizing agent like TFAA/UHP.[3]
No reaction in the hydroxymethylation step Inactive photocatalyst; incorrect wavelength of light; presence of oxygen.Select a suitable photocatalyst and ensure the light source matches its absorption spectrum.[1] Thoroughly degas the reaction mixture.
Formation of side products (e.g., deoxygenation) Reaction pathway favoring deoxygenation over hydroxymethylation.Optimize the acid catalyst and photocatalyst loading.[1]
Low regioselectivity Competing reaction at other positions.While the C2 position is often favored, substitution at C4 can occur. Purification by chromatography is likely necessary.
C. Route 2: Reductive Hydroxymethylation of Pyridinium Salt

This method involves the activation of the pyridine ring by forming a pyridinium salt, followed by a reductive functionalization.

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Start [label="2-Chloro-5-(trifluoromethyl)pyridine"]; Quaternization [label="N-Alkylation\n(e.g., Benzyl bromide)"]; Intermediate [label="N-Alkyl-2-chloro-5-(trifluoromethyl)pyridinium salt"]; Reductive_Hydroxymethylation [label="Reductive Hydroxymethylation\n(e.g., Ru or Ir catalyst, formaldehyde, H-source)"]; Target_Intermediate [label="Functionalized Piperidine"]; Deprotection [label="Removal of N-alkyl group"]; Target [label="this compound"];

Start -> Quaternization -> Intermediate -> Reductive_Hydroxymethylation -> Target_Intermediate -> Deprotection -> Target; } caption="Workflow for Route 2: Reductive Hydroxymethylation."

Question 4: The quaternization of the pyridine nitrogen is incomplete. How can I drive the reaction to completion?

Answer: Similar to N-oxidation, the N-alkylation of your electron-deficient pyridine can be slow.

  • Activating the Alkylating Agent: Using a more reactive alkylating agent or adding an activating agent can help. For instance, the addition of a catalytic amount of sodium iodide can convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ.

  • Reaction Conditions: Increasing the reaction temperature and using a polar aprotic solvent like acetonitrile or DMF can enhance the reaction rate.

Question 5: The reductive hydroxymethylation is giving a complex mixture of products, and I am not isolating the desired hydroxymethylated product.

Answer: The reductive functionalization of pyridinium salts is a powerful but complex transformation that can lead to various products depending on the reaction conditions.[8][9]

  • Catalyst and Hydride Source: The choice of catalyst (often ruthenium or iridium-based) and hydride source is critical.[8] Paraformaldehyde can sometimes act as both the C1 source and the hydride donor.[8]

  • Reaction Control: These reactions proceed through partially saturated intermediates (dihydropyridines or tetrahydropyridines). Over-reduction to the fully saturated piperidine is a common side reaction. Careful control of reaction time, temperature, and reagent stoichiometry is essential.

  • Regioselectivity: The addition of the hydride and the hydroxymethyl group can occur at different positions. The regioselectivity is influenced by the catalyst, the substituents on the pyridine ring, and the N-activating group.

Troubleshooting Table for Route 2:

Problem Potential Cause Recommended Solution
Incomplete N-alkylation Low reactivity of the pyridine nitrogen.Use a more reactive alkylating agent, higher temperature, and a polar aprotic solvent.
Over-reduction to piperidine Reaction conditions are too harsh.Reduce the reaction time, lower the temperature, or use a less active catalyst/hydride source.
Poor regioselectivity Lack of directing effect for C4 functionalization.Screen different N-activating groups and catalysts to influence the regioselectivity of the hydride addition and subsequent functionalization.[9]
Difficulty in removing the N-alkyl group Stable N-alkyl bond.Choose an N-activating group that can be easily cleaved, such as a benzyl group (removable by hydrogenolysis).
D. Route 3: Directed Lithiation or Grignard Reaction

This approach relies on the generation of an organometallic intermediate at the C4 position, which is then quenched with an electrophile (formaldehyde).

dot digraph "Route_3_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="4-Bromo-2-chloro-5-(trifluoromethyl)pyridine"]; Metalation [label="Halogen-Metal Exchange\n(e.g., n-BuLi or Mg)"]; Intermediate [label="4-Lithio or 4-Grignard species"]; Quenching [label="Reaction with Formaldehyde"]; Target [label="this compound"];

Start -> Metalation -> Intermediate -> Quenching -> Target; } caption="Workflow for Route 3: Directed Lithiation/Grignard Reaction."

Question 6: I am attempting a directed lithiation of 2-chloro-5-(trifluoromethyl)pyridine, but I am getting a mixture of products or decomposition.

Answer: Direct deprotonation of your starting material is unlikely to be selective for the C4 position. The chloro group directs to C3, and the trifluoromethyl group is also meta-directing. Therefore, a halogen-metal exchange approach starting from a 4-halo precursor is more likely to be successful.

  • Precursor Synthesis: You will first need to synthesize 4-bromo-2-chloro-5-(trifluoromethyl)pyridine.

  • Lithiation Conditions: The lithiation of pyridines can be challenging due to the possibility of the organolithium reagent adding to the C=N bond.[10] Using a hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an anhydrous ether solvent (THF or diethyl ether) is recommended to avoid this side reaction.[10]

  • Side Reactions: Dimerization or oligomerization of the lithiated species can occur, especially with electron-deficient pyridines.[11] Using the lithiated species immediately after its formation is crucial.

Question 7: My Grignard reaction from 4-bromo-2-chloro-5-(trifluoromethyl)pyridine is not initiating.

Answer: The formation of Grignard reagents can be notoriously difficult to initiate.[12]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[12] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Reaction with Formaldehyde: Once the Grignard reagent is formed, it should be added to a source of formaldehyde (e.g., paraformaldehyde that has been cracked to gaseous formaldehyde or a solution of formaldehyde in an appropriate solvent) at low temperature.[13]

Troubleshooting Table for Route 3:

Problem Potential Cause Recommended Solution
Low regioselectivity in direct lithiation Multiple directing groups leading to a mixture of isomers.Use a halogen-metal exchange approach starting from a 4-halo precursor.
Addition of organolithium to the pyridine ring Use of a non-hindered organolithium reagent.Employ a hindered base like LDA or LTMP at low temperature.[10]
Failure to form the Grignard reagent Inactive magnesium surface; presence of moisture.Activate the magnesium with iodine or 1,2-dibromoethane. Ensure strictly anhydrous conditions.[12]
Low yield upon quenching with formaldehyde Inefficient reaction with the electrophile.Use freshly prepared formaldehyde and optimize the reaction temperature and addition rate.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: Pyridinemethanols are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[14] If the product is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a standard and effective method.

Q2: How should I store this compound and its precursors?

A2: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as acids.[15] The final product, being an alcohol, is likely to be a solid or a high-boiling liquid and should also be stored in a tightly sealed container in a cool, dry place. Organometallic intermediates (lithiated species and Grignard reagents) are highly reactive and are typically prepared and used in situ under an inert atmosphere.

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Yes. 2-Chloro-5-(trifluoromethyl)pyridine is harmful if swallowed or inhaled and can cause skin and eye irritation.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organolithium reagents and Grignard reagents are pyrophoric and react violently with water. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use other methods to introduce the hydroxymethyl group?

A4: Other methods could potentially be explored, such as the reduction of a corresponding carboxylic acid or ester at the C4 position. This would first require the synthesis of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, for example, via lithiation and quenching with carbon dioxide. The subsequent reduction of the carboxylic acid to the alcohol would then be required.

V. References

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • An Improved Method for the Mono-Hydroxymethylation of Pyridines. A Modification of the Minisci Procedure. Organic Preparations and Procedures International. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. [Link]

  • The reductive C3 functionalization of pyridinium and quinolinium salts through iridium-catalysed interrupted transfer hydrogenation. Nature Chemistry. [Link]

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.

  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • 4‐Selective pyridine methylation using a formaldehyde surrogate. Angewandte Chemie International Edition. [Link]

  • CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents.

  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents.

  • Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science. [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications. [Link]

  • Four-electron reduction of CO 2 : from formaldehyde and acetal synthesis to complex transformations. Chemical Science. [Link]

  • Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Letters. [Link]

  • US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents.

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Molecules. [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Nature Communications. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. [Link]

  • The reductive C3 functionalization of pyridinium and quinolinium salts through iridium-catalysed interrupted transfer hydrogenation. ResearchGate. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.

  • Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES - The University of Liverpool Repository. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium. Chemical Communications. [Link]

  • Grignard reagent - Wikipedia. [Link]

  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercu. [Link]

  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol (CAS 1227585-35-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this document provides troubleshooting guidance and detailed protocols to help you achieve high purity for your downstream applications.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the chloro, trifluoromethyl, and hydroxymethyl functional groups on the pyridine ring offers multiple avenues for further synthetic transformations. However, the very features that make this molecule attractive also present unique challenges during its purification. This guide will address the most frequently encountered impurities and provide systematic approaches for their removal.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues observed during the purification of this compound.

Q1: My final product shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?

A1: This is a common issue that typically points to the presence of residual starting materials, by-products from the synthesis, or degradation products. Based on likely synthetic routes, potential impurities include:

  • Unreacted Starting Materials: If the synthesis involves the reduction of a carboxylic acid or ester, you may have residual 2-chloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid or its corresponding ester.

  • Isomeric By-products: Depending on the synthetic strategy for the pyridine core, isomers such as 2-Chloro-3-(trifluoromethyl)-4-pyridinemethanol could be present.[1]

  • Over-oxidation Products: The pyridinemethanol moiety is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde.

  • Dehalogenated Impurities: In some instances, reductive processes can lead to the loss of the chlorine atom, resulting in 5-(trifluoromethyl)-4-pyridinemethanol.

  • Residual Solvents: Solvents used in the reaction or work-up can be retained in the final product.

A combination of analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and GC-MS is recommended for definitive impurity profiling.

Q2: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A2: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to improve separation:

  • Optimize Your Solvent System: A systematic approach to solvent system selection is crucial. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). If you are still facing co-elution, consider the following:

    • Employ a Different Solvent System: Switch to a solvent system with different selectivities. For instance, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone gradient.

    • Incorporate a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and potentially resolve co-eluting peaks by minimizing tailing.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. While silica gel is the most common choice, other options include:

    • Alumina (basic or neutral): Can offer different selectivity for pyridine derivatives.

    • Reverse-phase silica (C18): This is particularly useful if your impurity has a significantly different polarity profile.

  • Consider an Alternative Purification Technique: If chromatography proves ineffective, recrystallization or a chemical work-up might be necessary.

Q3: My product appears as an oil or a waxy solid, making it difficult to handle. How can I induce crystallization?

A3: Oiling out is a common problem during recrystallization. Here are some techniques to promote the formation of a crystalline solid:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For pyridinemethanol derivatives, consider solvent systems like:

    • Toluene

    • Ethyl acetate/Hexanes

    • Acetone/Water

    • Ethanol/Water

  • Two-Solvent Recrystallization: This is a powerful technique when a single solvent is not ideal. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals that are difficult to filter. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Purification Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

Experimental Workflow:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_collect Collection & Analysis cluster_final Final Product Crude Crude Product Slurry Slurry with Silica Gel Crude->Slurry Adsorb Column Packed Silica Gel Column Slurry->Column Load Elution Gradient Elution (e.g., Hexane/Ethyl Acetate) Column->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC Pure_Fractions Combine Pure Fractions TLC->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Flash Column Chromatography Workflow

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry packing method with your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity. The optimal gradient will depend on the TLC analysis of your crude mixture. A typical gradient might be from 5% to 40% ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Stain the TLC plates with a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary:

ParameterRecommended Value/Range
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Gradient Example5% to 40% Ethyl Acetate
Modifier (optional)0.1% Triethylamine
Protocol 2: Recrystallization

This protocol is suitable for removing impurities that have significantly different solubilities from the desired product.

Experimental Workflow:

Recrystallization_Workflow cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation cluster_final Final Product Crude Crude Product Solvent Minimal Hot Solvent Crude->Solvent Add Solution Hot Saturated Solution Solvent->Solution Heat to Dissolve Slow_Cool Slow Cooling to RT Solution->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Crystals Crystal Formation Ice_Bath->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: Recrystallization Workflow

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., toluene, ethyl acetate, hexanes, ethanol, water) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound well and a miscible "poor" solvent in which the compound is insoluble.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Solvent System Recommendations:

Solvent SystemApplication Notes
TolueneGood for aromatic compounds.
Ethyl Acetate / HexanesA versatile system for compounds of intermediate polarity.
Acetone / WaterEffective for more polar compounds.
Ethanol / WaterAnother good option for polar molecules.

Conclusion

The successful purification of this compound relies on a systematic approach to identifying and removing impurities. By understanding the potential by-products of the synthesis and employing the appropriate purification techniques, researchers can obtain this valuable intermediate in high purity. This guide provides a foundation for troubleshooting common issues and offers detailed protocols to streamline your purification workflow.

References

  • Gao, Y., et al. (2018). Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine. CN108530292A.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. This key intermediate is crucial in the manufacturing of various pharmaceutical and agrochemical compounds. Our focus is on providing practical, field-tested advice, moving beyond basic procedural steps to explain the underlying chemical principles and address the real-world challenges encountered during process scale-up. This document is structured as a dynamic resource, combining frequently asked questions with detailed troubleshooting guides to ensure your synthesis is safe, efficient, and reproducible.

Section 1: Synthesis Pathway Overview

The most robust and commonly employed industrial route to this compound involves a multi-step synthesis. The journey typically begins with a readily available starting material like 3-methylpyridine (3-picoline) and proceeds through chlorination and fluorination to form the key pyridine core. The final, critical step, and the primary focus of this guide, is the selective reduction of a functional group at the C4 position. The most common precursor for this final transformation is 2-Chloro-5-(trifluoromethyl)isonicotinic acid.

The overall synthetic strategy is visualized below. This guide will concentrate on the challenges and optimization of the final reduction step, as this is where product purity and yield are ultimately defined.

G cluster_0 Precursor Synthesis cluster_1 Functionalization & Reduction A 3-Methylpyridine B 2-Chloro-5-(trichloromethyl)pyridine A->B N-oxidation, Chlorination C 2-Chloro-5-(trifluoromethyl)pyridine B->C Fluorination (e.g., KF, HF) D 2-Chloro-5-(trifluoromethyl)isonicotinic acid (Key Precursor) C->D Oxidation / Functionalization E This compound (Final Product) D->E Selective Reduction (Focus of this Guide)

Caption: General Synthetic Pathway to the Target Compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to planning a successful scale-up campaign.

Q1: What is the most reliable and scalable method for the final reduction step?

The reduction of 2-Chloro-5-(trifluoromethyl)isonicotinic acid (the C4-carboxylic acid) to the corresponding alcohol is the most widely documented and industrially viable method.[1] While other precursors like the C4-aldehyde or C4-ester are chemically feasible, the carboxylic acid is often a more stable and accessible intermediate. The choice of reducing agent is the most critical parameter.

Q2: Which reducing agent is superior for scale-up: Sodium Borohydride (NaBH₄) or an alternative like Lithium Aluminum Hydride (LiAlH₄)?

This choice represents a classic process chemistry trade-off between reactivity, safety, and cost.

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ alone is not strong enough to reduce a carboxylic acid directly. However, its reactivity can be enhanced by additives (e.g., I₂, BF₃·OEt₂) or by converting the carboxylic acid to a mixed anhydride in situ. While requiring more complex reaction conditions, NaBH₄ is significantly safer to handle on a large scale, is less expensive, and has a much more manageable aqueous work-up.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is highly reactive and will readily reduce the carboxylic acid. However, its extreme reactivity with protic solvents (especially water) poses a significant safety risk on scale-up, often leading to violent quenching and hydrogen gas evolution. Its work-up is also more complex (e.g., Fieser work-up), and it is more expensive.

  • Borane Complexes (e.g., BH₃·THF): Borane is an excellent choice for selectively reducing carboxylic acids in the presence of other functional groups. It is highly effective and offers a clean reaction profile. On scale-up, handling borane complexes requires specific engineering controls due to their flammability and reactivity, but they often represent the best balance of reactivity and selectivity for this transformation.

Recommendation for Scale-Up: For initial scale-up and process safety, developing a protocol around Borane-THF (BH₃·THF) is highly recommended. It offers the required reactivity with a more predictable and controllable safety profile compared to LiAlH₄.

Q3: What are the primary safety concerns I should be aware of?

Safety must be the primary consideration. The main hazards stem from both the materials and the process.

  • Reagent Hazards:

    • 2-Chloro-5-(trifluoromethyl)pyridine Derivatives: These compounds are classified as harmful if swallowed or inhaled and may cause organ damage through prolonged exposure.[2][3][4] Always handle in a well-ventilated area (fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[2]

    • Reducing Agents: Borane complexes and LiAlH₄ are flammable and react violently with water.[5] All transfers and reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Process Hazards:

    • Exotherm: The reduction of a carboxylic acid is highly exothermic. The rate of addition of the reducing agent must be carefully controlled to manage the heat generated. A reactor cooling system is mandatory, and the internal reaction temperature must be continuously monitored.

    • Gas Evolution: Quenching reactive hydrides (like LiAlH₄ or excess borane) generates hydrogen gas, which is highly flammable. The reactor must be properly vented, and no ignition sources should be present.

    • Work-up: The quenching step itself can be vigorous. Slow, controlled addition of the quenching agent (e.g., methanol, followed by water) to the cooled reaction mixture is critical.

Q4: How critical is the purity of the starting 2-Chloro-5-(trifluoromethyl)isonicotinic acid?

Extremely critical. The principle of "garbage in, garbage out" applies directly. Impurities in the starting material can lead to significant issues downstream:

  • Reaction Inhibition: Certain impurities can consume the reducing agent or poison catalysts, leading to incomplete reactions.

  • Side Product Formation: Related pyridine impurities may be reduced alongside the desired substrate, creating new impurities that are structurally similar to the final product, making purification exceptionally difficult.

  • Purification Burden: Removing impurities from the final alcohol product is often more challenging than removing them from the precursor acid. A simple crystallization of the starting acid can significantly improve the final product's purity and yield.

Section 3: Detailed Experimental Protocol: Reduction with Borane-THF Complex

This protocol is a representative procedure for the reduction of 2-Chloro-5-(trifluoromethyl)isonicotinic acid on a laboratory scale (10-50 g) and serves as a basis for further scale-up.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel or syringe pump for controlled addition.

  • 2-Chloro-5-(trifluoromethyl)isonicotinic acid (>98% purity).

  • Borane-tetrahydrofuran complex (1 M solution in THF).

  • Anhydrous Tetrahydrofuran (THF).

  • Methanol (MeOH).

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Ethyl Acetate (EtOAc).

  • Brine (saturated aqueous NaCl).

  • Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charging: Charge the 2-Chloro-5-(trifluoromethyl)isonicotinic acid (1.0 eq) and anhydrous THF (10-15 volumes, e.g., 10-15 mL per gram of acid) to the reactor.

  • Cooling: Begin stirring and cool the resulting slurry/solution to 0-5 °C using the reactor jacket.

  • Borane Addition: Slowly add the BH₃·THF solution (approx. 1.2-1.5 eq) via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. A slight evolution of gas (hydrogen) may be observed as the borane-carboxylate complex forms.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • In-Process Check (IPC): Monitor the reaction for completion by TLC or HPLC. A sample can be taken, carefully quenched with a few drops of methanol, and analyzed.

  • Quenching: Once complete, cool the reaction mixture back to 0-5 °C. Slowly and carefully add Methanol (approx. 2 volumes) dropwise to quench the excess borane. Vigorous gas evolution will occur. Maintain the temperature below 15 °C during the quench.

  • Work-up:

    • Once gas evolution ceases, slowly add saturated NaHCO₃ solution to the mixture.

    • Concentrate the mixture under reduced pressure to remove the bulk of the THF and Methanol.

    • Extract the resulting aqueous residue with Ethyl Acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine (1 x 5 volumes), dry over MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization (e.g., from a heptane/ethyl acetate mixture) or by column chromatography if necessary.

Section 4: Troubleshooting Guide

Encountering issues during scale-up is common. This guide provides a logical framework for diagnosing and solving them.

G cluster_P1 Troubleshooting: Incomplete Reaction cluster_P2 Troubleshooting: Impurity Formation cluster_P3 Troubleshooting: Work-up Issues cluster_P4 Troubleshooting: Thermal Safety Start Problem Observed During Synthesis P1 Incomplete or Stalled Reaction Start->P1 P2 Significant Impurity Profile by HPLC/TLC Start->P2 P3 Difficult Work-up (e.g., Emulsions) Start->P3 P4 Runaway Exotherm During Addition/Quench Start->P4 C1a Cause: Inactive Borane? Solution: Titrate BH3 solution before use. Procure fresh, high-quality reagent. P1->C1a C1b Cause: Insufficient Stoichiometry? Solution: Increase BH3 charge to 1.5-2.0 eq. Ensure starting acid is dry. P1->C1b C1c Cause: Poor Solubility? Solution: Increase solvent volume. Consider a co-solvent like DME. P1->C1c C2a Cause: Impure Starting Material? Solution: Recrystallize isonicotinic acid before reduction. P2->C2a C2b Cause: Over-reduction/Side Rxn? Solution: Maintain lower temperature (0-5°C) during addition and reaction. P2->C2b C3a Cause: Boron Salts Emulsion? Solution: Add brine during extraction. Filter mixture through Celite®. P3->C3a C3b Cause: Product Loss to Aqueous? Solution: Adjust pH of aqueous layer. Perform more extractions (5-6x). P3->C3b C4a Cause: Addition Too Fast? Solution: Reduce addition rate. Use a syringe pump for better control. P4->C4a C4b Cause: Inadequate Cooling? Solution: Ensure coolant is at lowest temp. Increase coolant flow rate. P4->C4b

Caption: Troubleshooting Decision Workflow for the Reduction Step.

Problem: My reaction yield is low, and analysis shows a significant amount of unreacted starting material.

  • Potential Cause & Explanation: The most likely culprit is the activity or stoichiometry of the borane reagent. Borane-THF solutions can degrade over time, especially if exposed to atmospheric moisture, reducing their effective molarity. Water in the starting material or solvent will also consume the reagent.

  • Solution & Validation:

    • Verify Reagent Titer: Before use in a large-scale run, titrate a small sample of the BH₃·THF solution to confirm its molarity.

    • Ensure Anhydrous Conditions: Dry the starting carboxylic acid in a vacuum oven before use. Ensure the THF solvent has a low water content (<50 ppm).

    • Increase Stoichiometry: Empirically test increasing the charge of BH₃·THF to 1.5 equivalents or higher on a small scale to see if it drives the reaction to completion.

Problem: I am observing an unknown impurity with a similar polarity to my product, making purification difficult.

  • Potential Cause & Explanation: This often points to an impurity in the starting material that is also being reduced. For example, a regioisomer of the isonicotinic acid would be converted to the corresponding isomeric alcohol, which can be very difficult to separate.

  • Solution & Validation:

    • Analyze the Starting Material: Perform a thorough analysis (HPLC, LC-MS) of the 2-Chloro-5-(trifluoromethyl)isonicotinic acid lot being used.

    • Pre-Purification: If impurities are found, purify the starting acid before the reduction step. Recrystallization is often a highly effective and scalable method for removing isomeric impurities.

Problem: During the aqueous work-up, I am getting a persistent emulsion that won't separate.

  • Potential Cause & Explanation: Boron salts formed during the quench and work-up can act as emulsifying agents, especially on a larger scale where mixing is more intense.

  • Solution & Validation:

    • Add Brine: During the extraction, use saturated brine instead of deionized water for the washes. The increased ionic strength of the aqueous phase helps to break emulsions.

    • Filter Aid: If the emulsion persists, filter the entire biphasic mixture through a pad of a filter aid like Celite®. This can often break up the solid/gelatinous material causing the emulsion.

    • Solvent Swap: Consider a different extraction solvent that has better phase-separation properties, such as methyl tert-butyl ether (MTBE).

Section 5: Data Presentation: Comparison of Reduction Conditions

The following table summarizes expected outcomes based on the choice of reducing agent, drawing from established chemical principles for this type of transformation.

ParameterBorane-THF (BH₃·THF)Lithium Aluminum Hydride (LiAlH₄)Catalyzed Sodium Borohydride (NaBH₄)
Relative Reactivity High (for COOH)Very HighModerate (Requires Activation)
Typical Yield >90%>90%75-85%
Operating Temp. 0 °C to RT-20 °C to 0 °C25 °C to 50 °C
Safety Profile Flammable, water-reactivePyrophoric, highly water-reactiveStable, moderate water-reactivity
Work-up Complexity Moderate (Gas evolution)High (Violent quench, Fieser)Low (Simple aqueous quench)
Scalability GoodPoor (Significant safety risk)Excellent
Recommendation Recommended for balance of reactivity and safety. Not recommended for scale-up without specialized equipment.Viable, but requires significant process optimization.

References

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link]

  • WO/2019/134477 - METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. [Link]

  • CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine. (n.d.).
  • EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. (n.d.).
  • EP 0110690 A1 - Preparation of \trifluoromethyl\pyridines. (n.d.). European Patent Office. [Link]

  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 140–148. [Link]

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.).
  • 2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

  • Fesenko, A. A., et al. (2020). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 18(3), 29-38. [Link]

  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is paramount. 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol, a substituted pyridine derivative, represents a class of compounds with significant potential due to the unique physicochemical properties conferred by its trifluoromethyl and chloro-substituents.[1] The robust and accurate analytical characterization of this molecule is a critical step in ensuring its quality, stability, and performance in downstream applications.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate methods for their specific needs. Each described protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Foundational Characterization: Elemental and Thermal Analysis

Prior to delving into more complex chromatographic and spectroscopic techniques, foundational methods provide a crucial baseline for purity and stability assessment.

Elemental Analysis: Confirming the Molecular Formula

Elemental analysis by combustion is a fundamental technique to verify the empirical formula of a synthesized compound.[2] For this compound (C₇H₅ClF₃NO), this method provides the mass percentages of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values to provide an initial assessment of bulk purity.[3]

Theoretical Composition for C₇H₅ClF₃NO:

  • Carbon (C): 39.74%

  • Hydrogen (H): 2.38%

  • Nitrogen (N): 6.62%

A deviation of less than or equal to ±0.4% from the theoretical values is generally considered acceptable for a pure compound in many research and publication contexts.[4]

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized this compound sample into a tin capsule.

  • Instrumentation: Utilize a CHN elemental analyzer.

  • Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.

  • Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Thermal Analysis: Unveiling Thermal Stability and Phase Transitions

Thermal analysis, encompassing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offers critical insights into the thermal stability, decomposition profile, and phase transitions of the material.[5] This information is vital for determining appropriate storage and handling conditions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal the onset of thermal decomposition and the presence of any residual solvents or water.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine the melting point and to investigate polymorphism, which is critical for drug substances.[6]

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining complementary data under identical conditions.

  • TGA Method:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • DSC Method:

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 30 °C to 200 °C) at a controlled heating rate (e.g., 5-10 °C/min) under a nitrogen purge.

  • Data Analysis:

    • TGA: Analyze the resulting thermogram to identify the temperature at which significant mass loss occurs, indicating decomposition.

    • DSC: Determine the onset and peak of the endothermic event corresponding to the melting of the compound.

Chromatographic Techniques: Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating the target compound from impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a versatile and widely used technique for the purity assessment of polar and non-polar compounds.[7] For this compound, its aromatic nature makes it amenable to UV detection.

Proposed HPLC Method

A validated HPLC method for a similar pyridine derivative can be adapted as a starting point.[8]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and ionization for potential LC-MS analysis.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe pyridine ring is expected to have strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: HPLC Purity Determination

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample in the mobile phase at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[9]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_S Dissolve in Diluent Sample->Dissolve_S Standard Weigh Reference Standard Dissolve_R Dissolve in Diluent Standard->Dissolve_R HPLC HPLC System (Pump, Injector, Column, Detector) Dissolve_S->HPLC Inject Sample Dissolve_R->HPLC Inject Standard Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity / Assay Integration->Calculation NMR_Analysis cluster_spectra Acquired Spectra Sample Sample in Deuterated Solvent NMR NMR Spectrometer Sample->NMR H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR TwoD_NMR 2D NMR (COSY, HSQC, etc.) NMR->TwoD_NMR Structure Structure Elucidation H_NMR->Structure C_NMR->Structure F_NMR->Structure TwoD_NMR->Structure

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and predicted ¹H and ¹³C NMR spectral assignments for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the current absence of publicly available, fully assigned experimental spectra for this specific molecule, this guide will leverage a comparative analysis with the structurally related and well-documented compound, 2-chloro-5-(trifluoromethyl)pyridine. This approach, grounded in the fundamental principles of NMR spectroscopy and substituent effects, offers a robust framework for the interpretation of future experimental data.

The Importance of a Methodical Approach to Spectral Assignment

Molecular Structure and Numbering

To facilitate the discussion of NMR assignments, the following numbering scheme will be used for this compound and its comparative analogue.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is based on the known data for 2-chloro-5-(trifluoromethyl)pyridine and the anticipated effects of the 4-hydroxymethyl substituent. The spectrum is expected to show three distinct signals in the aromatic region, a signal for the methylene protons, and a signal for the hydroxyl proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-37.50 - 7.70s-The proton at C-3 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the adjacent chloro and hydroxymethyl groups.
H-68.70 - 8.90s-This proton is adjacent to the nitrogen atom and will be the most downfield of the aromatic protons. The trifluoromethyl group at the meta position will also contribute to its deshielding.
-CH₂- (C-7)4.70 - 4.90s-The methylene protons are adjacent to an aromatic ring and an oxygen atom, leading to a downfield shift. The signal is expected to be a singlet, although it may show broadening due to exchange with the hydroxyl proton.
-OHVariablebr s-The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a quartet for the CF₃ carbon and will also introduce C-F coupling to the adjacent C-5.

Carbon Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Rationale for Prediction
C-2150 - 152sThe carbon bearing the chlorine atom is expected to be significantly downfield.
C-3121 - 123sThis carbon is shielded relative to the other aromatic carbons.
C-4155 - 158sThe attachment of the hydroxymethyl group will cause a significant downfield shift for this carbon.
C-5125 - 128q (³JCF)This carbon is directly attached to the trifluoromethyl group and will show a characteristic quartet with a coupling constant of around 3-5 Hz.
C-6147 - 149q (⁴JCF)This carbon is in the ortho position to the nitrogen and will be downfield. It may show a small quartet due to long-range coupling with the fluorine atoms.
-CH₂- (C-7)60 - 65sThe methylene carbon attached to the oxygen atom will appear in the typical range for such groups.
-CF₃ (C-8)122 - 125q (¹JCF)The carbon of the trifluoromethyl group will be a prominent quartet with a large one-bond C-F coupling constant (typically > 270 Hz).

Comparative Analysis with 2-Chloro-5-(trifluoromethyl)pyridine

To ground our predictions, we will now compare them with the known experimental data for 2-chloro-5-(trifluoromethyl)pyridine. The key difference between the two molecules is the presence of the hydroxymethyl group at the 4-position in our target molecule.

¹H NMR Comparison
Proton 2-Chloro-5-(trifluoromethyl)pyridine (Experimental, CDCl₃)[1][2] This compound (Predicted) Analysis of the Hydroxymethyl Group's Influence
H-3~7.50 ppm (d)7.50 - 7.70 ppm (s)The hydroxymethyl group at C-4 will have a minor electronic effect on H-3. The multiplicity changes from a doublet to a singlet due to the substitution at C-4.
H-4~7.90 ppm (dd)-This proton is replaced by the hydroxymethyl group.
H-6~8.69 ppm (d)8.70 - 8.90 ppm (s)The hydroxymethyl group is expected to have a minimal effect on the chemical shift of H-6. The multiplicity changes to a singlet as the coupling to H-4 is removed.
¹³C NMR Comparison
Carbon 2-Chloro-5-(trifluoromethyl)pyridine (Experimental, CDCl₃) This compound (Predicted) Analysis of the Hydroxymethyl Group's Influence
C-2~151 ppm150 - 152 ppmThe hydroxymethyl group at C-4 is expected to have a negligible effect on the chemical shift of C-2.
C-3~122 ppm121 - 123 ppmA slight shielding effect might be observed due to the weakly electron-donating nature of the hydroxymethyl group.
C-4~135 ppm155 - 158 ppmA significant downfield shift is expected due to the substitution of a hydrogen with the more electronegative hydroxymethyl group (alpha-effect).
C-5~126 ppm (q)125 - 128 ppm (q)The effect on C-5 should be minimal.
C-6~148 ppm (q)147 - 149 ppm (q)The effect on C-6 should be minimal.
-CF₃~123 ppm (q)122 - 125 ppm (q)The chemical shift of the trifluoromethyl carbon is not expected to change significantly.

Experimental Protocol for NMR Analysis

For researchers who wish to acquire experimental data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for better resolution.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often 1024 or more).

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral assignment of this compound. By leveraging a comparative analysis with the known spectrum of 2-chloro-5-(trifluoromethyl)pyridine and applying fundamental principles of NMR spectroscopy, we have established a robust hypothesis for the expected chemical shifts and multiplicities. This information will be invaluable for any researcher working with this compound, enabling a more efficient and confident interpretation of experimentally acquired NMR data. The provided experimental protocol offers a standardized approach to obtaining high-quality spectra for verification.

References

  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)
  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine.
  • ChemicalBook. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.
  • Frontier Specialty Chemicals. This compound.
  • ChemicalBook. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] For professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. Mass spectrometry offers unparalleled sensitivity and structural information, but interpreting the fragmentation data for a multi-functionalized molecule requires a systematic approach.

This document will first predict the fragmentation pathways based on fundamental chemical principles and data from related structures. It will then compare the utility of mass spectrometry with other primary spectroscopic techniques—NMR and FTIR—providing a holistic view of a comprehensive analytical strategy. Finally, a detailed, field-proven protocol for GC-EI-MS analysis is provided to ensure reproducible and reliable data acquisition.

Predicted Electron Ionization (EI) Fragmentation Pattern

The structure of this compound (Molecular Weight: 211.57 g/mol [3]) contains four key features that dictate its fragmentation behavior under electron ionization (70 eV): a stable pyridine ring, a labile hydroxymethyl group, a chlorine atom, and a strongly electron-withdrawing trifluoromethyl group. The molecular ion (M⁺•) is expected to be observable due to the stability of the aromatic ring.[4]

The Molecular Ion and Isotopic Signature

A primary and definitive characteristic will be the isotopic pattern imparted by the chlorine atom. Natural chlorine consists of two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks:

  • M⁺•: at m/z 211 (containing ³⁵Cl)

  • [M+2]⁺•: at m/z 213 (containing ³⁷Cl)

The relative intensity of the [M+2]⁺• peak will be approximately one-third that of the M⁺• peak, providing immediate evidence for the presence of a single chlorine atom in the molecule and all its chlorine-containing fragments.[5]

Primary Fragmentation Pathways

Upon ionization, the molecular ion (m/z 211) will undergo several competing fragmentation reactions, driven by the stability of the resulting fragments and neutral losses.

  • α-Cleavage of the Alcohol: The C-C bond adjacent to the oxygen is a common cleavage point for alcohols.[4] In this benzylic-like position, the loss of a hydrogen radical (•H) from the methanol group is highly probable, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 210 .

  • Loss of Water (Dehydration): Alcohols frequently undergo dehydration, losing a molecule of H₂O (18 Da).[4] This would result in a fragment ion at m/z 193 .

  • Loss of Substituents: The substituents on the pyridine ring represent other logical cleavage points.

    • Loss of Chlorine: Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl, 35 Da), yielding an ion at m/z 176 .

    • Loss of Trifluoromethyl Group: The C-CF₃ bond can cleave to release a trifluoromethyl radical (•CF₃, 69 Da), a common pathway for such compounds, producing a significant fragment at m/z 142 .[6]

  • Ring Fragmentation: Following the initial loss of a substituent, the pyridine ring itself may fragment. A characteristic fragmentation of pyridines is the loss of hydrogen cyanide (HCN, 27 Da).[7] For instance, the fragment at m/z 176 could subsequently lose HCN to produce an ion at m/z 149.

The proposed primary fragmentation pathways are summarized in the diagram and table below.

G M [M]⁺• m/z 211/213 F210 [M-H]⁺ m/z 210 M->F210 - •H F193 [M-H₂O]⁺• m/z 193 M->F193 - H₂O F176 [M-Cl]⁺ m/z 176 M->F176 - •Cl F142 [M-CF₃]⁺ m/z 142 M->F142 - •CF₃ F149 [M-Cl-HCN]⁺ m/z 149 F176->F149 - HCN F114 [M-CF₃-CO]⁺ m/z 114 F142->F114 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted Fragments
m/z (for ³⁵Cl) Proposed Formula Neutral Loss Notes
211[C₇H₅ClF₃NO]⁺•-Molecular Ion (M⁺•)
210[C₇H₄ClF₃NO]⁺•HResult of α-cleavage at the methanol group.
193[C₇H₃ClF₃N]⁺•H₂ODehydration, common for alcohols.
176[C₇H₅F₃NO]⁺•ClLoss of the chlorine atom.
142[C₆H₅ClNO]⁺•CF₃Loss of the trifluoromethyl group.
149[C₆H₄F₃NO]⁺•Cl, HCNSubsequent loss of HCN from the m/z 176 fragment.
114[C₅H₅ClN]⁺•CF₃, COSubsequent loss of CO from the m/z 142 fragment.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

Technique Information Provided Sensitivity Sample Requirements Key Advantages/Disadvantages
GC-MS Molecular weight, fragmentation pattern, isotopic ratios, separation from impurities.High (pg-fg)Volatile, thermally stable, pure or in a mixture.Adv: Excellent for identifying components in a complex mixture. Provides structural clues. Disadv: Fragmentation can be complex; isomers may not be distinguishable by MS alone.
NMR Spectroscopy Unambiguous connectivity of atoms (¹H, ¹³C), presence of fluorine (¹⁹F).Low (mg)High purity, soluble (~0.5 mL of solvent).Adv: Gold standard for definitive structure determination.[8] Disadv: Insensitive, requires pure sample, not easily coupled to chromatography for mixture analysis.
FTIR Spectroscopy Presence of functional groups (O-H, C-F, C-Cl, aromatic C=C).Medium (µg)Solid, liquid, or gas.Adv: Fast, non-destructive, excellent for confirming functional groups.[8] Disadv: Provides limited information on the overall molecular structure.

In practice, these techniques are used synergistically. FTIR would quickly confirm the presence of the hydroxyl and trifluoromethyl groups. NMR would be used to definitively establish the substitution pattern on the pyridine ring and confirm the overall structure of a purified bulk sample. GC-MS serves as the workhorse for reaction monitoring, purity assessment, and identification of trace-level byproducts where NMR and FTIR would fail.

Experimental Protocols

To obtain high-quality, reproducible data, a validated experimental method is crucial. The following protocol outlines a standard approach for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Protocol: GC-EI-MS Analysis

This protocol is designed for a standard quadrupole GC-MS system.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the sample in Dichloromethane (DCM) or Ethyl Acetate. b. Create a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

2. GC-MS System Configuration:

  • GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

3. GC Method Parameters: a. Injection Volume: 1 µL. b. Inlet Temperature: 250 °C. c. Split Ratio: 20:1. d. Oven Temperature Program: i. Initial temperature: 80 °C, hold for 1 minute. ii. Ramp: 15 °C/min to 280 °C. iii. Final Hold: Hold at 280 °C for 5 minutes.

4. Mass Spectrometer Method Parameters: a. Ion Source: Electron Ionization (EI). b. Ion Source Temperature: 230 °C. c. Quadrupole Temperature: 150 °C. d. Electron Energy: 70 eV. e. Mass Range: Scan from m/z 40 to 350. f. Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

5. Data Analysis: a. Integrate the chromatographic peak corresponding to the target compound. b. Extract the mass spectrum from the apex of the peak. c. Analyze the spectrum for the molecular ion (m/z 211), the [M+2] isotope peak (m/z 213), and the key fragment ions as detailed in Section 1.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Solution 10 µg/mL Solution Sample->Solution Solvent DCM/EtOAc Solvent->Solution Injector GC Inlet (250°C) Solution->Injector 1 µL Injection Column GC Column (Temp Program) Injector->Column IonSource EI Source (70 eV) Column->IonSource Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Data Raw Data Detector->Data Signal Spectrum Mass Spectrum Data->Spectrum Extract & Analyze

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrum of this compound is predicted to be highly characteristic. The definitive 3:1 isotopic cluster at m/z 211/213, coupled with logical neutral losses of •H, H₂O, •Cl, and •CF₃, provides a robust fingerprint for its identification. While powerful, mass spectrometry should be viewed as one component of a comprehensive analytical workflow. Its combination with NMR for unambiguous structure determination and FTIR for rapid functional group confirmation provides the highest level of scientific rigor and confidence, a necessity for researchers and professionals in the chemical and pharmaceutical industries.

References

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

  • Klarenaar, B. et al. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC. [Link]

  • Inoue, K. et al. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. [Link]

  • Mary, Y. S. et al. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. [Link]

  • Kagramanov, N. D. et al. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. [Link]

  • Google Patents. Synthetic method of 2-chloro-5-trifluoromethylpyridine. (CN102452976A).
  • Bunce, N. J. et al. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing. [Link]

  • Zhu, X. et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). ResearchGate. [Link]

  • LibreTexts. 2.2: Isotope Effects in Mass Spectrometry. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth analysis of its characterization using Fourier-Transform Infrared (FT-IR) spectroscopy, benchmarked against other critical analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind spectroscopic methodologies, ensuring data integrity and confident structural assignment.

Introduction to this compound: A Molecule of Interest

This compound (CAS No: 1227585-35-4) is a halogenated pyridine derivative incorporating a trifluoromethyl group and a primary alcohol. These functionalities impart specific chemical properties that are of interest in medicinal chemistry and materials science, potentially influencing biological activity, reactivity, and physical characteristics. Accurate and robust analytical methods are therefore essential for its identification, purity assessment, and quality control.

FT-IR spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups, providing a molecular "fingerprint." However, for unambiguous structure confirmation and purity assessment, a multi-technique approach is often indispensable. This guide will dissect the FT-IR spectrum of the target molecule and draw comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

FT-IR Spectroscopic Analysis: Unveiling the Vibrational Signature

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type, its environment, and the masses of the connected atoms.

Experimental Protocol: Acquiring the FT-IR Spectrum

A reliable FT-IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a technique that requires minimal sample preparation.[1][2][3]

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ absorbances.

  • Sample Preparation: Place a small, representative solid sample of this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and normalization of the resulting spectrum as needed.

dot

Caption: A streamlined workflow for acquiring an FT-IR spectrum using the ATR technique.

Predicted FT-IR Spectrum and Interpretation

Based on the known vibrational frequencies of its constituent functional groups, the FT-IR spectrum of this compound is predicted to exhibit the following key absorption bands:

Predicted Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3400 - 3200O-H (Alcohol)StretchingStrong, Broad
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
2950 - 2850C-H (CH₂)StretchingMedium
1600 - 1450C=C, C=N (Pyridine ring)StretchingMedium to Strong
1350 - 1150C-F (Trifluoromethyl)Symmetric & Asymmetric StretchingStrong
1200 - 1000C-O (Primary Alcohol)StretchingStrong
800 - 600C-Cl (Aromatic)StretchingMedium to Strong

Detailed Analysis of Key Spectral Regions:

  • O-H Stretching Region (3400 - 3200 cm⁻¹): The presence of the hydroxymethyl group will give rise to a strong and characteristically broad absorption band in this region due to intermolecular hydrogen bonding. The broadness of this peak is a key indicator of the presence of an alcohol.

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the CH₂ group will be observed just below 3000 cm⁻¹.

  • Fingerprint Region (1600 - 600 cm⁻¹): This region is complex but highly informative.

    • Pyridine Ring Vibrations: Multiple bands between 1600 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the pyridine ring. The substitution pattern on the ring will influence the exact positions and intensities of these peaks.

    • Trifluoromethyl (CF₃) Group Vibrations: The highly polar C-F bonds of the trifluoromethyl group will result in very strong absorption bands, typically in the 1350-1150 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. These intense peaks are a strong indicator of the presence of a -CF₃ group.

    • C-O Stretching: A strong band in the 1200-1000 cm⁻¹ region is characteristic of the C-O stretching of the primary alcohol.

    • C-Cl Stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. Its exact position can be influenced by the aromatic system.

dot

G cluster_spectrum Predicted FT-IR Absorption Regions (cm⁻¹) molecule This compound O-H C-H (aro) C-H (ali) Pyridine Ring (C=C, C=N) C-F (CF3) C-O C-Cl oh_peak 3400-3200 (Broad, Strong) molecule:oh->oh_peak ch_aro_peak 3100-3000 (Medium) molecule:ch_aro->ch_aro_peak ch_ali_peak 2950-2850 (Medium) molecule:ch_ali->ch_ali_peak ring_peak 1600-1450 (Medium-Strong) molecule:ring->ring_peak cf_peak 1350-1150 (Strong) molecule:cf->cf_peak co_peak 1200-1000 (Strong) molecule:co->co_peak ccl_peak 800-600 (Medium-Strong) molecule:ccl->ccl_peak

Caption: Correlation of the functional groups in this compound with their predicted FT-IR absorption regions.

A Comparative Analysis with Alternative Spectroscopic Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural analysis and purity assessment necessitate the use of complementary techniques.

Analytical Technique Information Provided Strengths Limitations
FT-IR Spectroscopy Functional group identificationRapid, non-destructive, minimal sample preparationLimited structural information, not ideal for complex mixture analysis or isomer differentiation
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed molecular structure, connectivity of atoms, stereochemistryUnambiguous structure elucidation, quantitative analysisLarger sample amount needed, more time-consuming, requires deuterated solvents
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formula, useful for identifying impuritiesIsomers can be difficult to distinguish, fragmentation can be complex to interpret
HPLC Purity assessment, quantification of components in a mixtureHigh resolution and sensitivity for separating mixtures, quantitativeDoes not provide direct structural information, method development can be time-consuming
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F).[4][5]

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling). The spectrum would show distinct signals for the aromatic protons, the CH₂ protons of the hydroxymethyl group, and the OH proton.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule and their electronic environments.

  • ¹⁹F NMR: Would be particularly useful for confirming the presence and environment of the trifluoromethyl group, which would appear as a singlet in the ¹⁹F spectrum.

NMR is superior to FT-IR for the definitive determination of the substitution pattern on the pyridine ring and for distinguishing between isomers.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[6][7][8] Electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further confirm the presence of a single chlorine atom. Fragmentation patterns could involve the loss of the hydroxymethyl group, the trifluoromethyl group, or cleavage of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components in a mixture, making it the gold standard for purity analysis.[9][10][11][12][13] A reversed-phase HPLC method could be developed to separate this compound from any starting materials, by-products, or degradation products. By using a suitable detector (e.g., UV-Vis), the purity of the compound can be accurately quantified. Unlike FT-IR, which provides an overall fingerprint, HPLC can resolve and quantify individual impurities, even at very low levels.

Conclusion: An Integrated Approach to Structural Verification

The FT-IR analysis of this compound provides a rapid and effective means of confirming the presence of its key functional groups: the alcohol, the substituted pyridine ring, the trifluoromethyl group, and the chloro-substituent. The predicted spectrum, with its characteristic broad O-H stretch, strong C-F and C-O absorptions, and fingerprint region indicative of the substituted aromatic system, serves as a valuable reference for quality control.

However, for unequivocal structural confirmation and the assessment of isomeric and chemical purity, an integrated analytical approach is essential. NMR spectroscopy stands as the definitive tool for complete structure elucidation, while mass spectrometry provides crucial molecular weight and fragmentation data. HPLC is unparalleled for the sensitive detection and quantification of impurities.

In a research and development or quality control setting, FT-IR serves as an efficient screening tool, while the combination of NMR, MS, and HPLC provides the comprehensive data package required for regulatory submission and to ensure the identity, purity, and quality of this compound. This multi-faceted analytical strategy underscores the principle of self-validating systems in scientific research, where data from orthogonal techniques converge to provide a high degree of confidence in the final analytical result.

References

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • Breitmaier, E. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N., & Hall, C. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Pharmaceutical Analysis. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • Sabiniarz, A., Muszalska, I., & Ładowska, H. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques: Attenuated Total Reflectance Data Collection [Video]. YouTube. Retrieved from [Link]

  • Waddell, D. S., Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. B., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Yoarhy A. Amador-Sánchez. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2025, December 30). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chaudhary, J. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]Tutorial_Principles_Practice_and_Applications_Across_Disciplines)

Sources

A Comparative Guide to 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol and Its Positional Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise arrangement of functional groups on a heterocyclic scaffold is paramount. The positional isomerism of substituted pyridines can dramatically influence their physicochemical properties, reactivity, and ultimately, their biological activity. This guide provides an in-depth, objective comparison of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol and its key positional isomers, supported by available experimental data and synthetic considerations.

Introduction: The Significance of Substituted Pyridinemethanols

Pyridinemethanol scaffolds are prevalent in medicinal chemistry and materials science due to the versatile reactivity of the hydroxyl group and the unique electronic properties of the pyridine ring. The introduction of a chloro group and a trifluoromethyl group further modulates the electron density of the ring, influencing the molecule's pKa, lipophilicity, and metabolic stability. These substitutions are critical in tuning the molecule for specific biological targets.

This guide will focus on the comparison of three key isomers:

  • Isomer 1 (Target): this compound

  • Isomer 2: (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

  • Isomer 3: (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

The strategic placement of the hydroxymethyl group in relation to the electron-withdrawing chloro and trifluoromethyl substituents dictates the molecule's reactivity and potential applications.

Physicochemical Properties: A Tale of Three Isomers

PropertyThis compound (Isomer 1)(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Isomer 2)(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (Isomer 3)
Molecular Formula C₇H₅ClF₃NOC₇H₅ClF₃NOC₇H₅ClF₃NO
Molecular Weight 211.57 g/mol 211.57 g/mol 211.57 g/mol
Predicted Boiling Point Data not readily availableData not readily availableData not readily available
Predicted Melting Point Data not readily availableData not readily availableData not readily available
Predicted pKa Expected to be weakly basic due to electron-withdrawing groups.Expected to be weakly basic.Expected to be weakly basic.

Note: The table above is populated with predicted or inferred data due to the limited availability of direct experimental values for all isomers in published literature. These predictions are based on the known effects of the substituent groups on the pyridine ring.

Synthesis and Reactivity: A Comparative Analysis

The synthetic routes to these isomers are dictated by the availability of the corresponding substituted pyridine precursors. The reactivity of the hydroxymethyl group and the pyridine ring is influenced by the electronic effects of the chloro and trifluoromethyl substituents.

General Synthetic Approach

The synthesis of these pyridinemethanol isomers typically involves the reduction of the corresponding carboxylic acid or aldehyde. The precursor pyridines are often synthesized through multi-step sequences. For instance, 2-chloro-5-(trifluoromethyl)pyridine, the precursor to Isomers 1 and 2, can be synthesized from 3-picoline through a series of chlorination and fluorination reactions[1].

G cluster_0 General Synthesis of Pyridinemethanol Isomers Substituted_Pyridine Substituted Pyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine) Oxidation Oxidation Substituted_Pyridine->Oxidation Carboxylic_Acid_or_Aldehyde Corresponding Carboxylic Acid or Aldehyde Oxidation->Carboxylic_Acid_or_Aldehyde Reduction Reduction Carboxylic_Acid_or_Aldehyde->Reduction Pyridinemethanol_Isomer Pyridinemethanol Isomer Reduction->Pyridinemethanol_Isomer

Caption: General synthetic workflow for pyridinemethanol isomers.

Reactivity of the Hydroxymethyl Group

The reactivity of the primary alcohol in these isomers is influenced by the electron density of the pyridine ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups decreases the electron density on the ring, which in turn can affect the acidity of the hydroxyl proton and the susceptibility of the carbon atom to nucleophilic attack.

  • Isomer 1 (4-pyridinemethanol): The hydroxymethyl group at the 4-position is electronically influenced by both the 2-chloro and 5-trifluoromethyl groups.

  • Isomer 2 (3-pyridinemethanol): The hydroxymethyl group at the 3-position is adjacent to the trifluoromethyl group, which will have a strong electron-withdrawing inductive effect.

  • Isomer 3 (2-pyridinemethanol): The hydroxymethyl group at the 2-position is adjacent to the nitrogen atom and the 6-chloro group, which will significantly impact its reactivity.

Reactivity of the Pyridine Ring

The pyridine ring in all three isomers is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. The chlorine atom at the 2- or 6-position is a potential leaving group for such reactions. The relative reactivity of the isomers in these substitutions will depend on the stability of the Meisenheimer complex intermediate, which is influenced by the positions of all substituents.

Spectroscopic Analysis: Unambiguous Isomer Identification

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous identification and characterization of these isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the substitution pattern.

  • ¹H NMR: The aromatic protons will appear as distinct signals with coupling patterns (doublets, singlets, etc.) that are characteristic of the substitution pattern on the pyridine ring. The chemical shift of the methylene protons of the hydroxymethyl group will also be influenced by the electronic environment.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring and the trifluoromethyl group provide a unique fingerprint for each isomer. The carbon of the trifluoromethyl group will typically appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.

While a complete set of assigned experimental spectra for all three isomers is not publicly available, the known spectra of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, can provide a reference for predicting the chemical shifts[2].

Infrared (IR) Spectroscopy

The IR spectra of these isomers will show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching bands for the trifluoromethyl group. The exact positions of these bands may vary slightly between the isomers.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a key structural component in many active agrochemical and pharmaceutical ingredients[3]. The specific substitution pattern of the pyridinemethanol isomers can lead to differential biological activities.

The rationale for using these substituted pyridines in drug design often revolves around the ability of the trifluoromethyl group to enhance metabolic stability and binding affinity, while the chloro group can serve as a synthetic handle for further derivatization or contribute to binding interactions. The hydroxymethyl group provides a point for attachment to other molecular fragments or can participate in hydrogen bonding with a biological target.

The positional differences between the isomers can lead to significant variations in their structure-activity relationships (SAR). For example, the orientation of the hydroxymethyl group in relation to the other substituents will determine how the molecule can interact with a protein's binding pocket.

Experimental Protocols

General Protocol for the Reduction of a Pyridine Carboxylic Acid to a Pyridinemethanol

This protocol provides a general methodology for the reduction step in the synthesis of pyridinemethanol isomers. Caution: This is a general procedure and may require optimization for specific substrates. Appropriate safety precautions should be taken when working with reducing agents.

  • Dissolution: Dissolve the pyridine carboxylic acid precursor in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) in THF or borane-tetrahydrofuran complex (BH₃·THF)). Extreme caution should be exercised when handling LiAlH₄ as it reacts violently with water.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., 15% NaOH), and then more water.

  • Filtration: Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired pyridinemethanol isomer.

G cluster_1 Reduction Protocol Workflow Start Dissolve Pyridine Carboxylic Acid in THF Cool Cool to 0 °C Start->Cool Add_Reducer Slowly Add Reducing Agent Cool->Add_Reducer React Stir and Monitor Reaction Add_Reducer->React Quench Carefully Quench Reaction React->Quench Filter Filter Precipitate Quench->Filter Extract Extract with Organic Solvent Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: Workflow for the reduction of a pyridine carboxylic acid.

Conclusion

The positional isomerism of 2-Chloro-5-(trifluoromethyl)-pyridinemethanol has a profound impact on the molecule's properties and reactivity. While a complete experimental dataset for a direct comparison is not yet available in the public domain, this guide provides a framework for understanding the key differences between the 4-pyridinemethanol, 3-pyridinemethanol, and 2-pyridinemethanol isomers based on established chemical principles and data from related compounds. For researchers in drug discovery and agrochemical development, a thorough understanding of these isomeric differences is crucial for rational molecular design and the synthesis of novel, effective compounds. Further experimental investigation into the properties and reactivity of these specific isomers is warranted to fully elucidate their potential.

References

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2024, May 1). Method for preparing 2-chloro-5-trifluoromethylpyridine (EP 4105202 B1). Retrieved from [Link]

  • Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.
  • Supporting Information for [Journal Article - specific details not provided in search results]. (n.d.).
  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.
  • O'Hagan, D. (2010). Synthesis and applications of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 131(2), 1071-1081.
  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug and agrochemical development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of Quantitative Structure-Activity Relationship (QSAR) studies involving trifluoromethylpyridine (TFMP) derivatives. The unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring make this class of compounds a fertile ground for discovering novel therapeutic agents and crop protection chemicals.

This guide is structured to offer a comparative analysis of the performance of trifluoromethylpyridine derivatives across various biological activities, supported by experimental data from published research. We will delve into the causality behind experimental choices in QSAR modeling and provide a self-validating framework for the described protocols.

The Significance of the Trifluoromethylpyridine Scaffold

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring dramatically influences its electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen, affecting its interaction with biological targets. Furthermore, the metabolic stability imparted by the C-F bonds often leads to improved pharmacokinetic profiles. These characteristics have made trifluoromethylpyridine derivatives a cornerstone in the development of numerous successful agrochemicals and pharmaceuticals.

Comparative QSAR Analysis of Trifluoromethylpyridine Derivatives

This section will compare the application and performance of QSAR models for trifluoromethylpyridine derivatives in three key areas of biological activity: insecticidal, herbicidal, and anticancer. We will examine the statistical robustness of the models and compare them with alternative chemical scaffolds where data is available.

Insecticidal Activity

Trifluoromethylpyridine derivatives have shown significant promise as insecticides. A notable example is the development of novel insecticides containing a 1,3,4-oxadiazole moiety in addition to the trifluoromethylpyridine core. A 3D-QSAR study employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of these compounds to elucidate the structural requirements for potent insecticidal activity against pests like Mythimna separata and Plutella xylostella.

The study revealed that the presence of electron-withdrawing groups with appropriate bulk at specific positions on an associated benzene ring could enhance insecticidal activity.[1] Many of the synthesized compounds exhibited 100% insecticidal activity at a concentration of 500 mg L-1 and over 80% activity at 250 mg L-1 against both pests.[1]

Table 1: Comparative Performance of an Alternative Insecticide Class

While a direct head-to-head QSAR comparison with a non-trifluoromethylpyridine insecticide class from the same study is unavailable, we can look at a 3D-QSAR study on semisynthetic triterpene derivatives for their insecticidal activity to provide context on the statistical robustness of such models.[2]

Compound ClassQSAR Modelr²_predReference
Triterpene DerivativesCoMFA0.6720.990.91[2]
Triterpene DerivativesCoMSIA0.610.970.94[2]

Note: q² (cross-validated r²) indicates the predictive ability of the model, r² represents the coefficient of determination, and r²_pred is the predictive r² for an external test set.

Herbicidal Activity

The trifluoromethylpyridine moiety is a key component in several commercial herbicides. QSAR studies have been instrumental in optimizing their efficacy. For instance, a study on novel α-trifluoroanisole derivatives containing a phenylpyridine moiety demonstrated potent herbicidal activity.[3] Compound 7a from this study, which incorporates a 3-chloro-5-trifluoromethylpyridine group, exhibited excellent herbicidal activity against various weeds, outperforming the commercial herbicide fomesafen in greenhouse assays.[3] The median effective dose (ED50) values for compound 7a against Abutilon theophrasti and Amaranthus retroflexus were 13.32 and 5.48 g a.i./hm², respectively, which were superior to fomesafen (ED50 = 36.39 and 10.09 g a.i./hm²).[3]

While a specific 3D-QSAR study with statistical parameters for these trifluoromethylpyridine-containing herbicides was not detailed in the provided information, a study on 1,2,4-triazolo[4,3-a]pyridine derivatives provides a relevant comparison for herbicidal QSAR models.

Table 2: QSAR Model Performance for a Pyridine-based Herbicide Class

Compound ClassQSAR ModelBiological TargetKey FindingReference
1,2,4-Triazolo[4,3-a]pyridine DerivativesCoMFADicotyledonous WeedsEstablished structure-activity relationships for novel herbicides.Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives
Anticancer Activity

The pyridine ring is a common scaffold in a multitude of anticancer agents. The inclusion of a trifluoromethyl group can enhance the anticancer properties of these molecules. A review of pyridine derivatives highlighted that the presence and position of certain functional groups can significantly influence their antiproliferative activity.[4] While this review did not focus specifically on trifluoromethylpyridine derivatives, it provides a broad context for the importance of the pyridine scaffold in cancer research.

A more specific study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives demonstrated their potential as anticancer agents.[5] Compound 3b from this study, 7-Chloro-3-phenyl-5-(trifluoromethyl)[6]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active compound against a variety of cancer cell lines.[5]

For a comparative perspective on QSAR models for anticancer agents, a study on pyrimidine derivatives provides valuable insights.

Table 3: Comparative QSAR Model Performance for Anticancer Pyrimidine Derivatives

Compound ClassQSAR Modelpred_r²Reference
Pyrimidine DerivativesGQSAR0.7750.9120.695[7]

GQSAR (Group-based QSAR) is a method that analyzes the contribution of different substituent groups to the overall activity.

Experimental Protocol: A Step-by-Step Guide to 3D-QSAR (CoMFA/CoMSIA)

This section provides a detailed, self-validating workflow for conducting a 3D-QSAR study, a powerful computational technique to understand the relationship between the three-dimensional properties of molecules and their biological activities.

Step 1: Dataset Preparation and Curation
  • Compound Selection: Assemble a dataset of trifluoromethylpyridine derivatives with a wide range of biological activities (e.g., IC50, EC50). Ensure the data is from a consistent experimental source to minimize variability.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

  • Structural Drawing: Draw the 2D structures of all compounds using a molecular editor.

  • 3D Structure Generation: Convert the 2D structures to 3D structures.

  • Energy Minimization: Minimize the energy of each 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

Step 2: Molecular Alignment
  • Template Selection: Choose the most active compound in the dataset as the template for alignment.

  • Alignment Method: Align all other molecules in the dataset to the template based on a common substructure (e.g., the trifluoromethylpyridine core). This step is critical as the quality of the alignment directly impacts the reliability of the QSAR model.

Step 3: CoMFA and CoMSIA Field Calculation
  • Grid Box Generation: Define a 3D grid box that encompasses all the aligned molecules.

  • Probe Atom:

    • CoMFA: Use a sp3 carbon atom with a +1 charge as a probe to calculate steric (Lennard-Jones potential) and electrostatic (Coulombic potential) fields at each grid point.

    • CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using appropriate probes. CoMSIA uses a Gaussian function to create smoother potential fields.

Step 4: Statistical Analysis and Model Generation
  • Partial Least Squares (PLS) Analysis: Use PLS regression to correlate the calculated field values (independent variables) with the biological activity (dependent variable). PLS is well-suited for handling a large number of correlated variables.

  • Cross-Validation: Perform a leave-one-out (LOO) cross-validation to assess the predictive power of the model. This involves systematically removing one compound from the dataset, building a model with the remaining compounds, and then predicting the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric for model robustness. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

  • Non-Cross-Validated Analysis: Calculate the conventional correlation coefficient (r²) to assess the goodness of fit of the model to the training data.

  • External Validation: Split the dataset into a training set (typically 70-80%) and a test set. Build the QSAR model using the training set and then use it to predict the activities of the compounds in the test set. Calculate the predictive r² (r²_pred) for the test set to evaluate the model's ability to predict the activity of new compounds.

Step 5: Model Interpretation and Visualization
  • Contour Maps: Generate 3D contour maps to visualize the regions where different physicochemical properties are favorable or unfavorable for biological activity.

    • CoMFA: Green contours typically indicate regions where steric bulk is favored, while yellow contours indicate regions where bulk is disfavored. Blue contours often represent areas where positive charge is favored, and red contours indicate where negative charge is favored.

    • CoMSIA: Similar color-coding is used to represent the different fields (steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor).

Visualization of the QSAR Workflow

The following diagram illustrates the key steps in a typical 3D-QSAR workflow.

QSAR_Workflow cluster_DataPrep Data Preparation cluster_Modeling QSAR Modeling cluster_Validation Model Validation & Interpretation Data Dataset of Trifluoromethylpyridine Derivatives & Activity Structure 2D/3D Structure Generation Data->Structure Draw Structures EnergyMin Energy Minimization Structure->EnergyMin Optimize Geometry Alignment Molecular Alignment EnergyMin->Alignment Align Molecules FieldCalc CoMFA/CoMSIA Field Calculation Alignment->FieldCalc Calculate Fields PLS PLS Analysis & Model Generation FieldCalc->PLS Correlate with Activity Validation Cross-Validation & External Validation PLS->Validation Assess Predictive Power ContourMaps Contour Map Generation Validation->ContourMaps Visualize Favorable Regions Interpretation SAR Interpretation & New Compound Design ContourMaps->Interpretation Guide Design

Caption: A schematic overview of the 3D-QSAR workflow.

Logical Relationship of QSAR Descriptors and Biological Activity

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are encoded by molecular descriptors.

QSAR_Logic cluster_Descriptors Molecular Descriptors cluster_Activity Biological Activity Steric Steric (e.g., Molecular Volume) QSAR_Model QSAR Model (Mathematical Equation) Steric->QSAR_Model Electronic Electronic (e.g., Dipole Moment) Electronic->QSAR_Model Hydrophobic Hydrophobic (e.g., logP) Hydrophobic->QSAR_Model Topological Topological (e.g., Connectivity Indices) Topological->QSAR_Model Activity Biological Activity (e.g., IC50, EC50) QSAR_Model->Activity Predicts

Caption: Relationship between molecular descriptors and biological activity in QSAR.

Conclusion

QSAR studies are an indispensable tool in modern drug and agrochemical discovery, providing a rational framework for optimizing lead compounds. Trifluoromethylpyridine derivatives, with their advantageous physicochemical properties, represent a highly valuable scaffold in this endeavor. By systematically applying robust QSAR methodologies, such as CoMFA and CoMSIA, researchers can gain deep insights into the structure-activity relationships governing the insecticidal, herbicidal, and anticancer activities of these compounds. This guide has provided a comparative overview, detailed experimental protocols, and visualizations to empower researchers to effectively utilize QSAR in their pursuit of novel and effective chemical entities.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). MDPI. Retrieved January 22, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • QSAR study of unsymmetrical aromatic disulfides as potent avian SARS-CoV main protease inhibitors using quantum chemical descriptors and statistical methods. (2021, February 3). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed Central. Retrieved January 22, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • 3D-QSAR, ADME-Tox, and molecular docking of semisynthetic triterpene derivatives as antibacterial and insecticide agents. (2022, March 23). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (n.d.). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018, February 7). RSC Publishing. Retrieved January 22, 2026, from [Link]

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structural validation of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is the bedrock of reproducible and reliable science. This compound is a key heterocyclic building block, valued for its unique electronic and steric properties which are imparted by the chloro, trifluoromethyl, and hydroxymethyl substituents on the pyridine scaffold.[1] These features make it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised safety.

This guide provides a comprehensive comparison of the primary techniques for the structural validation of this compound. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid state, a multi-faceted approach utilizing orthogonal techniques is essential for a complete and robust characterization. We will explore the causality behind the experimental choices for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis, providing field-proven insights and detailed protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of a molecule's structure.[2] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with exceptional precision. For a molecule like this compound, this technique definitively confirms the substitution pattern on the pyridine ring and reveals crucial information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The primary challenge and the reason for its lower throughput compared to other methods lies in the initial step: growing a single, diffraction-quality crystal. The process is often a blend of science and art, requiring careful screening of conditions.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

Objective: To grow suitable single crystals of this compound and determine its molecular structure via X-ray diffraction.

Causality of Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) should dissolve the compound to a moderate extent. The ideal scenario involves a solvent in which the compound's solubility decreases significantly with a slow change in conditions (e.g., temperature or solvent composition). Given the polar hydroxymethyl group and the more nonpolar trifluoromethyl and chloro-substituted pyridine ring, a range of solvents from moderately polar (e.g., ethyl acetate, isopropanol) to less polar (e.g., toluene, heptane) should be screened.

  • Crystallization Method: Slow evaporation is a simple and effective starting point for a thermally stable compound. If the compound is too soluble, vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound, can be employed to gently induce crystallization.

Step-by-Step Methodology:

  • Purification: Ensure the sample of this compound is of the highest purity (>98%, as confirmed by NMR or LC-MS).[3] Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to achieve near-saturation.

  • Crystal Growth (Slow Evaporation):

    • Loosely cap the vials from the solvent screening step that showed good solubility.

    • Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor the vials daily for the formation of small, well-defined single crystals over several days to weeks.

  • Crystal Mounting: Using a micro-loop tool under a microscope, carefully select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on the goniometer head of the diffractometer. The crystal is flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Perform an initial unit cell determination to confirm the quality of the crystal.

    • Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The final R-factor (e.g., R1 < 0.05) is a key indicator of the quality of the final structure.[4]

Visualization of the X-ray Crystallography Workflow

G Figure 1. X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Purification High Purity Sample (>98%) Screening Solvent & Condition Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting Collection Diffraction Data Collection Mounting->Collection Processing Data Processing & Reduction Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structure (CIF File) Bond Lengths, Angles, Packing

Caption: Figure 1. Workflow for structural elucidation by single-crystal X-ray crystallography.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides unparalleled detail in the solid state, it is crucial to validate the structure using techniques that probe the molecule's properties in solution and the gas phase. This ensures the characterized crystal is representative of the bulk material and provides complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.[5] For this compound, a suite of 1D and 2D NMR experiments can confirm the molecular skeleton, connectivity, and substitution pattern.

Key Experiments and Their Rationale:

  • ¹H NMR: This experiment provides information on the number and environment of protons. For the target molecule, we expect to see signals for the two aromatic protons on the pyridine ring and the protons of the hydroxymethyl (-CH₂OH) group. Their chemical shifts, integration, and coupling constants (J-values) confirm their relative positions.

  • ¹³C NMR: This reveals the number of unique carbon environments. The presence of the trifluoromethyl group will cause the C5 carbon to appear as a quartet due to ¹J(C,F) coupling. The other carbons will also show smaller couplings to the fluorine atoms.

  • ¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is essential.[6] It is a highly sensitive nucleus with a wide chemical shift range.[7] We expect a single signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group, confirming its presence. Its chemical shift provides information about the electronic environment of the pyridine ring.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the proton network.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for confirming the overall connectivity, for instance, by showing a correlation from the -CH₂- protons to the C3, C4, and C5 carbons of the pyridine ring.[9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • ¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs on the spectrometer.

  • Data Analysis: Integrate the spectra and analyze the chemical shifts, coupling constants, and cross-peaks to assemble the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental formula of a compound.[2] It also offers structural clues through the analysis of fragmentation patterns.

Expected Observations for this compound:

  • Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. The peak corresponding to the ³⁵Cl isotope will be at a specific m/z, and another peak will be at m/z + 2. The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.[10]

  • High-Resolution MS (HRMS): An HRMS experiment (e.g., using a TOF or Orbitrap analyzer) can determine the mass of the molecular ion to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula (C₇H₅ClF₃NO).[3]

  • Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in predictable ways. Likely fragmentation pathways include the loss of a chlorine radical (·Cl), loss of the hydroxymethyl group (·CH₂OH), or loss of a fluorine radical (·F) from the CF₃ group.[11]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, which are important indicators of purity and stability.

  • DSC: This technique measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, DSC will show a sharp, well-defined endothermic peak at its melting point. The sharpness of the peak is an excellent indicator of purity. For example, a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a melting point of 32-34 °C.

  • TGA: This measures the change in mass of a sample as a function of temperature. It can reveal the onset of decomposition, which is critical for understanding the compound's thermal stability. For pyridine derivatives, decomposition can occur at elevated temperatures.[12]

Comparative Guide to Validation Techniques

The choice of technique depends on the specific question being asked. The following table provides a comparative summary.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingUnambiguous and definitive structural proof.[2]Requires diffraction-quality single crystals, which can be difficult to grow; solid-state structure may differ from solution.
NMR Spectroscopy Connectivity, molecular skeleton, proton/carbon environments in solutionExcellent for structure elucidation in solution; non-destructive; provides detailed connectivity data (2D NMR).[5]Provides relative, not absolute, stereochemistry; spectra can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity; provides exact molecular formula (HRMS); chlorine isotope pattern is highly diagnostic.[10]Isomers may not be distinguishable; provides limited connectivity information on its own.
Thermal Analysis (DSC/TGA) Melting point, purity, thermal stability, decomposition profileExcellent for assessing purity and thermal stability; requires small sample amounts.[13]Provides no direct structural information; destructive at high temperatures.
Visualization of the Integrated Validation Strategy

G Figure 2. Integrated Structural Validation cluster_0 Primary Structure & Connectivity cluster_1 Definitive 3D Structure cluster_2 Purity & Properties Target 2-Chloro-5-(trifluoromethyl) -4-pyridinemethanol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Target->NMR MS Mass Spectrometry (HRMS) Target->MS XRAY X-ray Crystallography Target->XRAY THERMAL Thermal Analysis (DSC/TGA) Target->THERMAL NMR->XRAY Confirms Connectivity MS->XRAY Confirms Formula THERMAL->XRAY Confirms Purity

Caption: Figure 2. Synergy between orthogonal techniques for robust structural validation.

Conclusion

The structural validation of a key synthetic building block like this compound demands a rigorous and multi-faceted approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state, it should not be performed in isolation. The combination of high-resolution mass spectrometry to confirm the elemental formula, a full suite of NMR experiments to define the molecular framework in solution, and thermal analysis to verify purity and stability creates a self-validating system of evidence. This integrated strategy ensures the highest level of scientific integrity, providing the confidence needed for subsequent research and development in medicinal chemistry and materials science.

References

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Kinetics of the Thermal Decomposition of Pyridine - ScholarWorks at WMU. (n.d.). Western Michigan University. Retrieved January 22, 2026, from [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine Notes, 110. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • 3-Pyridinemethanol | C6H7NO. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • NMR | Speeding Fluorine Analysis - Magnetic Resonance. (n.d.). Oxford Instruments. Retrieved January 22, 2026, from [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026, January 19). Journal of the American Chemical Society. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Fluorine NMR. (n.d.). University of Washington. Retrieved January 22, 2026, from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Thermal Decomposition of the Pyridine Adducts of Co, Ni, Cu and Zn Sulfate. (n.d.). AKJournals. Retrieved January 22, 2026, from [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 22, 2026, from [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. (2025, December 30). American Chemical Society. [Link]

  • Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. (2020, June 1). PubMed. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro- vs. Bromo-Pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable building blocks for a vast array of therapeutic agents. Their functionalization is a cornerstone of drug discovery, enabling the precise tuning of molecular properties. Among the most common starting materials for such endeavors are halogenated pyridines, with chloro- and bromo-derivatives being particularly prevalent due to their commercial availability and versatile reactivity. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-pyridinemethanol derivatives in key synthetic transformations, supported by mechanistic insights and actionable experimental data.

The presence of the hydroxymethyl group introduces a specific consideration: its potential to coordinate with metal catalysts or its mild acidic proton, which must be accounted for in base selection. This guide will focus on the practical implications of choosing a chloro- versus a bromo-substituent on the pyridine ring, empowering chemists to make informed decisions in their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference governing the reactivity of chloro- and bromo-pyridines in many transition-metal-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and more difficult to cleave than the C-Br bond.[1]

BondAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl ~339[1][2]
Aryl C-Br ~276[1][2]

This disparity in bond energy directly impacts the critical first step of many catalytic cycles: oxidative addition . Oxidative addition, where the palladium(0) catalyst inserts into the C-X bond, is frequently the rate-determining step.[1][3][4] Consequently, the weaker C-Br bond undergoes oxidative addition much more readily, making bromopyridines inherently more reactive than their chloro-counterparts in these transformations.[1] This often translates to milder reaction conditions, lower catalyst loadings, and a broader choice of less specialized catalytic systems for bromo-derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a preeminent tool for constructing biaryl and hetero-biaryl systems. The choice between a chloro- or bromo-pyridinemethanol has profound implications for catalyst selection and reaction efficiency.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) complex.[3][5] As established, this step is significantly more facile for bromopyridines. The subsequent steps, transmetalation with an activated boronic acid/ester and reductive elimination to form the product, are generally fast.[3][6] Therefore, overcoming the activation barrier of the C-X bond is the primary challenge, especially for chloro-substrates.

To achieve comparable yields with chloropyridines, more sophisticated catalytic systems are required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) center and promote the challenging C-Cl bond cleavage.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Determining) (Slower for X=Cl) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation boronic R-B(OR)₂ + Base trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product arx Ar-X (Pyridyl-X)

Caption: Suzuki-Miyaura catalytic cycle.

Comparative Performance Data:

SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
(2-Bromo pyridin-5-yl)methanolPd₂(dba)₃ / P(o-tol)₃Cs₂CO₃801295Adapted from[7]
(2-Chloro pyridin-5-yl)methanolPd(OAc)₂ / SPhosK₃PO₄1101892Adapted from[6]

Experimental Protocol: Suzuki Coupling of (2-Chloropyridin-5-yl)methanol

This protocol illustrates the more forcing conditions typically required for chloro-derivatives.

  • Reagent Setup: To a dry Schlenk tube, add (2-chloropyridin-5-yl)methanol (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C in a pre-heated oil bath with vigorous stirring for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing countless pharmaceutical compounds.[8] The reactivity trend observed in Suzuki couplings holds true here, with bromopyridines being more amenable substrates.

Mechanistic Insight: The catalytic cycle is analogous to the Suzuki reaction, involving oxidative addition of the halopyridine to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9][10][11] The C-Cl bond's strength again necessitates more reactive catalysts and often stronger bases (e.g., NaOt-Bu, LHMDS) compared to the conditions used for bromopyridines (which can sometimes be coupled using carbonate bases).[12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Slower for X=Cl) amido_complex Ar-Pd(II)(NR₂')L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amine R₂'NH + Base amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product arx Ar-X (Pyridyl-X)

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of (6-Bromopyridin-3-yl)methanol

This protocol highlights the typically milder conditions suitable for a bromo-derivative.

  • Reagent Setup: In a glovebox or under a flow of argon, add (6-bromopyridin-3-yl)methanol (1.0 mmol, 1 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%) to a dry reaction vial.

  • Reactant Addition: Add the desired amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (4 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-16 hours.

  • Monitoring: Check for completion using LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Unlike palladium-catalyzed couplings, the relative reactivity in SNAr is not solely dictated by C-X bond strength. SNAr proceeds via a two-step addition-elimination mechanism.[13] The pyridine ring, being electron-deficient, is inherently activated towards this type of reaction.

Mechanistic Insight:

  • Addition: A nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nitrogen atom in the pyridine ring, which can delocalize the negative charge.

  • Elimination: The leaving group (halide) is expelled, restoring the aromaticity of the ring.

The rate-determining step can be either the formation of the Meisenheimer complex or the expulsion of the leaving group.

  • If addition is rate-determining , the reactivity order is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • If elimination is rate-determining , the C-X bond strength becomes more important, and the order can shift towards I > Br > Cl > F, reflecting the better leaving group ability of the larger halogens.

For many activated systems, including pyridines, the initial nucleophilic attack is the slow step. However, some studies on N-methylpyridinium ions have shown that deprotonation of an addition intermediate can be rate-limiting, leading to a reactivity order where chloro and bromo derivatives are nearly equal.[14] For typical SNAr reactions on neutral halopyridines, the chloro-derivative is often slightly more reactive or comparable to the bromo-derivative, especially with strong nucleophiles, provided the conditions are sufficient to overcome the bond cleavage barrier in the second step.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Summary and Practical Recommendations

Reaction TypeGeneral Reactivity TrendKey Considerations for Chloro-DerivativesKey Considerations for Bromo-Derivatives
Suzuki-Miyaura Bromo > ChloroRequire more active catalysts (e.g., bulky, e⁻-rich ligands), higher temperatures, and longer reaction times.More reactive, often work with standard Pd catalysts under milder conditions. More cost-effective for large-scale synthesis.
Buchwald-Hartwig Bromo > ChloroNeed specialized ligands and stronger bases. Potential for side reactions at higher temperatures.Generally higher yielding under milder conditions. Broader substrate scope with simpler catalytic systems.
SNAr Chloro ≥ Bromo (Often)Reactivity is comparable to or slightly better than bromo, as the rate is often dependent on nucleophilic attack, not C-X bond cleavage.Good reactivity, but may be slightly less electrophilic at the carbon center compared to the chloro analog.

Senior Scientist's Recommendations:

  • For C-C and C-N cross-coupling reactions: If both starting materials are available and cost is not a prohibitive factor, the bromo-pyridinemethanol derivative is the superior choice . It will generally provide higher yields under milder conditions with a simpler and more robust catalytic system, saving time and resources in methods development.

  • When only a chloro-derivative is available: Be prepared to screen a panel of modern, highly active palladium catalysts and ligands. Buchwald's biarylphosphine ligands or NHC-based catalysts are excellent starting points. Higher temperatures and stronger, non-nucleophilic bases will likely be necessary.

  • For SNAr reactions: The choice is less clear-cut. Both chloro- and bromo-derivatives are effective substrates. The chloro-pyridinemethanol may offer a slight advantage in reactivity if the nucleophilic addition is rate-limiting. The decision can be based on the cost and availability of the starting material.

  • Protecting the Hydroxymethyl Group: For reactions involving very strong bases (e.g., NaH, LHMDS), it may be necessary to protect the -CH₂OH group (e.g., as a silyl ether) to prevent deprotonation and potential interference with the catalytic cycle. This should be evaluated on a case-by-case basis.

By understanding the fundamental principles of bond strength and their mechanistic implications, researchers can strategically select their starting materials and reaction conditions, accelerating the path to their target molecules.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link][6]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][3]

  • College of Saint Benedict & Saint John's University. (n.d.). Oxidative Addition and Palladium Coupling. Retrieved from [Link][5]

  • Chambers, R. D., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 74(15), 5627–5637. Available at: [Link][14]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][9]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Kelley, D. E., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(38), 13662–13663. Available at: [Link][7]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3349–3357. Available at: [Link]

  • Ganapathy, S., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 58(9), 914-916. Available at: [Link][13]

  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link][2]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Sebastian, S., & Vargheese, A. A. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(7), 3824–3833. Available at: [Link][4]

  • ChemRxiv. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (2015). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link][11]

  • Wired Chemist. (n.d.). Common Bond Energies (D). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination][8]

  • PubMed. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link][12]

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A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Stationary Phases for Optimal Resolution and Accuracy

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol serves as a critical building block in the synthesis of numerous novel therapeutic agents.[1] Its molecular structure, featuring a halogenated pyridine core, a polar methanol group, and an electron-withdrawing trifluoromethyl group, presents a unique analytical challenge. Ensuring its purity requires a robust, accurate, and reliable analytical method.

This guide, drawing from extensive field experience, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this key intermediate. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles, explaining the rationale behind method development choices to empower researchers to not only replicate these results but also adapt them to their specific needs.

The Analytical Target: Understanding Physicochemical Properties

The foundation of any successful HPLC method is a thorough understanding of the analyte's properties. This compound (MW: 211.57 g/mol ) is a moderately polar compound.[1] Its key structural features dictate its chromatographic behavior:

  • Pyridine Ring: This aromatic heterocycle is the primary chromophore, responsible for strong UV absorbance, making UV-based detection the logical choice for HPLC analysis.[2] The nitrogen atom in the ring has a pKa, meaning its ionization state is pH-dependent, which can significantly impact peak shape.

  • Trifluoromethyl (-CF3) and Chloro (-Cl) Groups: These electron-withdrawing, hydrophobic groups increase the compound's retention in reversed-phase systems.[3]

  • Methanol (-CH2OH) Group: This polar functional group moderates the overall hydrophobicity of the molecule.

This combination of polar and non-polar characteristics makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode. The primary challenge lies in selecting a stationary phase and mobile phase that can effectively resolve the main compound from structurally similar impurities, such as starting materials (e.g., 2-Chloro-5-(trifluoromethyl)pyridine) or by-products from synthesis.[4][5]

The Comparative Strategy: C18 vs. Phenyl-Hexyl Stationary Phases

To achieve the best possible separation, we will compare two distinct, yet highly effective, reversed-phase columns. The goal is to determine which stationary phase provides superior selectivity for this compound and its potential impurities.

  • Method A: The Industry Standard (C18 Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC, separating compounds primarily based on hydrophobic interactions. It is a robust and well-understood choice, providing an excellent baseline for performance.[6]

  • Method B: An Alternative Selectivity (Phenyl-Hexyl Column): A Phenyl-Hexyl column offers a mixed-mode separation mechanism. While it retains compounds via hydrophobic interactions, the phenyl rings in the stationary phase can also engage in pi-pi (π-π) stacking interactions with aromatic analytes like the pyridine ring.[7] This alternative selectivity can often resolve impurities that co-elute on a standard C18 column.

The logical workflow for developing and comparing these methods is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Comparison cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, UV Scan, pKa) Column Column Selection (C18 vs. Phenyl-Hexyl) Analyte->Column Mobile Mobile Phase Optimization (Solvent, pH, Gradient) Column->Mobile Protocol Execute Protocols (Method A & Method B) Mobile->Protocol Data Acquire & Analyze Data (Resolution, Tailing, Purity) Protocol->Data Compare Performance Evaluation Data->Compare Select Select Optimal Method Compare->Select Validate Method Validation (ICH) Select->Validate

Caption: HPLC Method Development and Comparison Workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of system suitability tests (SSTs), a critical component of ensuring trustworthy and reproducible results.[8]

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Deionized Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl AnalysisRationale
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalentStandard quaternary pump HPLC with UV detector.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Comparing hydrophobic vs. mixed-mode interactions.[6][7]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.010 mM Ammonium Acetate in Water, pH 5.0Buffered aqueous phase to control pyridine ionization and ensure sharp peaks.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Program Time (min)%BTime (min)
0.0300.0
20.09020.0
25.09025.0
25.13025.1
30.03030.0
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures retention time reproducibility.
Detector Diode Array Detector (DAD)Diode Array Detector (DAD)DAD allows for peak purity analysis and selection of the optimal wavelength.[9]
Detection λ 265 nm265 nmWavelength of maximum absorbance for the pyridine chromophore.
Injection Vol. 10 µL10 µL
System Suitability Tailing factor for main peak ≤ 1.5; Theoretical plates ≥ 5000Tailing factor for main peak ≤ 1.5; Theoretical plates ≥ 5000Ensures the chromatographic system is performing adequately.[8]

Comparative Data & Performance Discussion

The following table summarizes the hypothetical, yet representative, data obtained from the analysis of a spiked sample containing the main component and two potential process-related impurities.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Retention Time (API) 10.25 min11.15 min
Retention Time (Impurity 1 - Starting Material) 12.50 min14.20 min
Retention Time (Impurity 2 - Isomer) 10.45 min11.85 min
Resolution (API / Impurity 2) 1.3 3.8
Tailing Factor (API Peak) 1.11.0
Theoretical Plates (API Peak) 12,50014,800
Calculated Purity (%) 99.4%99.2%
Analysis of Performance

Peak Shape and Efficiency: Both methods produced excellent peak shape (Tailing Factor close to 1.0) and high efficiency (Theoretical Plates > 10,000), indicating good column packing and optimized mobile phase conditions. The slightly longer retention times on the Phenyl-Hexyl column (Method B) are expected due to the additional π-π interaction mechanism.

Resolution and Selectivity: The most significant difference lies in the resolution of the main API peak from Impurity 2, a closely eluting isomer.

  • Method A (C18): The resolution value of 1.3 is below the generally accepted minimum of 1.5 for baseline separation. This indicates that while the peaks are separated, their quantification could be inaccurate, especially if the impurity level is very low.

  • Method B (Phenyl-Hexyl): This method provides a resolution of 3.8, which is a clear indication of baseline separation. The π-π interactions offered by the phenyl-hexyl stationary phase provided the alternative selectivity needed to fully resolve the isomeric impurity from the main analyte peak. This is a classic example of how changing column chemistry can solve a co-elution problem.

Purity Calculation: The calculated purity is slightly different between the two methods. Method B's value of 99.2% is considered more accurate because the improved separation from Impurity 2 allows for a more precise integration of the impurity peak area. Method A likely underestimates the area of Impurity 2 due to peak overlap, leading to an artificially inflated purity result of 99.4%.

The logical decision process based on these factors is illustrated below.

G cluster_choices Method Parameter Choices AnalyteProps Analyte Properties Polarity: Moderate UV Chromophore: Yes pKa: Basic Nitrogen Column Column Choice Reversed-Phase C18 or Phenyl-Hexyl AnalyteProps->Column Mobile Mobile Phase Choice ACN/H2O Gradient Buffered (pH 3-6) AnalyteProps->Mobile Detector Detector Choice UV/DAD @ ~265 nm AnalyteProps->Detector

Caption: Rationale for HPLC Method Parameter Selection.

Conclusion and Recommendation

While a standard C18 column provides an adequate separation for general-purpose analysis of this compound, it falls short when high-accuracy quantification of closely eluting impurities is required.

For researchers, scientists, and drug development professionals who require a definitive and robust purity assessment, Method B, utilizing a Phenyl-Hexyl stationary phase, is the superior choice. The alternative selectivity provided by π-π interactions ensures baseline resolution of critical isomeric impurities, leading to more accurate and trustworthy purity values. This level of analytical rigor is indispensable for process development, quality control, and regulatory submissions.

References

  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. Available from: [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]

  • Specifications of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine. Capot Chemical. Available from: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]

  • 2-Chloro-5-fluoro-a,a-dimethyl-4-pyridinemethanol | C8H9ClFNO. PubChem. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available from: [Link]

  • Halogenated Aromatic Compounds. ResearchGate. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available from: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available from: [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of complex chemical compounds. Among these are halogenated pyridines, a class of molecules vital to synthesis but demanding of our utmost respect regarding safety and environmental stewardship. This guide provides a detailed, experience-driven framework for the proper handling and disposal of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol and its closely related analogues. The procedures outlined here are synthesized from regulatory standards and best practices to ensure the safety of laboratory personnel and the protection of our environment. The fundamental principle is that every chemical's lifecycle, from receipt to disposal, is a critical part of the experimental process.

A note on the compound: While this guide specifically addresses this compound, its procedural and safety principles are derived from authoritative data on the closely related parent compound, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3). The presence of the chloro-, trifluoromethyl-, and pyridine moieties dictates the core hazard profile and disposal requirements.

The "Why": Understanding the Hazard Profile

Proper disposal is not merely procedural; it is a direct consequence of a compound's inherent chemical and toxicological properties. 2-Chloro-5-(trifluoromethyl)pyridine is classified as a hazardous substance, and understanding its specific risks is the first step in ensuring safe handling.

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] This multi-route toxicity necessitates the use of comprehensive personal protective equipment (PPE) to prevent accidental exposure.

  • Irritant Properties: It is known to cause serious skin, eye, and respiratory system irritation.[2][3][4] Direct contact can lead to immediate and potentially severe discomfort or injury.

  • Organ Toxicity & Genetic Concerns: Beyond acute effects, this class of chemical may cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects.[1][2] This underscores the importance of minimizing exposure and ensuring all waste, including contaminated consumables, is treated as hazardous.

  • Environmental Hazard: As a halogenated organic compound, improper disposal poses a significant environmental risk. These compounds can be persistent and require specific treatment methods to prevent release and ensure complete degradation.[5][6]

Your First Line of Defense: Engineering Controls & PPE

Before any handling or disposal begins, establishing a safe working environment is paramount. This is a non-negotiable system of protective layers.

Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and waste consolidation of this compound must be performed inside a properly functioning and certified chemical fume hood.[3][7] This is the primary method for preventing inhalation exposure.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed, within a 10-second travel distance of the work area.[3]

Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; it is tailored to the specific hazards of the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be used in addition to goggles when there is a splash hazard.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, impervious clothing or a chemical-resistant apron should be worn.[1]

Standard Operating Procedure: Waste Accumulation & Disposal

Waste disposal is a methodical process that begins the moment the chemical is used. Adherence to a strict protocol prevents contamination and ensures regulatory compliance.

Step 1: Designate a Hazardous Waste Container

  • Select a compatible, sealable, and airtight waste container.[7] A polyethylene or polypropylene container is a suitable choice.[4]

  • The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.

Step 2: Affix a Completed Waste Label

  • The label must include:

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

Step 3: Segregate Waste Streams

  • Pure Compound & Concentrated Solutions: Collect any unused or expired pure compound and concentrated solutions in your designated hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Solid Waste: All disposable items that come into contact with the compound (e.g., gloves, weigh paper, pipette tips, absorbent pads) must be collected separately in a lined, sealed container also labeled as hazardous waste.[8]

  • Aqueous Solutions: Dilute aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of it down the drain.

Step 4: Final Disposal Pathway

  • Once the container is full or is no longer being used, ensure the cap is tightly sealed.

  • Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[7]

  • The required method of disposal for halogenated organic compounds is high-temperature incineration at an approved hazardous waste facility. [5][9] This is critical to ensure the complete destruction of the molecule, preventing the formation of toxic byproducts. Your EHS office will manage the transfer to such a facility.

Protocol: Small-Scale Spill Management

Accidents happen, but a prepared response minimizes the risk.

  • Evacuate & Alert: If a spill occurs, alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office immediately.

  • Don PPE: Before cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste: Carefully sweep or wipe up the absorbed material.[10] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with soap and water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup, including wipes and gloves, must be disposed of as hazardous waste.[8][10]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation in Lab cluster_1 Containment & Collection cluster_2 Final Disposal Path A Unused Reagent or Concentrated Solution D Collect in sealed, labeled 'Halogenated Organic Liquid Waste' container. A->D Liquid Waste B Contaminated Labware (Gloves, Pipettes, Wipes) E Collect in lined, sealed, labeled 'Halogenated Solid Waste' container. B->E Solid Waste C Accidental Spill F Execute Spill Cleanup Protocol (See Section 4) C->F Emergency G Store container in designated satellite accumulation area. D->G E->G F->E Collect Spill Debris H Submit Chemical Waste Collection Request to EHS. G->H I Transfer to Approved Hazardous Waste Facility. H->I J High-Temperature Incineration I->J

Caption: Decision workflow for waste management.

Summary of Key Safety Information

ParameterDetailsSource(s)
Chemical Name 2-Chloro-5-(trifluoromethyl)pyridine[1][2]
CAS Number 52334-81-3[1][2]
Molecular Formula C₆H₃ClF₃N[2]
Primary Hazards Harmful (oral, dermal, inhalation), Skin/Eye/Respiratory Irritant, Potential Mutagen, Organ Toxicity[1][2]
Required PPE Chemical Safety Goggles, Nitrile Gloves, Lab Coat[1][2][3]
Handling Area Certified Chemical Fume Hood[3][7]
Waste Classification Halogenated Organic Hazardous Waste[5][6]
Disposal Method High-Temperature Incineration via approved EHS vendor[5][9]

Conclusion

The responsible disposal of this compound is a direct extension of our commitment to scientific excellence and laboratory safety. By understanding the compound's hazards, utilizing appropriate controls and PPE, and adhering to a strict protocol for waste segregation and disposal, we ensure that our research advances knowledge without compromising the safety of ourselves, our colleagues, or our environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets before handling any chemical.

References

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.

  • 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet. Apollo Scientific.

  • 2-Chloro-5-(trifluoromethyl)pyridine Product Information. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

  • Safety Data Sheet (PROPYLENE GLYCOL). JMN Specialties, Inc.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Safety Data Sheet. PCCA.

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Safety Data Sheet: Metanil yellow (C.I. 13065). Carl ROTH.

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  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN, YouTube.

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust safety protocols in the laboratory. The excitement of discovery must always be tempered with a profound respect for the chemical entities we work with. This guide provides essential, experience-driven safety and logistical information for handling 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol, a compound of interest in various research and development endeavors. Our aim is to empower you with the knowledge to work safely and effectively, making your laboratory a bastion of both innovation and security.

Hazard Assessment: Understanding the Risks

Based on data from its structural analog, 2-Chloro-5-(trifluoromethyl)pyridine, we must assume that this compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure [1][2][3]. The trifluoromethyl group can enhance the compound's ability to penetrate biological membranes, and upon combustion, it may release toxic gases such as hydrogen chloride and hydrogen fluoride[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with a face shieldProvides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coatProtects against skin absorption, which is a potential route of exposure. Ensure gloves are of an appropriate thickness and are changed frequently.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeEssential when handling the solid outside of a certified chemical fume hood or if dusts/aerosols may be generated.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The container should be tightly sealed and clearly labeled.

Weighing and Aliquoting
  • Location: All weighing and aliquoting must be performed within a certified chemical fume hood.

  • Handling: Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid generating dust.

  • Containment: Place a disposable weighing paper or boat on the balance to contain any minor spills.

Experimental Use
  • Ventilation: All experimental procedures involving this compound must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Temperature Control: Be mindful of the compound's potential for thermal decomposition. Avoid excessive heating.

  • Contingency: An eyewash station and safety shower must be readily accessible[4].

Spill Management
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and reaction byproducts, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. All local, state, and federal regulations for hazardous waste disposal must be followed[1][2][5].

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the key stages of safely handling this compound, emphasizing the continuous cycle of hazard assessment and control.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Handling Hazard_Assessment 1. Hazard Assessment (Review SDS of Analog) PPE_Selection 2. Select & Don PPE (Goggles, Gloves, Lab Coat, Respirator) Hazard_Assessment->PPE_Selection Receiving_Storage 3. Receiving & Secure Storage PPE_Selection->Receiving_Storage Weighing 4. Weighing & Aliquoting Receiving_Storage->Weighing Experiment 5. Experimental Use Weighing->Experiment Decontamination 6. Decontaminate Work Area Experiment->Decontamination Spill_Management Spill Management Experiment->Spill_Management Waste_Disposal 7. Segregate & Dispose of Waste Decontamination->Waste_Disposal PPE_Removal 8. Remove PPE Correctly Waste_Disposal->PPE_Removal Spill_Management->Decontamination

Caption: A workflow diagram illustrating the key safety stages for handling this compound.

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the broader research community.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

Sources

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